molecular formula C6H14Si B101589 2-Propenyltrimethylsilane CAS No. 18163-07-0

2-Propenyltrimethylsilane

Cat. No.: B101589
CAS No.: 18163-07-0
M. Wt: 114.26 g/mol
InChI Key: IIWSLXWOGWUDPL-UHFFFAOYSA-N
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Description

2-Propenyltrimethylsilane (CAS 18163-07-0) is an organosilicon compound with the molecular formula C6H14Si and a molecular weight of 114.26 g/mol. This compound, also known as trimethyl(prop-1-en-2-yl)silane, is characterized by its high purity, typically at 98% or greater . Key physical properties include a boiling point of approximately 82°C and a density of 0.72 g/mL . As a handling precaution, it has a low flash point of -12°C , classifying it as a flammable liquid . In synthetic organic chemistry, this compound serves as a versatile building block. Its structure features an allyl group bonded to a trimethylsilyl moiety, making it a potential reagent in hydrosilylation reactions and sequential radical processes. These types of organosilanes are widely used to introduce silyl groups into molecular frameworks, which can act as versatile intermediates for further functionalization or as protective agents for other functionalities . The mechanism of action in radical chain reactions often involves the generation of silyl radicals, which can add to unsaturated bonds or facilitate the reduction of various functional groups with high regioselectivity . Researchers value this chemical for its application in developing new synthetic methodologies, particularly in constructing carbon-silicon bonds that can be leveraged in subsequent transformations. For laboratory safety, it is recommended to preserve the compound in a well-closed container in a cool, dry place, and to avoid light exposure . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

trimethyl(prop-1-en-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14Si/c1-6(2)7(3,4)5/h1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWSLXWOGWUDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347550
Record name Isopropenyl(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18163-07-0
Record name Isopropenyl(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2-propenyltrimethylsilane from Grignard reagents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Propenyltrimethylsilane via Grignard Reagents

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound (commonly known as allyltrimethylsilane), a versatile reagent in organic chemistry. The core methodology discussed is the reaction between an allyl Grignard reagent and chlorotrimethylsilane. This document delves into the mechanistic underpinnings, provides field-tested experimental protocols, and addresses common challenges such as side reactions and product purification. The content is tailored for researchers and professionals in chemical synthesis and drug development, emphasizing the causality behind experimental choices to ensure reproducibility and high yields.

Introduction: The Significance of Allyltrimethylsilane

This compound is a cornerstone organosilane reagent valued for its ability to introduce an allyl group into various molecules. Its utility is most prominently showcased in the Hosomi-Sakurai reaction, a powerful carbon-carbon bond-forming method that reacts allylsilanes with electrophiles like aldehydes and ketones, activated by a Lewis acid.[1][2] The stability of the silicon-carbon bond, coupled with the unique reactivity of the allylic system, makes it a superior alternative to more reactive and less stable allyl organometallics in many synthetic applications. Its industrial relevance extends to oil drilling, water treatment, and as an additive in coatings and polymers.[3]

The Grignard pathway remains a fundamental and accessible method for its laboratory-scale and industrial preparation, tracing its roots back to the foundational work of F. Stanley Kipping in organosilane chemistry.[4] This guide will focus on the classic and reliable two-step approach: the formation of the allyl Grignard reagent, followed by its reaction with chlorotrimethylsilane.

Mechanistic Rationale and Core Principles

The synthesis is conceptually straightforward, involving two primary stages, each governed by distinct chemical principles.

Stage 1: Formation of the Allyl Grignard Reagent

The process begins with the formation of an organomagnesium halide (Grignard reagent) from an allyl halide (typically allyl bromide or chloride) and magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[5][6] The reaction involves the insertion of magnesium into the carbon-halogen bond.[7]

Key Reaction: CH₂=CHCH₂-Br + Mg → CH₂=CHCH₂-MgBr

Causality Behind Experimental Choices:

  • Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture.[8] All procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent decomposition and the formation of alkoxides and hydroxides.

  • Solvent Choice: Ethereal solvents (diethyl ether, THF) are crucial. They are non-protic and solvate the magnesium center, stabilizing the Grignard reagent through coordination. THF is often preferred for its higher boiling point and better solvating ability for magnesium halides, which can accelerate the reaction.[4][9][10]

  • Magnesium Activation: The magnesium surface is often coated with a passivating layer of magnesium oxide. Activation is necessary to initiate the reaction. This is typically achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5]

  • Controlling the Wurtz Coupling Side Reaction: A significant challenge in preparing allyl Grignards is the undesired Wurtz-type homocoupling of the allyl halide to form 1,5-hexadiene.[5][11] This side reaction is exothermic and can become dominant. To suppress it, the reaction temperature is maintained at or below 0 °C during the slow, dropwise addition of the allyl halide.[6]

Stage 2: Silylation with Chlorotrimethylsilane (TMSCl)

Once formed, the nucleophilic allyl Grignard reagent is reacted with an electrophilic silicon source, chlorotrimethylsilane. The reaction proceeds via a nucleophilic substitution at the silicon center, where the allyl group displaces the chloride ion.

Key Reaction: CH₂=CHCH₂-MgBr + (CH₃)₃Si-Cl → CH₂=CHCH₂-Si(CH₃)₃ + MgBrCl

Causality Behind Experimental Choices:

  • Stoichiometry: A slight excess of the Grignard reagent is often used to ensure the complete consumption of chlorotrimethylsilane, which can simplify the subsequent purification process.[11] Titration of the prepared Grignard reagent is highly recommended for precise stoichiometric control.[11][12]

  • Addition Order (Normal vs. Reverse): While reverse addition (adding Grignard to the electrophile) is used to control partial substitution on polysubstituted silanes,[4] normal addition (adding TMSCl to the Grignard solution) is common for this synthesis. This maintains an excess of the nucleophile throughout the addition, driving the reaction to completion.

  • Temperature Control: The reaction is exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of TMSCl helps to control the reaction rate and minimize potential side reactions.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating checks and rationale for ensuring a successful outcome.

Reagent and Equipment Preparation
  • Glassware: All glassware must be thoroughly dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon.

  • Solvents: Diethyl ether or THF must be anhydrous. If not purchased anhydrous, it should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Reagents: All reagents should be of high purity. Magnesium turnings should be fresh and stored in a desiccator. Allyl bromide and chlorotrimethylsilane should be distilled if their purity is questionable.

Data Presentation: Reagent Table
ReagentFormulaMW ( g/mol )Density (g/mL)Amount (g)MolesEquivalents
Magnesium TurningsMg24.31-10.940.451.2
Allyl BromideC₃H₅Br120.981.39845.370.3751.0
ChlorotrimethylsilaneC₃H₉ClSi108.640.85644.530.411.1
Anhydrous Diethyl Ether(C₂H₅)₂O74.120.713~500 mL--
Workflow Diagram

SynthesisWorkflow cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Silylation Reaction cluster_2 Part 3: Workup & Purification A 1. Setup & Inert Atmosphere (Dry Glassware, N2 Flush) B 2. Charge Mg & Ether (Add Mg turnings, ether, iodine crystal) A->B C 3. Slow Addition of Allyl Bromide (Maintain Temp < 0°C) B->C D 4. Stir & Complete Formation (Allow to warm to RT) C->D E 5. Cool Grignard Solution (Ice bath, 0°C) D->E F 6. Add Chlorotrimethylsilane (Dropwise addition) E->F G 7. React & Stir (Stir at RT for 2h) F->G H 8. Quench Reaction (Pour onto iced sat. NH4Cl) G->H I 9. Phase Separation & Extraction (Separate layers, extract aqueous w/ ether) H->I J 10. Dry Organic Phase (Combine organics, dry w/ MgSO4) I->J K 11. Purification (Fractional Distillation) J->K L 12. Characterization (NMR, GC-MS) K->L

Caption: Mechanism of this compound synthesis.

Safety and Handling Precautions

  • Grignard Reagents: Allylmagnesium bromide is moisture-sensitive, corrosive, and can be pyrophoric, especially if the solvent evaporates. [8]Handle exclusively under an inert atmosphere.

  • Solvents: Diethyl ether is extremely flammable and has a low autoignition temperature. Work in a well-ventilated fume hood, and eliminate all potential ignition sources.

  • Reagents: Allyl bromide is a lachrymator and is toxic. Chlorotrimethylsilane is flammable, corrosive, and reacts with moisture to release HCl gas. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The synthesis of this compound via the Grignard pathway is a robust and reliable method when careful attention is paid to the underlying chemical principles. By controlling reaction temperatures to suppress the Wurtz coupling, maintaining a strictly inert atmosphere, and employing fractional distillation for purification, researchers can consistently obtain this valuable synthetic intermediate in high yield and purity. This guide provides the necessary technical depth and practical insights to empower scientists to successfully implement this procedure.

References

  • Title: Allyl Magnesium Bromide and Chloride | Request PDF Source: ResearchGate URL: [Link]

  • Title: Allylmagnesium bromide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis of Allylmagnesium bromide - PrepChem.com Source: PrepChem.com URL: [Link]

  • Title: Preparation of allylmagnesium bromide - PrepChem.com Source: PrepChem.com URL: [Link]

  • Title: GRIGNARD REAGENTS AND SILANES Source: Gelest, Inc. URL: [Link]

  • Title: allyltrimethyl silane synthesis : r/Chempros Source: Reddit URL: [Link]

  • Title: Allylsilane synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Allylation of Imines with Allyltrimethylsilane and Experimental Evidences for a Fluoride-Triggered Autocatalysis Mechanism of the Sakurai−Hosomi Reaction Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction Source: ACS Publications URL: [Link]

  • Title: CN106699794A - Production technology of allyltrimethylsilane - Google Patents Source: Google Patents URL
  • Title: Show how the reaction of an allylic halide with a Grignard reagen... Source: Pearson+ URL: [Link]

  • Title: CN1702072A - Preparation method of allyl silane Source: Google Patents URL
  • Title: Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH Source: RUIdeRA URL: [Link]

  • Title: Functionalised trichlorosilanes in the asymmetric allylation Source: University of Glasgow Theses URL: [Link]

  • Title: Grignard Reaction with Chlorosilanes in THF: A Kinetic Study Source: ResearchGate URL: [Link]

  • Title: Grignard reagents as simple precatalysts for the dehydrocoupling of amines and silanes Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Allylic Rearrangement in formation of Grignard Reagent Source: Chemistry Stack Exchange URL: [Link]

  • Title: Grignard Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed Source: PubMed URL: [Link]

  • Title: Exploring the Industrial Impact of Allyltrimethylsilane: From Coatings to Oilfields Source: Medium URL: [Link]

  • Title: Recent Developments in the Catalytic Enantioselective Sakurai Reaction Source: MDPI URL: [Link]

Sources

physical and chemical properties of 2-propenyltrimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Propenyltrimethylsilane: Properties, Reactivity, and Applications

Introduction

This compound, also known as allyltrimethylsilane, is a versatile organosilicon compound with significant applications in organic synthesis and materials science. Its unique chemical structure, featuring a reactive allyl group and a stable trimethylsilyl moiety, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the , its spectroscopic signature, reactivity, and safe handling protocols, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Part 1: Core Physical and Chemical Properties

This compound is a colorless liquid characterized by low viscosity and surface tension.[1] It is stable at ambient temperatures and soluble in common non-polar organic solvents like n-heptane and toluene.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C6H14Si[2]
Molecular Weight 114.26 g/mol [2]
Boiling Point 82 °C[2]
Density 0.73 g/mL at 25 °C[3]
Refractive Index 1.4283[4]
Flash Point -12 °C[2]
Appearance Colorless to almost colorless clear liquid[1][4]
Solubility Soluble in non-polar solvents[1]

Part 2: Spectroscopic Data

The structural features of this compound can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the trimethylsilyl group and the allyl group. The nine protons of the trimethylsilyl group typically appear as a sharp singlet at a high field (around 0 ppm) due to the electropositive nature of silicon. The protons of the allyl group will exhibit more complex splitting patterns in the olefinic region (around 4.5-6.0 ppm) and the allylic region (around 1.5-2.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons of the trimethylsilyl group (at a high field) and the three carbons of the allyl group at characteristic chemical shifts.

  • ²⁹Si NMR: For polymers containing this moiety, the silicon signals can be resolved to distinguish them from end groups, which can be challenging in proton NMR.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key vibrational frequencies include:

  • Si-C stretch: Strong bands in the region of 1250 cm⁻¹ and 840-860 cm⁻¹.

  • C=C stretch: A band of variable intensity around 1630-1640 cm⁻¹.

  • =C-H stretch: Typically observed above 3000 cm⁻¹.

  • C-H stretch (alkyl): Found in the 2850-3000 cm⁻¹ region.

The exact position of the Si-H stretching band, if present as an impurity or in a related compound, is highly sensitive to the electronegativity of the groups attached to the silicon atom.[6]

Mass Spectrometry (MS)

In electron ionization mass spectrometry, organosilicon compounds often undergo characteristic fragmentation patterns. For this compound, fragmentation may involve the loss of a methyl group (M-15) or the entire trimethylsilyl group. The presence of silicon can be identified by the characteristic isotopic pattern of ²⁸Si, ²⁹Si, and ³⁰Si. Under chemical ionization conditions, the protonated molecular ion [M+H]⁺ is more likely to be observed.[7]

Part 3: Chemical Properties and Reactivity

This compound is a stable compound under standard ambient conditions.[8] However, its reactivity is dominated by the allyl and trimethylsilyl groups.

Stability and Reactivity

The compound is stable under normal conditions but is a highly flammable liquid and vapor. Vapors may form explosive mixtures with air.[8] It is also sensitive to moisture.[9] The trimethylsilyl group can stabilize an adjacent carbocation (the β-silicon effect), which is a key principle in its synthetic applications. This stabilizing effect is due to hyperconjugation of the C-Si bond with the empty p-orbital of the carbocation.[10][11]

Key Reactions and Applications

This compound is utilized in a variety of chemical transformations:

  • Silicon Coupling Agent: It can act as a coupling agent, forming stable chemical bonds at the interface between organic and inorganic materials to enhance adhesion.[1] This property is valuable in the formulation of coatings, adhesives, and sealants.[1]

  • Organic Synthesis: In organic synthesis, allyltrimethylsilanes are important reagents for the introduction of an allyl group. They react with various electrophiles (e.g., aldehydes, ketones, acid chlorides) in the presence of a Lewis acid to form new carbon-carbon bonds. This reactivity is driven by the β-silicon effect, which stabilizes the intermediate carbocation.

  • Reagent in Synthesis: It has been used as a reagent in the synthesis of complex molecules like Englerin A, an inhibitor of renal cancer cell growth.[3]

A general representation of the Lewis acid-mediated allylation of a carbonyl compound is shown below.

G cluster_0 Reaction Scheme R1 plus1 + R2 O O C1 C C1->R1 C1->R2 C1->O SiMe3 Si(CH₃)₃ C2 CH₂ C2->SiMe3 C3 CH C2->C3 C4 CH₂ C3->C4 plus2 + LewisAcid Lewis Acid arrow1 Product Product

Sources

Spectroscopic Data of 2-Propenyltrimethylsilane: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Propenyltrimethylsilane, also known as allyltrimethylsilane, is a versatile organosilane reagent of significant interest in organic synthesis and materials science. Its unique reactivity, stemming from the synergistic effects of the allyl group and the trimethylsilyl moiety, makes it a valuable building block for the introduction of the allyl group in a variety of chemical transformations. A thorough understanding of its molecular structure and purity is paramount for its effective application, and this is reliably achieved through a combination of spectroscopic techniques.

This technical guide provides an in-depth analysis of the spectroscopic data of this compound, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere presentation of data, offering insights into the experimental rationale and the principles of spectral interpretation as they apply to this specific organosilane.

Molecular Structure and Spectroscopic Overview

The structure of this compound features a trimethylsilyl group attached to an allyl group. This arrangement gives rise to distinct spectroscopic signatures that are invaluable for its identification and characterization.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the trimethylsilyl group and the three distinct protons of the allyl group.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.8ddt1HH-2
~4.8m2HH-3
~1.5d2HH-1
0.0s9HSi(CH₃)₃

*d = doublet, t = triplet, q = quartet, m = multiplet, s = singlet, ddt = doublet of doublets of triplets

Interpretation and Rationale:

The spectrum is dominated by a sharp singlet at 0.0 ppm, integrating to nine protons, which is the characteristic signature of the three equivalent methyl groups of the trimethylsilyl moiety. The upfield shift is due to the electropositive nature of silicon.[1]

The vinyl proton (H-2) appears as a complex multiplet (ddt) around 5.8 ppm. Its splitting pattern arises from coupling to the terminal vinyl protons (H-3) and the allylic protons (H-1). The two terminal vinyl protons (H-3) resonate as a multiplet around 4.8 ppm. The allylic protons (H-1) are observed as a doublet around 1.5 ppm, resulting from coupling with the adjacent vinyl proton (H-2). The integration values of 1:2:2:9 for the H-2, H-3, H-1, and Si(CH₃)₃ protons, respectively, are consistent with the molecular structure.[2]

Experimental Protocol: ¹H NMR of a Volatile Liquid

The volatility of this compound (boiling point: 85-86 °C) necessitates careful sample preparation to ensure accurate and reproducible NMR data.

  • Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent due to its ability to dissolve the nonpolar analyte and its single deuterium lock signal. Tetramethylsilane (TMS) is often present in the solvent as an internal standard (0 ppm).

  • Instrument Parameters:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds. A longer acquisition time provides better resolution.

    • Relaxation Delay (d1): 1-2 seconds. This delay allows for the relaxation of the nuclei between pulses, ensuring accurate integration.

    • Number of Scans (ns): 8-16 scans. Averaging multiple scans improves the signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Causality Behind Experimental Choices: The choice of a deuterated solvent is crucial to avoid a large, overwhelming solvent proton signal. CDCl₃ is a common choice for nonpolar analytes. The use of TMS as an internal standard provides a universal reference point for chemical shifts. The number of scans is a balance between obtaining good signal-to-noise and the total experiment time.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve this compound in CDCl3 b Transfer to NMR tube a->b c Insert sample into spectrometer b->c d Set acquisition parameters (pulse sequence, scans, etc.) c->d e Acquire FID d->e f Fourier Transform e->f g Phase and Baseline Correction f->g h Integration and Peak Picking g->h i i h->i Spectrum Interpretation

Caption: General workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct signals, corresponding to the four unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)Assignment
~134C-2
~114C-3
~24C-1
-2Si(CH₃)₃

Interpretation and Rationale:

The olefinic carbons, C-2 and C-3, appear in the downfield region of the spectrum, as is characteristic for sp²-hybridized carbons.[3] The carbon atom of the trimethylsilyl group (Si(CH₃)₃) exhibits a signal at a remarkably upfield chemical shift of approximately -2 ppm. This significant shielding is a well-documented effect of the silicon atom.[4] The allylic sp³-hybridized carbon (C-1) resonates at around 24 ppm.[5]

Experimental Protocol: ¹³C NMR of a Volatile Liquid

  • Sample Preparation: A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope (1.1%). Use approximately 20-50 mg of this compound in ~0.6 mL of CDCl₃.

  • Instrument Parameters:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay is often necessary for quaternary carbons and carbons with long relaxation times to ensure accurate integration, although quantitative ¹³C NMR is not typically performed routinely.

    • Number of Scans (ns): A significantly higher number of scans (e.g., 128 or more) is required to achieve a good signal-to-noise ratio compared to ¹H NMR.

  • Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transformation, phasing, and baseline correction.

Causality Behind Experimental Choices: The use of a proton-decoupled sequence simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. The higher concentration and increased number of scans are necessary to compensate for the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by probing their vibrational modes. The IR spectrum of this compound clearly shows the characteristic absorptions of the allyl group and the trimethylsilyl moiety.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3075Medium=C-H stretch (vinyl)
~2955StrongC-H stretch (methyl)
~1630MediumC=C stretch (alkene)
~1410MediumCH₂ scissoring
~1250StrongSi-CH₃ symmetric deformation
~900Strong=CH₂ out-of-plane bend
~840StrongSi-C stretch

Interpretation and Rationale:

The spectrum displays characteristic C-H stretching vibrations for the vinyl group at ~3075 cm⁻¹ and the methyl groups at ~2955 cm⁻¹. The C=C stretching vibration of the alkene is observed around 1630 cm⁻¹. The strong absorption at ~1250 cm⁻¹ is a hallmark of the symmetric deformation of the Si-CH₃ group, and the band at ~840 cm⁻¹ is attributed to the Si-C stretch.[6] The out-of-plane bending of the terminal vinyl protons gives rise to a strong band around 900 cm⁻¹.[7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR of a Liquid

ATR-FTIR is a convenient technique for analyzing liquid samples with minimal preparation.

  • Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a single drop of neat this compound onto the center of the ATR crystal.

  • Data Acquisition:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Causality Behind Experimental Choices: ATR-FTIR is chosen for its simplicity and the minimal sample volume required. A background scan is essential to remove the spectral contributions of the atmosphere (CO₂ and H₂O) and the ATR crystal itself. The choice of the number of scans is a compromise between data quality and measurement time.

FTIR_Workflow cluster_setup Instrument Setup cluster_acq Sample Analysis cluster_proc Data Processing a Clean ATR crystal b Record background spectrum a->b c Apply liquid sample to crystal b->c d Acquire sample spectrum c->d e Ratio sample to background d->e f Generate absorbance/transmittance spectrum e->f g g f->g Spectrum Interpretation

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Part 3: Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Table 4: Major Fragment Ions in the Mass Spectrum of this compound

m/zRelative IntensityProposed Fragment
114Moderate[M]⁺ (Molecular Ion)
99Moderate[M - CH₃]⁺
73High[Si(CH₃)₃]⁺
41High[C₃H₅]⁺ (Allyl cation)

Interpretation and Rationale:

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 114, corresponding to its molecular weight. A common fragmentation pathway for trimethylsilyl compounds is the loss of a methyl radical, leading to the [M - 15]⁺ ion at m/z 99.[9] The base peak in the spectrum is often the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73, which is a very stable fragment.[10] Another prominent peak is observed at m/z 41, corresponding to the stable allyl cation, [C₃H₅]⁺, formed by cleavage of the C-Si bond.[11]

Proposed Fragmentation Pathway:

Fragmentation M [C6H14Si]˙⁺ m/z = 114 M_minus_15 [C5H11Si]⁺ m/z = 99 M->M_minus_15 - •CH3 SiMe3 [Si(CH3)3]⁺ m/z = 73 M->SiMe3 - •C3H5 Allyl [C3H5]⁺ m/z = 41 M->Allyl - •Si(CH3)3

Sources

An In-depth Technical Guide to the Reactivity of the Allyl Group in 2-Propenyltrimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propenyltrimethylsilane, commonly known as allyltrimethylsilane, is a cornerstone reagent in modern organic synthesis, prized for the versatile reactivity of its allyl group. Its utility stems from a unique electronic structure where the trimethylsilyl moiety profoundly influences the nucleophilicity and reaction pathways of the adjacent allyl system. This guide provides a comprehensive exploration of this reactivity, grounded in the fundamental principles of the β-silicon effect. We will dissect the mechanisms of its hallmark reactions—including electrophilic substitutions (the Hosomi-Sakurai reaction), radical processes, cycloadditions, and metathesis—offering not just theoretical understanding but also field-proven experimental protocols and insights into the causality behind methodological choices.

The Electronic Influence of the Silyl Group: The β-Silicon Effect

This electronic contribution has two critical consequences for the allyl group:

  • It significantly enhances the nucleophilicity of the terminal (γ) carbon of the double bond.

  • It provides a low-energy pathway for reactions proceeding through a β-silyl carbocation intermediate, which dictates the regiochemical outcome of many transformations.[1][4]

The diagram below illustrates this stabilizing interaction.

Beta_Silicon_Effect cluster_0 β-Silyl Carbocation Intermediate cluster_1 Orbital Overlap C_gamma C_beta Cβ⁺ C_gamma->C_beta E E C_gamma->E C_alpha C_beta->C_alpha Si SiMe₃ C_alpha->Si p_orbital sigma_bond σ(C-Si)

Caption: The β-silicon effect stabilizing a carbocation.

Electrophilic Substitution: The Hosomi-Sakurai Reaction

Mechanism and Causality

Hosomi_Sakurai_Mechanism start Allyltrimethylsilane + Electrophile (R₂C=O) la_activation 1. Lewis Acid (LA) Activation of Carbonyl start->la_activation TiCl₄, BF₃·OEt₂, etc. attack 2. Nucleophilic Attack (γ-carbon of silane) la_activation->attack intermediate 3. Formation of β-Silyl Carbocation Intermediate attack->intermediate elimination 4. Elimination of 'Me₃Si-LA' intermediate->elimination Stabilized by β-silicon effect product Product: Homoallylic Alcohol elimination->product

Caption: Workflow of the Hosomi-Sakurai reaction mechanism.

Scope and Experimental Considerations

The Hosomi-Sakurai reaction is compatible with a broad range of electrophiles, making it highly versatile.

Electrophile ClassTypical ProductKey Considerations
Aldehydes & KetonesHomoallylic AlcoholsHighly efficient. Aldehydes are generally more reactive than ketones.[5][7]
Acetals & KetalsHomoallylic EthersRequires strong Lewis acids; offers a route to protected alcohols.[8]
α,β-Unsaturated KetonesConjugate Addition ProductsThe reaction can proceed via 1,4-conjugate addition, introducing an allyl group at the β-position.[1][7]
IminesHomoallylic AminesKnown as the aza-Hosomi-Sakurai reaction, it is a key method for synthesizing homoallylic amines.[6]

Table 1: Scope of Electrophiles in the Hosomi-Sakurai Reaction.

Self-Validating Protocol: Allylation of an Aldehyde

Materials:

  • Aldehyde (1.0 equiv)

  • Allyltrimethylsilane (1.5 equiv)

  • Titanium tetrachloride (TiCl₄) (1.0-1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl solution (for quenching)

  • Anhydrous Na₂SO₄ or MgSO₄ (for drying)

Procedure:

  • System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel. Maintain the system under a positive pressure of inert gas (N₂ or Ar).

  • Initial Solution: Dissolve the aldehyde (1.0 equiv) in anhydrous DCM (approx. 0.1 M solution) in the flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Silane Addition: Add allyltrimethylsilane (1.5 equiv) dropwise via the dropping funnel over 15 minutes. The rate of addition is controlled to manage any exotherm.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, dilute with additional DCM, and separate the organic and aqueous layers. Extract the aqueous layer twice more with DCM.

Free-Radical Reactions: Allylic Halogenation

While less common than its ionic pathways, allyltrimethylsilane can participate in free-radical reactions. The primary example is allylic halogenation, which occurs under conditions that favor radical generation, such as UV light or the use of radical initiators.[9][10]

Mechanism: A Competing Pathway

The reaction proceeds via a standard free-radical chain mechanism.[9][11]

  • Initiation: A halogen molecule (e.g., Cl₂) undergoes homolytic cleavage upon exposure to UV light (hν) to generate two halogen radicals (2 Cl•).[10][11]

  • Propagation:

    • A halogen radical abstracts a hydrogen atom from the allylic position of allyltrimethylsilane. This step is regioselective because it forms a resonance-stabilized allylic radical.

    • This allylic radical then reacts with another molecule of the halogen (Cl₂) to form the allylically halogenated product and a new halogen radical, which continues the chain.[11]

  • Termination: The reaction ceases when two radicals combine.

A crucial experimental choice is to maintain a low concentration of the halogen . This favors the radical substitution pathway over the competing electrophilic addition to the double bond, which would otherwise dominate.[12] Reagents like N-bromosuccinimide (NBS) are often used as they provide a slow, steady source of bromine radicals.[13]

Radical_Halogenation cluster_prop initiation 1. Initiation Cl₂ + hν → 2 Cl• propagation1 2a. Propagation (H-Abstraction) Allylsilane + Cl• → Allylic Radical + HCl initiation->propagation1 propagation2 2b. Propagation (Halogen Transfer) Allylic Radical + Cl₂ → Allyl Chloride Product + Cl• propagation1->propagation2 cycle Chain Reaction propagation2->cycle termination 3. Termination Radical + Radical → Non-radical species cycle->termination Chain stops

Caption: Key stages of free-radical allylic halogenation.

Pericyclic Reactions: Cycloadditions and Ene Reactions

The allyl group of this compound can also participate in pericyclic reactions, where bond-making and bond-breaking occur in a concerted, cyclic transition state.

Ene Reaction

In an ene reaction, allyltrimethylsilane acts as the "ene" component, reacting with an electron-deficient multiple bond (the "enophile").[14][15] The reaction involves the formation of a new σ-bond, the migration of the double bond, and the transfer of an allylic hydrogen atom in a six-electron, concerted process.[16] Lewis acid catalysis can significantly accelerate these reactions and allow them to proceed at lower temperatures.[16][17]

Ene_Reaction cluster_0 Ene Reaction: Concerted Mechanism reactants Allylsilane (Ene) + Carbonyl (Enophile) ts Six-membered Transition State reactants->ts Heat or Lewis Acid product Vinylsilane Product ts->product

Sources

Stability and Safe Handling of 2-Propenyltrimethylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propenyltrimethylsilane, also commonly known as allyltrimethylsilane, is a versatile organosilicon compound with significant applications in organic synthesis.[1][2] Its utility as a nucleophilic allylating agent, particularly in the Hosomi-Sakurai reaction, allows for the stereocontrolled formation of carbon-carbon bonds, a critical step in the synthesis of complex molecules, including natural products and pharmaceuticals.[2][3] This guide provides a comprehensive overview of the stability and safe handling of this compound, designed to equip researchers and professionals with the necessary knowledge to utilize this reagent responsibly and effectively.

Core Chemical and Physical Properties

Understanding the fundamental properties of this compound is paramount for its safe handling and application. It is a colorless liquid with low viscosity and is soluble in non-polar organic solvents.[3][4][5]

PropertyValueSource
Molecular Formula C6H14Si[6][7]
Molecular Weight 114.26 g/mol [6][7]
Boiling Point 84-88 °C[2][5]
Density 0.719 g/mL at 25 °C[2][5]
Flash Point 16 °C (60.8 °F) - closed cup[8]
Vapor Pressure 82 hPa at 25 °C[5]
Refractive Index n20/D 1.407[5]
Water Solubility Insoluble[5]

Stability and Reactivity Profile

A thorough understanding of the stability and reactivity of this compound is crucial for preventing hazardous situations in a laboratory or industrial setting.

General Stability:

Under recommended storage conditions, this compound is a stable compound.[6][9] It should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[6][10] For maintaining product quality, refrigeration (2-8°C) is recommended.[5][8] The compound is stable in sealed containers, preferably under a dry, inert atmosphere.[11]

Thermal Decomposition:

Studies on the thermal decomposition of allyltrimethylsilane indicate that it proceeds primarily via molecular eliminations.[12] While stable at ambient temperatures, exposure to elevated temperatures or open flames can lead to the development of irritating fumes and organic acid vapors.[11][13] In the event of a fire, hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and silicon dioxide.[6][9]

Reactivity and Incompatibilities:

This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[6][9] Contact with these substances should be strictly avoided to prevent vigorous reactions. While it does not undergo hazardous polymerization under normal processing, it can be reactive under certain conditions, such as in the presence of specific catalysts.[6][9][14]

Hazardous Polymerization:

Hazardous polymerization of this compound does not typically occur.[6][9]

Hazard Identification and Risk Mitigation

This compound is classified as a highly flammable liquid and vapor.[6][7] Its vapors are heavier than air and may travel to a source of ignition and flash back, potentially forming explosive mixtures with air.[6][15]

Health Hazards:

  • Skin and Eye Irritation: The compound is irritating to the eyes and skin.[4][7] Direct contact should be avoided.

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[7][11] Symptoms of overexposure can include coughing, headache, and nausea.[11]

  • Ingestion: Ingestion may be harmful.[6][11]

Environmental Hazards:

This compound is considered toxic to aquatic life with long-lasting effects.[6][9] It should not be released into the environment and appropriate disposal methods must be followed.[10][16]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when working with this compound.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6][10][13]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[6]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[6][13]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the cornerstone of safe handling.

PPE_Protocol cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Eye Protection (Chemical Goggles/Face Shield) Hand_Protection Hand Protection (Nitrile/Neoprene Gloves) Body_Protection Body Protection (Flame-Retardant Lab Coat) Respiratory_Protection Respiratory Protection (As needed, NIOSH-certified) Handler Chemical Handler Handler->Eye_Protection Mandatory Handler->Hand_Protection Mandatory Handler->Body_Protection Mandatory Handler->Respiratory_Protection Risk-based

Caption: Mandatory and risk-based PPE for handling this compound.

Handling Procedures:

  • Wear appropriate personal protective equipment, including chemical safety goggles, gloves (nitrile or neoprene are suitable), and a lab coat.[10][13][17]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe vapors or mists.[11]

  • Keep away from all sources of ignition, including open flames, hot surfaces, and sparks.[6][9]

  • Use only non-sparking tools and take precautionary measures against static discharge by grounding all equipment.[6][11]

  • Pour the chemical slowly and carefully to prevent splashing.[10]

  • Handle in accordance with good industrial hygiene and safety practices.[6]

Storage Recommendations:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][6][18]

  • Keep away from heat, sparks, and flame.[6] Refrigeration is recommended to maintain product quality.[6]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][9]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

Spill Response:

  • Evacuate: Immediately evacuate unnecessary personnel from the spill area.

  • Ignition Sources: Eliminate all sources of ignition.[11]

  • Ventilation: Ensure adequate ventilation.

  • Containment: Contain the spill using inert absorbent material (e.g., sand, earth, vermiculite).[6] Do not use combustible materials.

  • Collection: Collect the absorbed material into a suitable, closed container for disposal.[6] Use spark-proof tools for cleanup.[6]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill according to institutional and local regulations.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ignition Eliminate Ignition Sources Evacuate->Ignition Ventilate Ensure Ventilation Ignition->Ventilate Contain Contain Spill (Inert Absorbent) Ventilate->Contain Collect Collect Waste (Spark-proof tools) Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: Step-by-step workflow for responding to a this compound spill.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[13][16] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][13] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[11][13]

Firefighting Measures:

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][11] Do not use a solid water stream as it may scatter and spread the fire.[13]

  • Specific Hazards: The compound is highly flammable and its vapors can form explosive mixtures with air.[6][15] Containers may explode when heated.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][9]

Disposal Considerations

Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations.[10] Do not allow the chemical to enter drains or waterways.[6][16] Contaminated packaging should be treated as the product itself.

Conclusion

This compound is an invaluable reagent in modern organic chemistry. Its effective and safe use hinges on a comprehensive understanding of its properties, stability, and associated hazards. By implementing the robust handling, storage, and emergency procedures outlined in this guide, researchers and drug development professionals can mitigate risks and harness the full synthetic potential of this versatile compound. A culture of safety, grounded in expertise and adherence to established protocols, is paramount for the well-being of laboratory personnel and the integrity of scientific research.

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2-Propenyltrimethylsilane: A Versatile Precursor in Modern Organosilicon Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Propenyltrimethylsilane

In the landscape of organosilicon chemistry, the strategic selection of precursors is paramount to achieving desired molecular architectures and material properties. Among these, this compound, with its unique combination of a reactive vinyl group and a stable trimethylsilyl moiety, has emerged as a cornerstone building block. This guide provides an in-depth exploration of this compound, moving beyond a mere recitation of facts to offer a field-proven perspective on its synthesis, reactivity, and diverse applications. We will delve into the causality behind experimental choices, ensuring that the protocols and insights presented are not only technically accurate but also practically robust.

This compound, a colorless liquid, is characterized by its low viscosity, low surface tension, and stability at ambient temperatures[1]. It is soluble in common non-polar organic solvents such as n-heptane and toluene[1]. Its synthesis is typically achieved through organic synthesis methods, for instance, by the reaction of ethylene propylene chlorosilane with trimethylsilanol[1].

PropertyValueReference
Molecular Formula C6H14Si[1][2]
Molecular Weight 114.26 g/mol [2]
Boiling Point 82°C[2]
Density 0.73 g/mL at 25°C[3]
Flash Point -12°C[2]

Part 1: The Role of this compound in Advanced Polymer Synthesis

The presence of the vinyl group in this compound makes it a valuable monomer and precursor in polymerization chemistry, enabling the synthesis of silicon-containing polymers with tailored properties. These silyl-modified polymers (SMPs) are of significant academic and industrial importance, finding applications in coatings, adhesives, and sealants[4].

Anionic Polymerization: A Pathway to Well-Defined Silyl-Functionalized Polymers

Anionic polymerization is a powerful technique for creating polymers with well-defined molecular weights and narrow molecular weight distributions.[5][6] this compound can be polymerized anionically, although the reactivity of the vinyl group is influenced by the bulky trimethylsilyl group. The living nature of anionic polymerization allows for the synthesis of block copolymers by the sequential addition of different monomers.

Conceptual Workflow for Anionic Polymerization

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Monomer This compound Initiator->Monomer Nucleophilic Attack Living_Polymer Living Poly(this compound) Monomer->Living_Polymer Monomer_Add Additional Monomer Living_Polymer->Monomer_Add Chain Growth Terminating_Agent Terminating_Agent Living_Polymer->Terminating_Agent Quenching Final_Polymer Silyl-Functionalized Polymer Terminating_Agent->Final_Polymer

Caption: Anionic polymerization of this compound.

Role as a Chain-Terminating Agent in Ring-Opening Metathesis Polymerization (ROMP)

In Ring-Opening Metathesis Polymerization (ROMP), living polymer chains can be end-functionalized using specific terminating agents. While not a traditional chain transfer agent that alters molecular weight during polymerization, this compound can be employed to introduce a trimethylsilyl group at the terminus of a polymer chain. This is particularly useful in conjunction with highly active catalysts like Grubbs' catalysts. The introduction of a silyl group can modify the polymer's solubility, thermal stability, and adhesion properties. For instance, trimethylsiloxy-functionalized polymers have been synthesized by reacting hydroxy-functionalized polymers with trimethylsilyl chloride, a process conceptually similar to using a silyl-containing terminating agent.[7]

Experimental Protocol: Anionic Polymerization of a Styrene-b-(this compound) Block Copolymer (Adapted from General Anionic Polymerization Procedures)

Objective: To synthesize a well-defined block copolymer of styrene and this compound.

Materials:

  • Styrene, freshly distilled from CaH2.

  • This compound, freshly distilled from CaH2.

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.

  • sec-Butyllithium (s-BuLi) in cyclohexane, titrated.

  • Methanol, degassed.

  • Argon gas, high purity.

  • Schlenk line and oven-dried glassware.

Procedure:

  • Reactor Setup: Assemble a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon.

  • Solvent Addition: Transfer 100 mL of anhydrous THF to the reaction flask via cannula.

  • Initiation of Styrene Polymerization: Cool the THF to -78°C (dry ice/acetone bath). Add the calculated amount of s-BuLi initiator via syringe. The solution should turn a faint yellow.

  • Styrene Monomer Addition: Slowly add the desired amount of purified styrene monomer via syringe. The solution will turn a characteristic deep orange-red, indicating the formation of polystyryllithium living anions. Allow the polymerization to proceed for 1 hour.

  • Second Monomer Addition: After complete polymerization of styrene (indicated by the disappearance of the monomer peak in a quenched aliquot analyzed by GC), slowly add the desired amount of purified this compound via syringe. The color of the solution may change.

  • Propagation of Second Block: Allow the polymerization of the second block to proceed for 2 hours at -78°C.

  • Termination: Quench the living polymerization by adding 5 mL of degassed methanol. The color of the solution will disappear.

  • Polymer Isolation: Warm the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large excess of methanol.

  • Purification: Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.

  • Characterization: Analyze the resulting block copolymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by ¹H NMR spectroscopy to determine the block composition.

Part 2: Applications in Organic Synthesis

Beyond polymerization, this compound is a valuable reagent in organic synthesis, primarily due to the synthetic versatility of the vinylsilane moiety.

Hydrosilylation Reactions

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a fundamental transformation in organosilicon chemistry. While this compound itself is a product of hydrosilylation, its vinyl group can participate in further reactions. More commonly, related vinylsilanes are synthesized via the hydrosilylation of alkynes, a process that is often catalyzed by transition metals like platinum, rhodium, or ruthenium.[8] The resulting vinylsilanes are versatile intermediates in organic synthesis.

General Mechanism of Platinum-Catalyzed Hydrosilylation (Chalk-Harrod Mechanism)

Pt_Catalyst Pt(0) Catalyst Silane R3SiH Pt_Catalyst->Silane Oxidative Addition Intermediate1 H-Pt(II)-SiR3 Alkene R'CH=CH2 Intermediate2 H-Pt(II)(Alkene)-SiR3 Product R'CH2CH2SiR3 Product->Pt_Catalyst Catalyst Regeneration Intermediate1->Alkene Coordination Intermediate3 R'CH2CH2-Pt(II)-SiR3 Intermediate2->Intermediate3 Insertion Intermediate3->Product Reductive Elimination

Caption: Chalk-Harrod mechanism for hydrosilylation.

Part 3: Surface Modification

The trimethylsilyl group of this compound and related organosilanes can be utilized for the surface modification of various materials. This is typically achieved by reacting the organosilane with surface hydroxyl groups, forming stable siloxane bonds. Such modifications can alter the surface properties, such as hydrophobicity, adhesion, and biocompatibility. For instance, plasma-deposited films of trimethylsilane have been shown to modify the wetting properties of conventional polymers.[9]

Experimental Protocol: Surface Modification of Glass Substrates (General Procedure)

Objective: To render a glass surface hydrophobic using a trimethylsilyl-containing compound.

Materials:

  • Glass slides.

  • Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ).

  • This compound (or a related volatile organosilane).

  • Anhydrous toluene.

  • Vacuum desiccator.

  • Oven.

Procedure:

  • Surface Cleaning and Activation:

    • Clean the glass slides by sonicating in a detergent solution, followed by rinsing with deionized water and ethanol.

    • Dry the slides in an oven at 110°C for at least 1 hour.

    • Activate the surface by immersing the slides in freshly prepared Piranha solution for 30 minutes at room temperature. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the slides thoroughly with deionized water and dry with a stream of nitrogen.

  • Silanization (Vapor Phase Deposition):

    • Place the activated glass slides in a vacuum desiccator.

    • In a small vial inside the desiccator, place a few drops of this compound.

    • Evacuate the desiccator for 10-15 minutes to allow the silane to vaporize and deposit on the glass surfaces.

    • Leave the slides in the sealed, evacuated desiccator overnight at room temperature.

  • Post-Treatment:

    • Vent the desiccator to atmospheric pressure with nitrogen.

    • Remove the slides and rinse them with anhydrous toluene to remove any physisorbed silane.

    • Dry the slides with a stream of nitrogen.

  • Characterization:

    • The success of the surface modification can be confirmed by measuring the water contact angle on the treated surface. A significant increase in the contact angle indicates a successful hydrophobic modification.

Safety and Handling

This compound is a flammable liquid and vapor.[3][10] It may be irritating to the eyes and skin.[1] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and away from ignition sources.[10][11] Always wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[11][12] Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[11]

Conclusion

This compound stands out as a versatile and valuable precursor in the field of organosilicon chemistry. Its dual functionality allows for its participation in a wide range of chemical transformations, from the controlled synthesis of advanced polymeric materials to the functionalization of surfaces. The insights and protocols provided in this guide are intended to empower researchers to harness the full potential of this important building block, fostering innovation in materials science, organic synthesis, and beyond.

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A Comprehensive Technical Guide to the Synthesis of 2-Propenyltrimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Propenyltrimethylsilane, commonly known as allyltrimethylsilane, is a cornerstone reagent in modern organic synthesis, prized for its role as a stable and versatile allyl anion equivalent. Its utility in carbon-carbon bond formation, particularly in the context of the Hosomi-Sakurai reaction and related allylation methodologies, has cemented its importance in the synthesis of complex molecules, natural products, and pharmaceutical intermediates. This technical guide provides an in-depth exploration of the primary synthetic routes to allyltrimethylsilane, offering a comparative analysis of classical and contemporary methods. For each methodology, we will dissect the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and present quantitative data to inform procedural choices. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding and practical guidance on the synthesis of this pivotal organosilicon compound.

Introduction: The Strategic Importance of Allyltrimethylsilane

Allyltrimethylsilane is an organosilicon compound with the chemical formula (CH₃)₃SiCH₂CH=CH₂.[1] Its synthetic utility is largely derived from the β-silicon effect, where the presence of a silicon atom at the β-position to a developing positive charge stabilizes the carbocationic intermediate. This stabilization facilitates the nucleophilic attack of the allyl group's γ-carbon onto a wide range of electrophiles, a reactivity profile that has been extensively leveraged in organic synthesis. The trimethylsilyl group serves as a robust, non-polar handle that imparts stability and unique reactivity to the allyl moiety.

This guide will focus on the most prevalent and synthetically useful methods for the preparation of allyltrimethylsilane, including the classical Grignard reaction, transition metal-catalyzed hydrosilylation and cross-coupling reactions, and the silylcupration of allenes.

The Grignard Reaction: A Time-Honored and Robust Approach

The reaction of an allyl Grignard reagent with a chlorosilane is one of the most established and widely employed methods for the synthesis of allyltrimethylsilane. This method is valued for its reliability, scalability, and the use of readily available starting materials.

Mechanistic Rationale

The core of this reaction is a nucleophilic substitution at the silicon center. The allyl Grignard reagent, typically allylmagnesium bromide, acts as a potent nucleophile, with the carbon atom bonded to magnesium bearing a partial negative charge. This nucleophilic carbon attacks the electrophilic silicon atom of chlorotrimethylsilane, displacing the chloride leaving group to form the new carbon-silicon bond. The reaction is driven by the formation of a stable magnesium salt byproduct.

To ensure the stability of the Grignard reagent and prevent side reactions such as Wurtz coupling, the reaction is typically performed in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[2][3][4]

In-Situ Protocol for Enhanced Efficiency

For Grignard reagents with poor solution stability or solubility, an in-situ formation in the presence of the silane is often preferred. This approach is particularly advantageous for the synthesis of allyltrimethylsilane.[5]

Detailed Experimental Protocol: Grignard Synthesis

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Chlorotrimethylsilane

  • Anhydrous diethyl ether

  • Iodine (for initiation)

Procedure:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel is flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is charged with magnesium turnings (1.2 equivalents) and a small crystal of iodine.

  • A solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, the mixture is stirred until the magnesium is consumed.

  • Chlorotrimethylsilane (1.0 equivalent) is then added dropwise to the freshly prepared allylmagnesium bromide solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The product, allyltrimethylsilane, is isolated by fractional distillation.[6][7]

Transition Metal-Catalyzed Syntheses: Modern and Efficient Alternatives

In recent decades, transition metal catalysis has introduced a host of powerful and versatile methods for the synthesis of allylsilanes, often with improved selectivity and functional group tolerance compared to classical methods.

Hydrosilylation of Allenes and 1,3-Dienes

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is an atom-economical method for the synthesis of organosilanes. The hydrosilylation of allenes and 1,3-dienes can be controlled to selectively yield allylsilanes.

Mechanism Overview: The catalytic cycle typically involves the oxidative addition of the hydrosilane to a low-valent transition metal center, followed by the insertion of the unsaturated substrate (allene or diene) into the metal-hydride or metal-silyl bond. Reductive elimination then furnishes the allylsilane product and regenerates the active catalyst. The regioselectivity (i.e., the formation of allyl- vs. vinylsilanes from allenes) is highly dependent on the choice of metal catalyst and ligands.[6][8][9][10]

For instance, copper-catalyzed hydrosilylation of terminal allenes can selectively produce (E)-allylsilanes.[6] Ruthenium complexes have also been shown to be effective catalysts for the hydrosilylation of alkynes, which can be extended to dienes.[11][12][13]

Illustrative Workflow: Hydrosilylation of Allene

G cluster_0 Catalytic Cycle Start Allene + HSiMe3 Catalyst Transition Metal Catalyst (e.g., Cu, Ru) Start->Catalyst Oxidative_Addition Oxidative Addition of HSiMe3 Catalyst->Oxidative_Addition Intermediate_1 Metal-Hydrido-Silyl Complex Oxidative_Addition->Intermediate_1 Insertion Insertion of Allene Intermediate_1->Insertion Intermediate_2 Metal-Allyl-Silyl Complex Insertion->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Catalyst Regeneration Product Allyltrimethylsilane Reductive_Elimination->Product G Allyl_Cl Allyl Chloride Reaction + Allyl_Cl->Reaction Disilane Hexamethyldisilane (Me3Si-SiMe3) Disilane->Reaction Pd_Catalyst Pd(0) Catalyst Allyl_TMS Allyltrimethylsilane Reaction_Arrow Pd(0) Catalyst Reaction->Reaction_Arrow Reaction_Arrow->Allyl_TMS

Sources

An In-depth Technical Guide to 2-Propenyltrimethylsilane (CAS 18163-07-0) for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Propenyltrimethylsilane, identified by CAS number 18163-07-0, is a versatile organosilicon compound that has garnered significant interest in the fields of organic synthesis and materials science. Its unique chemical structure, featuring a reactive propenyl group and a stable trimethylsilyl moiety, makes it a valuable reagent for the formation of carbon-carbon bonds and the functionalization of polymers. This guide provides a comprehensive overview of the properties, synthesis, applications, and safe handling of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. These properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 18163-07-0
Molecular Formula C₆H₁₄Si
Molecular Weight 114.26 g/mol
Appearance Colorless to transparent liquid
Density 0.73 g/mL at 25°C
Boiling Point 109-111 °C
Melting Point <0 °C
Flash Point 21 °F (-6 °C)
Refractive Index 1.4283
Solubility Soluble in organic solvents such as THF and diethyl ether.

Synthesis and Characterization

Synthesis

The most common and practical method for the synthesis of this compound is through the Grignard reaction. This involves the reaction of a 2-propenylmagnesium halide with chlorotrimethylsilane.

Diagram: Synthesis of this compound via Grignard Reaction

G cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Silylation reagent1 2-Propenyl Bromide grignard 2-Propenylmagnesium Bromide reagent1->grignard reagent2 Magnesium (Mg) reagent2->grignard solvent1 Anhydrous Ether/THF product This compound grignard->product reagent3 Chlorotrimethylsilane reagent3->product side_product MgBrCl G pd0 Pd(0)L_n pd_complex1 R-Pd(II)-X L_n pd0->pd_complex1 Oxidative Addition pd_complex2 R-Pd(II)-R' L_n pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R-R' pd_complex2->product reagent1 R-X reagent1->pd_complex1 reagent2 R'-SiMe3 reagent2->pd_complex1 activator Activator (e.g., F⁻) activator->reagent2

Caption: Generalized catalytic cycle for the Hiyama cross-coupling reaction.

Mechanism of Action: The Hiyama coupling typically requires an activating agent, such as a fluoride source (e.g., TBAF) or a base, to facilitate the transmetalation step. The activator coordinates to the silicon atom, forming a hypervalent silicate, which increases the nucleophilicity of the propenyl group and promotes its transfer to the palladium center.

Experimental Protocol: Hiyama Coupling of this compound with an Aryl Halide (General Procedure)

The following is a general protocol for the Hiyama coupling. Optimization of the palladium catalyst, ligand, activator, and solvent may be necessary for specific substrates.

Materials:

  • Aryl halide (e.g., 4-iodoanisole)

  • This compound

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Ligand (e.g., PPh₃, PCy₃)

  • Activator (e.g., TBAF, K₂CO₃)

  • Anhydrous solvent (e.g., THF, dioxane, DMF)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide, palladium catalyst, and ligand.

  • Add the anhydrous solvent, followed by this compound.

  • Add the activator (e.g., a solution of TBAF in THF or solid K₂CO₃).

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Functionalized Polymers

This compound can be used as a comonomer in polymerization reactions to introduce silyl functionality into the polymer backbone. These silyl groups can then be further modified, or they can impart specific properties to the resulting polymer, such as improved thermal stability or altered surface properties. For instance, it can be used in the synthesis of functionalized polyolefins.

Diagram: Polymer Functionalization Workflow

G monomer1 Olefin Monomer polymerization Copolymerization (e.g., Metallocene Catalysis) monomer1->polymerization monomer2 This compound monomer2->polymerization copolymer Silyl-Functionalized Polyolefin polymerization->copolymer post_functionalization Post-Polymerization Modification copolymer->post_functionalization functional_polymer Functionalized Polymer post_functionalization->functional_polymer

Caption: General workflow for creating functional polymers using this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound was not retrieved, data for similar compounds like chlorotrimethylsilane and (2-bromoethyl)trimethylsilane indicate that it should be treated as a hazardous substance.

General Safety Precautions:

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid contact with skin and eyes. Avoid inhalation of vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Water may be ineffective.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Suppliers

This compound is available from several chemical suppliers. The purity of the compound can vary, so it is important to select a grade appropriate for the intended application.

SupplierPurity
Sigma-Aldrich≥97%
TCI Chemicals>95.0%
Alfa Aesar97%
Gelest98%

Conclusion

This compound is a valuable and versatile reagent for organic synthesis and polymer chemistry. Its ability to participate in palladium-catalyzed cross-coupling reactions provides an efficient means of forming carbon-carbon bonds, while its incorporation into polymers allows for the creation of materials with tailored properties. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its successful application in a research and development setting.

References

  • The synthesis and properties research of functionalized polyolefins. RSC Publishing. Link

  • (2-METHYL-PROPENYL)TRIMETHYLSILANE | 18292-38-1. ChemicalBook. Link

  • SAFETY DATA SHEET. Sigma-Aldrich. Link

  • SAFETY DATA SHEET. Fisher Scientific. Link

  • (2-METHYL-PROPENYL)TRIMETHYLSILANE manufacturers and suppliers in india. ChemicalBook. Link

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Link

  • Recent Advancements in the Synthesis of Functional Polyolefins by Non-Bridged Half-Titanocenes. MDPI. Link

  • 3 - Organic Syntheses Procedure. Link

  • (PDF) Recent developments in the synthesis of functional poly(olefin)s. ResearchGate. Link

  • Basic 1H- and 13C-NMR Spectroscopy. Link

  • Efficient Two Step Synthesis for Trimethylsiloxy-Functionalized New Polymers. Link

  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Link

  • Hiyama Coupling. Organic Chemistry Portal. Link

  • Scheme 3 Three phase test of the Hiyama coupling of 4-iodoanisole with... ResearchGate. Link

  • Hiyama coupling. Wikipedia. Link

  • Proton NMR Table. MSU chemistry. Link

  • Silyl-functionalized polyolefins via co-polymerization of vinylsilanes with ethylene or propylene catalyzed by group IV metallocene complexes | Request PDF. ResearchGate. Link

  • 3-trimethylsilyl-3-buten-2-one - Organic Syntheses Procedure. Link

  • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. PMC - NIH. Link

  • Reliable Lab Chemicals & Global Laboratory Suppliers. Link

  • (2-Bromoethyl)trimethylsilane. AK Scientific, Inc.. Link

  • (3-Aminopropyl)trimethoxysilane. Link

  • ChemInform Abstract: Convenient Method for the Preparation of the 2-Methyl Thiophen-3-yl Magnesium

Methodological & Application

A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling with 2-Propenyltrimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon bonds.[1][2] While organometallic reagents based on boron (Suzuki), tin (Stille), and zinc (Negishi) are widely utilized, organosilanes have emerged as highly attractive coupling partners due to their exceptional stability, low toxicity, and reduced cost.[1][3][4] Initially, the utility of organosilanes was hampered by the low reactivity of the carbon-silicon bond.[3] The breakthrough came with the development of the Hiyama coupling, which utilizes an activator to enhance the nucleophilicity of the organosilane, enabling efficient transmetalation to a palladium center.[5][6]

This guide provides an in-depth exploration of 2-propenyltrimethylsilane (also known as allyltrimethylsilane) as a versatile C(sp³)-nucleophile in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings, provide field-tested application notes for robust protocol design, and offer a detailed, step-by-step experimental procedure.

Part 1: The Hiyama Coupling: Mechanism and Activation

The success of any Hiyama coupling hinges on activating the inert C-Si bond to facilitate transmetalation. The original and most direct method for a tetraorganosilane like this compound involves the use of a fluoride activator.

The Role of Fluoride Activation: The core principle of the classic Hiyama coupling is the activation of the organosilane with a fluoride source, such as tetrabutylammonium fluoride (TBAF).[7] Fluoride's high affinity for silicon prompts the formation of a pentacoordinate, hypervalent silicate intermediate.[8] This structural change significantly increases the electron density on the silicon-bound carbon atom, enhancing its nucleophilicity and making it competent for transmetalation to the Pd(II) center.[3]

The Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[6][8][9]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R-X, typically an aryl or vinyl halide/triflate), forming a Pd(II) complex.

  • Transmetalation: The activated pentacoordinate allylsilicate transfers its allyl group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate. This is often the rate-determining step.

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond of the product (R-allyl) and regenerate the active Pd(0) catalyst, which re-enters the cycle.

Hiyama Catalytic Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Lu2099 pdx Lu2099Pd(II)(R)X pd0->pdx Oxidative Addition pdr Lu2099Pd(II)(R)(Allyl) pdx->pdr Transmetalation byproduct X-SiMeu2083Fu207B pdx->byproduct pdr->pd0 Reductive Elimination product R-Allyl (Product) pdr->product pdr->byproduct halide R-X (Aryl/Vinyl Halide) halide->pdx silane Allyl-SiMeu2083 activated_silane [Allyl-SiMeu2083F]u207B silane->activated_silane activator Fu207B (e.g., TBAF) activator->activated_silane activated_silane->pdr

Caption: The catalytic cycle for the fluoride-activated Hiyama cross-coupling.

Part 2: Application Notes for Protocol Design

A successful cross-coupling is not merely about mixing reagents; it is about informed choices regarding each component of the reaction system.

The "Fluoride Problem" and Fluoride-Free Alternatives A significant limitation of the classic Hiyama protocol is the high basicity and nucleophilicity of the fluoride activator.[6] This can be detrimental in complex molecule synthesis, as fluoride can readily cleave common silicon-based protecting groups (e.g., TBS, TIPS). This has led to the development of fluoride-free methods, most notably the Hiyama-Denmark coupling .[10]

This powerful modification typically involves organosilanols or their pre-formed salts (silanolates), which can be activated by a mild Brønsted base (e.g., KOSiMe₃, NaOt-Bu, Cs₂CO₃) instead of fluoride.[3][4] While this requires converting this compound to an intermediate like 2-propenyldimethylsilanol, the dramatically expanded functional group tolerance often justifies the extra step. This approach is particularly valuable in late-stage functionalization in drug development.[4]

Electrophile Selection (The Coupling Partner) The choice of the organic electrophile (R-X) is critical. The reactivity generally follows the trend of bond dissociation energy:

I > Br ≈ OTf > Cl > OTs/OMs

  • Aryl/Vinyl Iodides & Bromides: These are the most common and reliable coupling partners, often reacting under mild conditions with a broad range of palladium catalysts.

  • Aryl/Vinyl Triflates (OTf): Also highly reactive and excellent substrates.

  • Aryl/Vinyl Chlorides: Significantly more challenging due to the strong C-Cl bond. Their coupling requires more specialized, highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands to facilitate the difficult oxidative addition step.[1]

Catalyst and Ligand Selection The combination of the palladium precursor and the ancillary ligand forms the true catalytic species and dictates its reactivity.

ComponentCommon ExamplesRole & Rationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂These are stable Pd(II) or Pd(0) sources that are reduced in situ to the active Pd(0) species that enters the catalytic cycle.
Ancillary Ligand PPh₃, P(o-tol)₃Standard, versatile phosphine ligands suitable for reactive electrophiles like iodides and bromides.
P(t-Bu)₃, XPhos, SPhos, RuPhosBulky, electron-rich phosphine ligands. They accelerate both oxidative addition and reductive elimination, enabling the use of less reactive electrophiles (e.g., chlorides) and often allowing for lower catalyst loadings and milder reaction temperatures.[1]

Solvent, Base, and Temperature Considerations

  • Solvents: Anhydrous, polar aprotic solvents are generally preferred. THF, 1,4-dioxane, DMF, and toluene are common choices. The specific solvent can influence catalyst solubility and reaction kinetics.

  • Activator/Base: For classic Hiyama coupling, TBAF (often as a solution in THF or as the hydrate) is standard. For Hiyama-Denmark protocols, bases like KOSiMe₃ or NaOt-Bu are effective.[3][4] The base must be strong enough to deprotonate the silanol but should be chosen to minimize side reactions.

  • Temperature: Reactions can range from room temperature to >100 °C. Highly active catalyst systems can often run at lower temperatures. Reactions involving challenging substrates like aryl chlorides typically require more thermal energy.

Part 3: Experimental Protocols and Workflow

This section provides a robust, general protocol for the fluoride-activated Hiyama coupling of this compound with an aryl bromide.

General Protocol: Synthesis of 4-Allylanisole

This protocol describes the coupling of 4-bromoanisole with this compound.

Reagent Table:

Reagent MW ( g/mol ) Amount Moles (mmol) Equivalents
4-Bromoanisole 187.04 187 mg 1.0 1.0
This compound 114.28 171 mg (228 µL) 1.5 1.5
Pd(OAc)₂ 224.5 4.5 mg 0.02 0.02
SPhos 410.5 16.4 mg 0.04 0.04
TBAF (1 M in THF) - 1.2 mL 1.2 1.2

| Anhydrous THF | - | 5.0 mL | - | - |

Step-by-Step Methodology:

  • Catalyst Preparation: To a flame-dried 25 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

  • Reagent Addition: Add a magnetic stir bar. Evacuate and backfill the flask with inert gas three times. Add anhydrous THF (3.0 mL) via syringe and stir the mixture for 10 minutes at room temperature to allow for pre-formation of the active catalyst.

  • Substrate Addition: Add 4-bromoanisole (187 mg, 1.0 mmol) followed by this compound (228 µL, 1.5 mmol) via syringe.

  • Initiation: Add the TBAF solution (1.2 mL of a 1 M solution in THF, 1.2 mmol) dropwise via syringe. A color change is often observed.

  • Reaction: Heat the reaction mixture to 65 °C in a pre-heated oil bath and allow it to stir overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by TLC (e.g., 95:5 Hexanes:EtOAc) or GC-MS by taking a small aliquot, quenching it with water, extracting with ether, and analyzing the organic layer.

  • Workup: Upon completion, cool the reaction to room temperature. Quench by adding 10 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (using a gradient of 100% hexanes to 98:2 hexanes:ethyl acetate) to yield the pure product.

Experimental Workflow Visualization

Experimental Workflow start Start: Reagent Preparation setup Inert Atmosphere Setup (Flame-dried flask, Nu2082/Ar) start->setup assembly Reaction Assembly (Add catalyst, ligand, solvent, substrates, activator) setup->assembly reaction Reaction Execution (Heating & Stirring) assembly->reaction monitoring Monitoring (TLC / GC-MS) reaction->monitoring workup Aqueous Workup (Quench, Extract, Dry) reaction->workup purify Purification (Flash Chromatography) workup->purify end Final Product & Characterization purify->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

This compound is a highly effective reagent for introducing the valuable allyl moiety via palladium-catalyzed cross-coupling. Its stability and the well-defined activation methods of the Hiyama and Hiyama-Denmark couplings make it a reliable tool for synthetic chemists. By carefully selecting the electrophile, catalyst system, and activation method (fluoride vs. fluoride-free), researchers can tailor protocols to achieve high yields and broad functional group compatibility, empowering both discovery chemistry and complex molecule synthesis in drug development.

References

  • Current time inform
  • A Review on Palladium Catalyzed Coupling Reactions. International Journal of Science and Research (IJSR). [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. National Institutes of Health (NIH). [Link]

  • Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates. ACS Publications - Organic Process Research & Development. [Link]

  • Oxidative cross-coupling of allyl(trimethyl)silanes with aryl boronic acids by palladium catalysis. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling of Organosilicon Reagents. ResearchGate. [Link]

  • Hiyama coupling. Wikipedia. [Link]

  • Hiyama Coupling. Organic Chemistry Portal. [Link]

  • Hiyama-Denmark Coupling. Organic Chemistry Portal. [Link]

  • Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction. National Institutes of Health (NIH). [Link]

  • Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. National Institutes of Health (NIH). [Link]

  • Palladium(0) nanoparticle catalyzed cross-coupling of allyl acetates and aryl and vinyl siloxanes. Semantic Scholar. [Link]

  • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. MDPI. [Link]

  • The Hiyama Cross-Coupling Reaction: New Discoveries. afinidad.org. [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. The Denmark Group, University of Illinois Urbana-Champaign. [Link]

Sources

The Hosomi-Sakurai Reaction: A Comprehensive Protocol for the Lewis Acid-Mediated Allylation of Aldehydes with 2-Propenyltrimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Theoretical Framework and Mechanistic Insights

The generally accepted mechanism proceeds through the following key steps:

  • Nucleophilic Attack: The π-electrons of the allyltrimethylsilane's double bond act as the nucleophile, attacking the activated carbonyl carbon. This attack occurs at the γ-carbon of the allylsilane.

Hosomi-Sakurai_Mechanism Aldehyde R-CHO Activated_Aldehyde R-CHO---LA Aldehyde->Activated_Aldehyde + LA Allylsilane CH2=CH-CH2-Si(CH3)3 Intermediate β-silyl carbocation intermediate Allylsilane->Intermediate Nucleophilic Attack LewisAcid LA (e.g., TiCl4) Activated_Aldehyde->Intermediate Product Homoallylic Alcohol Intermediate->Product Elimination of 'LA-Si(CH3)3' caption Figure 1. Generalized Mechanism of the Hosomi-Sakurai Reaction. TiCl4_Protocol_Workflow Start Start Setup Assemble dry glassware under N2 Start->Setup Dissolve Dissolve benzaldehyde in anhydrous CH2Cl2 Setup->Dissolve Cool Cool to -78 °C (dry ice/acetone bath) Dissolve->Cool Add_TiCl4 Slowly add TiCl4 solution Cool->Add_TiCl4 Stir1 Stir for 5 minutes Add_TiCl4->Stir1 Add_Silane Add allyltrimethylsilane dropwise Stir1->Add_Silane Stir2 Stir at -78 °C for 30 minutes Add_Silane->Stir2 Quench Quench with sat. aq. NH4Cl Stir2->Quench Warm Warm to room temperature Quench->Warm Extract Extract with CH2Cl2 Warm->Extract Wash Wash organic layer (NaHCO3, brine) Extract->Wash Dry Dry with Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by flash chromatography Concentrate->Purify End Obtain Homoallylic Alcohol Purify->End caption Figure 2. Step-by-step workflow for TiCl4-mediated allylation.

Figure 2. Step-by-step workflow for TiCl4-mediated allylation.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add freshly distilled benzaldehyde (1.0 equiv).

  • Dissolve the aldehyde in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of TiCl₄ in dichloromethane (1.0 equiv) dropwise via syringe. A yellow to orange precipitate may form. Stir the resulting mixture at -78 °C for 5 minutes. [4]5. Add allyltrimethylsilane (1.5 equiv) dropwise to the reaction mixture. [4]6. Stir the reaction at -78 °C for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C. [4]8. Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL). [4]10. Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [4]12. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-phenylbut-3-en-1-ol.

Protocol 2: InCl₃-Catalyzed Allylation of Benzaldehyde

This protocol offers a milder alternative using a catalytic amount of indium(III) chloride.

Materials:

  • Benzaldehyde (freshly distilled)

  • 2-Propenyltrimethylsilane (allyltrimethylsilane)

  • Indium(III) chloride (InCl₃), anhydrous

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add benzaldehyde (1.0 equiv), allyltrimethylsilane (1.2 equiv), and anhydrous dichloromethane.

  • Add anhydrous indium(III) chloride (0.1 equiv) to the mixture.

  • Stir the reaction at room temperature and monitor by TLC. Reaction times can vary from a few hours to overnight depending on the substrate.

  • Upon completion, quench the reaction with deionized water.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Advanced Topic: Chelation vs. Non-Chelation Control in α-Alkoxy Aldehydes

The allylation of chiral α-alkoxy aldehydes presents an interesting case for stereocontrol. The outcome is dictated by a competition between chelation and non-chelation pathways, which can often be influenced by the choice of Lewis acid.

  • Chelation Control: With a chelating Lewis acid (e.g., MgBr₂, ZnI₂), a five-membered ring intermediate can form between the Lewis acid, the carbonyl oxygen, and the α-alkoxy oxygen. The allylsilane then attacks from the less sterically hindered face, leading to the syn diastereomer.

  • Non-Chelation (Felkin-Anh) Control: With a non-chelating, sterically demanding Lewis acid (e.g., TiCl₄, BF₃), the bulky Lewis acid-aldehyde complex orients itself to minimize steric interactions according to the Felkin-Anh model. The nucleophilic attack then occurs from the less hindered face, typically leading to the anti diastereomer.

The ability to switch the diastereoselectivity by simply changing the Lewis acid is a powerful synthetic strategy.

Chelation_vs_Nonchelation cluster_0 Chelation Control (e.g., MgBr2) cluster_1 Non-Chelation (Felkin-Anh) Control (e.g., TiCl4) Chelation_Model Chelated Intermediate Allylsilane attacks from less hindered face Syn_Product Syn Product Chelation_Model->Syn_Product Felkin_Model Felkin-Anh Model Allylsilane attacks from less hindered face Anti_Product Anti Product Felkin_Model->Anti_Product Start α-Alkoxy Aldehyde + Allylsilane Start->Chelation_Model Chelating LA Start->Felkin_Model Non-chelating LA caption Figure 3. Diastereoselectivity control in the allylation of α-alkoxy aldehydes.

Figure 3. Diastereoselectivity control in the allylation of α-alkoxy aldehydes.

Conclusion

The Hosomi-Sakurai allylation of aldehydes with this compound is a cornerstone reaction in modern organic synthesis. A thorough understanding of the underlying mechanism, the judicious choice of Lewis acid catalyst, and adherence to meticulous experimental technique are paramount for success. The protocols and insights provided herein serve as a robust foundation for researchers to confidently apply this powerful transformation in their synthetic endeavors, from fundamental research to the complex challenges of drug development.

References

  • Pellissier, H. (2022). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. Reactions, 7(1), 6. [Link]

  • Berger, D. C., & Overman, L. E. (2014). Rational Design of a Second Generation Catalyst for Preparation of Allylsilanes Using the Silyl-Heck Reaction. Journal of the American Chemical Society, 136(28), 10008–10011. [Link]

  • Wang, C., et al. (2001). Allylation of Imines with Allyltrimethylsilane and Experimental Evidences for a Fluoride-Triggered Autocatalysis Mechanism of the Sakurai−Hosomi Reaction. The Journal of Organic Chemistry, 66(19), 6347–6350. [Link]

  • Nicholson, K., et al. (2022). Strategies towards the synthesis of homoallylic alcohols utilizing allylsilanes. ResearchGate. [Link]

  • Denmark, S. E., & Wynn, T. (2001). Direct, Mild, and General n -Bu 4 NBr-Catalyzed Aldehyde Allylsilylation with Allyl Chlorides. Organic Letters, 3(11), 1637–1640. [Link]

  • Hassner, A., & Bandi, C. R. (2013). High-Yielding and Rapid Carbon-Carbon Bond Formation from Alcohols: Allylation by Means of TiCl4. Synlett, 24(10), 1275–1279. [Link]

  • Kiyooka, S., et al. (1989). Dramatic changes in diastereoselectivity with the quantity of titanium tetrachloride used in Lewis acid mediated reactions of allylsilane with .alpha.-amino aldehydes. The Journal of Organic Chemistry, 54(23), 5409–5411. [Link]

  • Denmark Group, University of Illinois. (n.d.). Allylmetal Aldehyde and Acetal Reactions. Retrieved from [Link]

  • Marek, I., et al. (2013). Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State. Accounts of Chemical Research, 46(7), 1659–1669. [Link]

  • Denmark, S. E., & Nguyen, S. T. (2009). Catalytic, Nucleophilic Allylation of Aldehydes with Allyl Acetate. Organic Letters, 11(3), 781–784. [Link]

  • Krautwald, S., et al. (2014). Stereodivergent α-Allylation of Linear Aldehydes with Dual Iridium and Amine Catalysis. Journal of the American Chemical Society, 136(8), 3020–3023. [Link]

  • Kim, J., et al. (2020). Highly Enantioselective Allylation Reactions of Aldehydes with Allyltrimethylsilane Catalyzed by a Chiral Oxazaborolidinium Ion. Organic Letters, 22(13), 5198–5201. [Link]

  • NROChemistry. (2021, October 23). Sakurai Allylation [Video]. YouTube. [Link]

  • Adu, J. K., et al. (2025). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry, 13. [Link]

  • Bensari, A., & Zaveri, N. T. (2003). Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols. Synthesis, 2003(02), 267–271. [Link]

  • Lade, J. J., et al. (2017). Coordinate complexes of TiCl4 and AlCl3. ResearchGate. [Link]

  • Ramachandran, P. V., et al. (2024). TiCl4-mediated Friedel–Crafts benzylation using benzaldehyde proelectrophiles. ResearchGate. [Link]

  • El-Sayed, I. E.-T., & El-Baih, F. E. M. (2025). Catalytic TMSCI promoted powerful aldol addition and Claisen condensation mediated by TiCl4/Bu3N agent: Comparison and evaluation with the Mukaiyama aldol addition. ResearchGate. [Link]

Sources

2-propenyltrimethylsilane in the stereoselective synthesis of homoallylic alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 2-Propenyltrimethylsilane in the Stereoselective Synthesis of Homoallylic Alcohols

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Homoallylic Alcohols

Homoallylic alcohols are pivotal structural motifs in organic synthesis, serving as versatile precursors to a wide array of complex molecules, including numerous natural products and pharmaceuticals.[1][2] Their utility stems from the presence of two key functional groups—a hydroxyl group and a carbon-carbon double bond—which can be independently and selectively manipulated to build molecular complexity. The stereochemical configuration of the hydroxyl-bearing carbon and adjacent stereocenters is often critical to the biological activity of the final target molecule. Consequently, the development of robust and highly stereoselective methods for their synthesis is a paramount objective in modern synthetic chemistry.[3]

The Hosomi-Sakurai Reaction: A Powerful Tool for Carbon-Carbon Bond Formation

Mechanistic Rationale: The Key to Stereoselectivity
  • Desilylation: The intermediate carbocation is subsequently quenched through the elimination of the trimethylsilyl group, which acts as an electrofuge, to generate the carbon-carbon double bond of the final homoallylic alcohol product.[10]

mechanistic_pathway cluster_0 Step 1: Lewis Acid Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Desilylation & Product Formation Aldehyde Aldehyde Activated_Complex Activated Carbonyl Complex Aldehyde->Activated_Complex + Lewis Acid Lewis_Acid Lewis Acid (e.g., TiCl4) Carbocation β-Silyl Stabilized Carbocation Intermediate Activated_Complex->Carbocation + AllylTMS (γ-attack) AllylTMS This compound Product Homoallylic Alcohol Carbocation->Product Elimination of TMS+ + Workup Workup Aqueous Workup

Figure 1. Generalized workflow of the Hosomi-Sakurai reaction.

Controlling Diastereoselectivity: The Role of Chelation

In substrates containing a chelating group, such as an α- or β-alkoxy aldehyde, the Lewis acid can coordinate to both the carbonyl oxygen and the adjacent heteroatom. This forms a rigid, cyclic intermediate that biases the trajectory of the incoming nucleophile, leading to high levels of diastereoselectivity.[11][12][13] Titanium tetrachloride (TiCl₄) is particularly effective at promoting such chelation-controlled additions.[11] The stereochemical outcome can often be predicted using the Cram-chelation model, where the nucleophile attacks from the less sterically hindered face of the rigid chelate.[12] Conversely, bulky silyl protecting groups on the adjacent hydroxyl moiety tend to disfavor chelation and lead to products predicted by the non-chelation Felkin-Anh model.[12][13]

Enantioselective Synthesis: Accessing Chiral Homoallylic Alcohols

While diastereoselectivity can be controlled through substrate design, achieving enantioselectivity requires the use of a chiral catalyst. Significant progress has been made in developing catalytic, enantioselective versions of the Hosomi-Sakurai reaction. These approaches typically involve the use of a chiral Lewis acid or a chiral Brønsted acid to create a chiral environment around the electrophile.

  • Chiral Lewis Acid Catalysis: Complexes of metals such as copper(II), silver(I), and titanium(IV) with chiral ligands have been successfully employed to catalyze the enantioselective addition of allyltrimethylsilane to aldehydes and ketones.[14][15] These catalysts function by forming a chiral complex with the carbonyl compound, thereby differentiating the two enantiotopic faces for nucleophilic attack.

  • Chiral Brønsted Acid Catalysis: More recently, highly acidic chiral Brønsted acids, such as chiral phosphoric acids and imidodiphosphorimidates (IDPi), have emerged as powerful catalysts for this transformation.[16][17][18] These organocatalysts activate the carbonyl electrophile through hydrogen bonding, inducing high levels of enantioselectivity with a broad range of substrates.[18]

Comparative Data on Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the yield and stereoselectivity of the Hosomi-Sakurai reaction. The following table summarizes representative data from the literature for different catalytic systems.

Catalyst SystemElectrophileYield (%)ee (%) / drReference
TiCl₄ (stoichiometric)Benzaldehyde89N/A[7]
AgF / (R)-BINAPAcetophenoneHighHigh ee[6]
Cu(OTf)₂ / Chiral Bis(oxazoline)Ethyl benzoylformate9998 ee[15]
Chiral Phosphoric AcidN-Acyl ImineHighup to 98 ee, 93:7 dr (syn/anti)[17]
Chiral IDPi OrganocatalystBenzaldehydeHigh>99 ee[18]

Detailed Experimental Protocol: Diastereoselective Hosomi-Sakurai Reaction

Materials:

  • Aldehyde (1.0 equiv)

  • This compound (allyltrimethylsilane) (1.5 equiv)

  • Titanium tetrachloride (TiCl₄) (1.0 M solution in dichloromethane, 1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringes, septa, and argon/nitrogen line

Procedure:

  • Reaction Setup: Under an inert atmosphere of argon or nitrogen, add the aldehyde (e.g., 2.90 mmol, 1.0 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the aldehyde in anhydrous dichloromethane (e.g., 29.0 mL).

  • Cooling and Lewis Acid Addition: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled, stirring solution, slowly add titanium tetrachloride (1.0 equiv) dropwise via syringe. A color change is typically observed. Stir the resulting mixture at -78 °C for 5-10 minutes.

  • Allylsilane Addition: Add allyltrimethylsilane (1.5 equiv) dropwise to the reaction mixture. Ensure the temperature remains at -78 °C.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 30 minutes to 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Dilute with additional dichloromethane and transfer the contents to a separatory funnel.

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer two more times with dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

experimental_workflow node_prep node_prep node_reaction node_reaction node_workup node_workup node_purify node_purify start Start: Prepare Reactants setup Dissolve Aldehyde in Anhydrous DCM under Inert Atmosphere start->setup cool Cool to -78 °C setup->cool add_lewis Add TiCl4 Dropwise Stir for 5-10 min cool->add_lewis add_allyl Add Allyltrimethylsilane Dropwise add_lewis->add_allyl react Stir at -78 °C for 0.5-2h (Monitor by TLC) add_allyl->react quench Quench with sat. aq. NH4Cl react->quench warm_extract Warm to RT & Extract with DCM quench->warm_extract wash Wash with NaHCO3 & Brine warm_extract->wash dry Dry over Na2SO4 & Concentrate wash->dry purify Purify by Flash Chromatography dry->purify end End: Pure Homoallylic Alcohol purify->end

Figure 2. Step-by-step experimental workflow for the Hosomi-Sakurai reaction.

Conclusion and Future Outlook

The use of this compound in the Hosomi-Sakurai reaction represents a cornerstone of modern organic synthesis for the construction of stereodefined homoallylic alcohols. The reaction's predictability, reliability, and amenability to catalytic, enantioselective variants make it an indispensable tool for researchers in both academic and industrial settings, particularly in the field of drug development where chiral integrity is paramount. Future developments will likely focus on expanding the substrate scope, reducing catalyst loadings, and developing even more sustainable and environmentally benign protocols.[4][9]

References

  • Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones.
  • Sakurai Allyl
  • Stereochemical Studies of Ag-Catalyzed Hosomi-Sakurai Reaction Using Chiral Silanes. PMC - NIH.
  • Catalytic enantioselective Hosomi–Sakurai reaction of α-ketoesters promoted by chiral copper(ii) complexes.
  • Chiral Brønsted Acid Catalysis for Enantioselective Hosomi−Sakurai Reaction of Imines with Allyltrimethylsilane.
  • Hosomi-Sakurai Reaction. J&K Scientific LLC.
  • Concentration effects in chelation controlled reactions. Space Frontiers.
  • The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehydes and ketones. RSC Publishing.
  • Recent Developments in the Catalytic Enantioselective Sakurai Reaction. MDPI.
  • Hosomi-Sakurai Reaction. Organic Chemistry Portal.
  • Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active n
  • Chiral Brønsted Acid Catalysis for Enantioselective Hosomi−Sakurai Reaction of Imines with Allyltrimethylsilane.
  • Extremely Active Organocatalysts Enable a Highly Enantioselective Addition of Allyltrimethylsilane to Aldehydes. PubMed.
  • Catalytic Enantioselective -Wittig Rearrangement Breakthrough. Bioengineer.org.
  • Applications of homoallylic alcohols. | Download Scientific Diagram.
  • A Catalytic Approach for Enantioselective Synthesis of Homoallylic Alcohols Bearing a Z-Alkenyl Chloride or Trifluoromethyl Group. A Concise and Protecting Group-Free Synthesis of Mycothiazole. PubMed Central.
  • Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. PubMed.
  • Chel

Sources

The Versatility of 2-Propenyltrimethylsilane in Natural Product Total Synthesis: A Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Allylsilane Moiety

In the intricate chess game of natural product total synthesis, where complexity and stereochemical precision are paramount, the choice of reagents is a critical determinant of success. Among the arsenal of carbon-carbon bond-forming reagents, 2-propenyltrimethylsilane, commonly known as allyltrimethylsilane, has emerged as a powerful and versatile tool. Its unique reactivity, predicated on the stabilizing effect of the silicon atom on a developing positive charge at the β-position (the β-effect), allows for a range of highly controlled and selective transformations. This guide provides an in-depth exploration of the applications of this compound in the synthesis of complex natural products, offering not just protocols, but also the strategic reasoning behind its use. For researchers and professionals in drug development, mastering the application of this reagent can unlock novel and efficient pathways to biologically significant molecules.

Core Applications and Mechanistic Insights

The utility of this compound in total synthesis primarily revolves around three key reaction classes: the Hosomi-Sakurai reaction, Ene reactions, and Prins-type cyclizations. Each of these transformations leverages the unique electronic properties of the allylsilane to achieve specific synthetic objectives, from the construction of chiral centers to the formation of complex carbocyclic frameworks.

The Hosomi-Sakurai Reaction: A Cornerstone of Stereoselective Allylation

The Hosomi-Sakurai reaction is arguably the most prominent application of this compound. It involves the Lewis acid-mediated addition of the allylsilane to an electrophile, typically a carbonyl compound or its equivalent.[1][2] The reaction proceeds through a β-silyl carbocation intermediate, which is stabilized by hyperconjugation with the carbon-silicon bond. This stabilization allows for a highly regioselective attack of the nucleophilic alkene on the electrophile, with the silicon group being eliminated in the final step to generate a new carbon-carbon bond and a homoallylic alcohol.

The stereochemical outcome of the Hosomi-Sakurai reaction can often be controlled with a high degree of precision, making it invaluable for the construction of chiral centers in natural products. The choice of Lewis acid and the nature of the substrate and its protecting groups can significantly influence the diastereoselectivity of the reaction.

Mechanism of the Hosomi-Sakurai Reaction

G reagents R-CHO + Allyl-TMS + Lewis Acid (LA) activated R-CHO-LA (Activated Aldehyde) reagents->activated Coordination transition [Transition State] (β-Silyl Carbocation Stabilization) activated->transition Nucleophilic Attack intermediate Intermediate (Oxocarbenium Ion) transition->intermediate product Homoallylic Alcohol intermediate->product Desilylation G start This compound (Ene) transition_state Cyclic Transition State start->transition_state enophile Enophile (e.g., Aldehyde) enophile->transition_state lewis_acid Lewis Acid (Optional Catalyst) lewis_acid->transition_state Lowers Activation Energy product Homoallylic Alcohol (New C-C and C-H bonds) transition_state->product G start Aldehyde + this compound activation Lewis Acid Activation of Aldehyde start->activation addition Nucleophilic Addition of Allylsilane activation->addition carbocation β-Silyl Carbocation Intermediate addition->carbocation cyclization Intramolecular Cyclization (Oxygen Nucleophile) carbocation->cyclization product Tetrahydropyran Derivative cyclization->product

Sources

synthesis of functionalized carbocycles using 2-propenyltrimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Functionalized Carbocycles Using 2-Propenyltrimethylsilane

Abstract

The construction of functionalized carbocyclic frameworks is a cornerstone of modern organic synthesis, providing the structural core for numerous pharmaceuticals, agrochemicals, and natural products. Among the diverse synthetic tools available, this compound (allyltrimethylsilane) has emerged as a uniquely versatile and reliable three-carbon linchpin. Its stability, low toxicity, and predictable reactivity make it an invaluable reagent for the regio- and stereocontrolled formation of carbon-carbon bonds. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical applications of this compound in carbocycle synthesis. We delve into the mechanistic underpinnings of its reactivity, present detailed, field-proven protocols for key annulation reactions, and showcase its utility in the synthesis of complex molecular architectures.

Core Principles: Understanding the Reactivity of this compound

The synthetic utility of this compound stems from the powerful stabilizing influence of the silicon atom on a developing positive charge at the β-position to the silicon, an effect known as the β-silicon effect or σ-π hyperconjugation.[1] This electronic stabilization dictates the regiochemical outcome of its reactions, making the terminal (γ) carbon of the allyl group highly nucleophilic.

Unlike more reactive organometallic reagents, allylsilanes are generally stable to air and moisture.[1] Their reactivity is typically unlocked in the presence of a Lewis acid, which activates an electrophilic partner, rendering it susceptible to nucleophilic attack by the allylsilane's double bond. The subsequent collapse of the β-silyl carbocation intermediate and cleavage of the robust C-Si bond drives the reaction forward, irreversibly forming the new C-C bond.[1]

G cluster_0 General Mechanism of Lewis Acid-Mediated Electrophilic Substitution reagents This compound + E-Nu LA_activation Lewis Acid (LA) Activation reagents->LA_activation E-Nu activated_complex Activated Electrophile [E-Nu---LA] LA_activation->activated_complex nucleophilic_attack γ-Regiospecific Nucleophilic Attack activated_complex->nucleophilic_attack Allylsilane attacks E+ beta_cation β-Silyl Carbocation Intermediate nucleophilic_attack->beta_cation elimination Elimination of Me3Si+ beta_cation->elimination product Allylic Substitution Product elimination->product

Caption: General workflow for Lewis acid-mediated electrophilic substitution.

[3+2] Annulation for the Synthesis of Five-Membered Carbocycles

One of the most powerful applications of this compound is in [3+2] annulation reactions to construct cyclopentane rings. This transformation typically involves the reaction of the allylsilane with an α,β-unsaturated ketone or aldehyde (an enone), which serves as the two-carbon component.

Mechanism and Causality

The reaction is initiated by the activation of the enone with a strong Lewis acid, such as titanium tetrachloride (TiCl₄). This activation significantly lowers the LUMO of the enone, priming it for nucleophilic attack. The allylsilane then performs a regiospecific 1,4-conjugate addition to the enone, forming a silyl-stabilized carbocation intermediate.[2] This intermediate subsequently undergoes an intramolecular cyclization (an intramolecular Friedel-Crafts-type reaction) where the enolate attacks the carbocation. The trimethylsilyl group is then eliminated to furnish the cyclopentane ring. The choice of a strong Lewis acid like TiCl₄ is critical as it can chelate to the enone, holding it in a reactive conformation and effectively promoting both the initial addition and the subsequent cyclization.

G cluster_1 [3+2] Annulation Mechanism start Allylsilane + α,β-Unsaturated Ketone step1 1. Lewis Acid Activation (e.g., TiCl₄) start->step1 step2 2. Regiospecific Conjugate Addition step1->step2 intermediate β-Silyl Carbocation Intermediate step2->intermediate step3 3. Intramolecular Cyclization (5-exo-trig) intermediate->step3 step4 4. Elimination of Me₃Si-Cl step3->step4 product Functionalized Cyclopentene Product step4->product

Caption: Key mechanistic steps in the [3+2] annulation of an allylsilane.

Protocol: [3+2] Annulation of Cyclohexenone with this compound

This protocol describes a representative procedure for the synthesis of a functionalized bicyclo[4.3.0]nonene system.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-Cyclohexen-1-oneReagentPlus®, 98%Sigma-AldrichPurify by distillation if necessary.
This compound98%Sigma-Aldrich
Titanium tetrachloride (TiCl₄)1.0 M in CH₂Cl₂Sigma-AldrichHandle under inert atmosphere.
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Sigma-AldrichDry over CaH₂ or via solvent system.
Saturated aq. NaHCO₃ solutionLab preparedFor quenching.
Anhydrous Magnesium Sulfate (MgSO₄)Fisher ScientificFor drying.
Schlenk flask, syringes, needlesFor inert atmosphere technique.

Step-by-Step Procedure:

  • Preparation: Under a nitrogen or argon atmosphere, add anhydrous dichloromethane (50 mL) to a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

    • Causality Note: Low temperature is crucial to control the exothermicity of the Lewis acid addition and to prevent side reactions.

  • Reagent Addition:

    • Add 2-cyclohexen-1-one (1.0 g, 10.4 mmol) to the cooled solvent.

    • Slowly add the titanium tetrachloride solution (1.0 M in CH₂Cl₂, 11.4 mL, 11.4 mmol, 1.1 equiv) dropwise via syringe over 10 minutes. A colored complex (typically yellow or orange) should form. Stir for 15 minutes.

    • Add this compound (1.42 g, 12.5 mmol, 1.2 equiv) dropwise over 10 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature and stir for an additional 4 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (30 mL) at 0 °C.

    • Trustworthiness Note: The quench must be done slowly and at a low temperature to manage the vigorous reaction of TiCl₄ with water.

  • Workup:

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Representative Yields for [3+2] Annulations:

Electrophile (Enone)Lewis AcidTemp (°C)Yield (%)
2-Cyclopenten-1-oneTiCl₄-78 to RT~85%
2-Cyclohepten-1-oneTiCl₄-78 to RT~80%
Methyl vinyl ketoneAlCl₃-30 to 0~75%
ChalconeSnCl₄-50 to RT~90%

[3+4] Annulation for the Synthesis of Seven-Membered Carbocycles

The construction of seven-membered rings is a significant challenge in organic synthesis, yet these motifs are present in many complex natural products.[3] The [3+4] annulation using this compound provides a convergent and efficient route to these structures. This reaction typically employs a four-carbon dienophile equivalent, such as an oxyallyl cation generated in situ from an α,α'-dihaloketone.

Mechanism and Workflow

The workflow involves the generation of a reactive four-carbon species that can be intercepted by the allylsilane. For instance, treatment of a dibromoketone with a reducing agent (like a zinc-copper couple or nonacarbonyldiiron) generates a highly reactive oxyallyl cation intermediate. This electrophilic species is readily attacked by the nucleophilic γ-carbon of this compound. The resulting carbocation intermediate undergoes cyclization and elimination of the silyl group to yield the seven-membered cycloheptenone ring system.

G cluster_2 [3+4] Annulation Workflow start α,α'-Dihaloketone reductant Reductive Agent (e.g., Zn-Cu, Fe₂(CO)₉) start->reductant oxyallyl Oxyallyl Cation Intermediate reductant->oxyallyl cycloaddition [4π+2π]-like Cycloaddition oxyallyl->cycloaddition allylsilane This compound allylsilane->cycloaddition product Cycloheptenone Product cycloaddition->product

Caption: Workflow for generating a seven-membered ring via [3+4] annulation.

Protocol: [3+4] Annulation using an α,α'-Dibromoketone

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2,4-Dibromo-2,4-dimethyl-3-pentanonePreparedSynthesize via bromination of the ketone.
This compound98%Sigma-Aldrich
Nonacarbonyldiiron (Fe₂(CO)₉)98%StremHighly toxic, handle in a fume hood.
BenzeneAnhydrous, ≥99.8%Sigma-AldrichDry and degas before use.

Step-by-Step Procedure:

  • Setup: In a fume hood, add anhydrous benzene (40 mL) and nonacarbonyldiiron (4.0 g, 11.0 mmol) to a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Reagent Addition: Add the dibromoketone (2.7 g, 10.0 mmol) and this compound (1.7 g, 15.0 mmol) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring for 4 hours. The initial yellow suspension should turn reddish-brown.

    • Causality Note: Refluxing is necessary to promote the formation of the reactive iron-complexed oxyallyl species from the dibromide and Fe₂(CO)₉.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove iron residues, washing the pad with diethyl ether.

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to isolate the cycloheptenone.

Applications in Natural Product Synthesis

The robustness and predictability of reactions involving this compound have made it a valuable tool in the total synthesis of complex natural products. These strategies often leverage the ability to form key carbocyclic cores in a single, stereocontrolled step. For example, annulation strategies have been pivotal in constructing the intricate ring systems found in sesquiterpenes and diterpenes.[4][5][6]

References

  • Kuciński, K. (2024). Synthesis of Alkynylsilanes: A Review of the State of the Art. Advanced Synthesis & Catalysis. [Link]

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  • Jiang, S., Zhang, T., Luo, X. Y., & Xiao, L. J. (2025). Ligand-Controlled Regiodivergent Carbosilylation of 1,3-Dienes via Nickel-Catalyzed Three-Component Coupling Reactions. Angewandte Chemie International Edition. [Link]

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  • Oestreich, M., & Reus, C. (2014). Silylium-Ion-Promoted (3 + 2) Annulation of Allenylsilanes with Internal Alkynes Involving a Pentadienyl-to-Allyl Cation Electrocyclization. Journal of the American Chemical Society, 136(3), 885-888. [Link]

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Application Notes and Protocols for Investigating Photochemical Particle Formation from 2-Propenyltrimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals interested in the atmospheric chemistry of organosilicon compounds and secondary organic aerosol formation.

Introduction: The Atmospheric Fate of 2-Propenyltrimethylsilane

This compound (also known as allyltrimethylsilane) is an organosilicon compound with emerging industrial applications. Its release into the atmosphere, whether intentional or fugitive, necessitates a thorough understanding of its atmospheric degradation pathways and the potential for secondary organic aerosol (SOA) formation. Organosilicon compounds are not traditionally considered major SOA precursors; however, increasing usage patterns warrant a closer examination of their environmental impact.[1] This guide provides a detailed framework for investigating the photochemical particle formation from this compound, drawing upon established methodologies in atmospheric chemistry and adapting them to the specific properties of this compound. We will explore the underlying chemical mechanisms, provide detailed experimental protocols for smog chamber studies, and outline analytical techniques for comprehensive characterization of the resulting particles.

Part 1: Theoretical Framework

Gas-Phase Oxidation of this compound

The atmospheric degradation of this compound is primarily initiated by reactions with hydroxyl radicals (OH), ozone (O₃), and nitrate radicals (NO₃). The presence of a carbon-carbon double bond makes it particularly susceptible to attack by these oxidants.

  • Reaction with OH Radicals: The reaction with OH radicals is expected to be a major degradation pathway during the daytime. The OH radical can either add to the double bond or abstract a hydrogen atom from the allyl or trimethylsilyl groups. The subsequent reactions with oxygen (O₂) lead to the formation of peroxy radicals (RO₂), which can then undergo a variety of reactions to form stable, lower-volatility products capable of partitioning to the aerosol phase.[2][3]

  • Reaction with Ozone (Ozonolysis): Ozonolysis involves the reaction of ozone with the double bond, leading to the formation of a primary ozonide that quickly decomposes into a carbonyl compound and a Criegee intermediate.[4][5][6] The stabilized Criegee intermediate can then react with various atmospheric species, contributing to the formation of secondary pollutants and SOA.[7]

From Gas to Particle: The Nucleation and Growth of Organosilicon Aerosols

The low-volatility products formed from the gas-phase oxidation of this compound can either nucleate to form new particles or condense onto pre-existing aerosol. The efficiency of this process, known as the SOA yield, is a critical parameter for assessing the environmental impact of a volatile organic compound (VOC).[8][9] The SOA yield is influenced by several factors, including:

  • Precursor Concentration: Higher initial concentrations of this compound can lead to higher concentrations of condensable vapors, promoting particle formation.[10]

  • Oxidant Concentrations: The type and concentration of oxidants (OH, O₃) will determine the reaction pathways and the distribution of oxidation products.

  • NOx Levels: The presence of nitrogen oxides (NOx = NO + NO₂) influences the fate of peroxy radicals, affecting the volatility and composition of the final products.[11]

  • Environmental Conditions: Temperature and relative humidity play a significant role in the gas-particle partitioning of semi-volatile compounds.[12]

Part 2: Experimental Protocols

This section outlines a comprehensive protocol for investigating the photochemical particle formation from this compound in a smog chamber.

Smog Chamber Setup and Characterization

A smog chamber is a controlled environment designed to simulate atmospheric conditions.[13][14]

Table 1: Recommended Smog Chamber Specifications

ParameterRecommended SpecificationRationale
Reactor Material FEP Teflon FilmChemically inert, low wall losses, and transparent to UV radiation.[13]
Volume > 5 m³Minimizes surface area-to-volume ratio, reducing wall loss effects.[12]
Light Source UV Blacklights (e.g., 300-400 nm)Simulates the solar spectrum to initiate photochemical reactions.[12]
Temperature Control 298 ± 2 KAllows for experiments under atmospherically relevant and reproducible conditions.
Humidity Control 0-70% RHEnables investigation of the effect of water vapor on aerosol formation.
Air Purification Zero Air GeneratorProvides a clean background air free of interfering particles and gases.[13]

Before initiating experiments, the chamber must be thoroughly characterized to determine:

  • Gas and Particle Wall Loss Rates: Quantifies the rate at which reactants and products are lost to the chamber walls.[13]

  • NO₂ Photolysis Rate: Determines the rate of OH radical production from a known precursor like nitrous acid (HONO) or the photolysis of methyl nitrite (CH₃ONO).[13]

  • Background Reactivity: Ensures the chamber itself does not contribute significantly to particle formation.[14]

Experimental Workflow

The following diagram illustrates a typical workflow for a smog chamber experiment investigating SOA formation from this compound.

experimental_workflow cluster_prep 1. Chamber Preparation cluster_injection 2. Reactant Injection cluster_reaction 3. Photochemical Reaction cluster_analysis 4. Data Analysis Prep1 Clean Chamber Prep2 Fill with Purified Air Prep1->Prep2 Inj1 Inject this compound Prep2->Inj1 Inj2 Inject Oxidant Precursor (e.g., HONO or O3) Inj1->Inj2 Inj3 Inject NOx (if applicable) Inj2->Inj3 React1 Turn on UV Lights Inj3->React1 React2 Monitor Gas & Particle Concentrations React1->React2 Ana1 Calculate SOA Yield React2->Ana1 Ana2 Characterize Particle Properties Ana1->Ana2

Caption: Experimental workflow for a smog chamber study.

Step-by-Step Protocol: OH-Initiated Oxidation
  • Chamber Cleaning: Clean the chamber by flushing with high-purity air and irradiating with UV lights for at least 24 hours to remove any residual contaminants.

  • Chamber Filling: Fill the chamber with purified "zero air."

  • Humidity Adjustment: Introduce a known amount of purified water vapor to achieve the desired relative humidity.

  • Precursor Injection: Inject a known concentration of this compound (typically in the ppb range) into the chamber using a heated injector or a syringe. Allow the concentration to stabilize.

  • OH Precursor Injection: Introduce an OH radical precursor. A common method is the photolysis of nitrous acid (HONO) or methyl nitrite (CH₃ONO).

  • NOx Injection (Optional): For experiments investigating the influence of NOx, inject a known concentration of NO.

  • Initiation of Photochemistry: Turn on the UV lights to initiate the photolysis of the OH precursor and the subsequent oxidation of this compound.

  • Monitoring: Continuously monitor the concentrations of this compound, NOx, ozone, and the particle number and size distribution throughout the experiment.

  • Data Collection: Collect filter samples of the generated aerosol for offline chemical analysis.

  • Termination: Turn off the lights to end the photochemical reactions. Continue monitoring to observe particle decay and wall loss.

Step-by-Step Protocol: Ozonolysis
  • Follow steps 1-4 from the OH-initiated oxidation protocol.

  • Ozone Injection: Introduce a known concentration of ozone into the chamber.

  • OH Scavenger (Optional): To isolate the effects of ozonolysis, an OH scavenger (e.g., cyclohexane) can be added to remove any OH radicals formed during the reaction.[4]

  • Monitoring and Data Collection: Proceed with steps 8-10 from the OH-initiated oxidation protocol.

Part 3: Analytical Characterization

A multi-faceted analytical approach is crucial for a comprehensive understanding of the photochemical particle formation process.

Gas-Phase Product Analysis
  • Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): Provides real-time, online measurements of volatile organic compounds, allowing for the tracking of the decay of this compound and the formation of gas-phase oxidation products.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Allows for the separation and identification of individual gas-phase products collected on sorbent tubes.[16]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify functional groups of gas-phase products in situ.[17]

Particle Characterization

Table 2: Key Analytical Techniques for Aerosol Characterization

PropertyAnalytical TechniqueInformation Provided
Size Distribution and Number Concentration Scanning Mobility Particle Sizer (SMPS)Provides real-time data on the evolution of the particle size distribution from nucleation to growth.[10]
Chemical Composition Aerosol Mass Spectrometer (AMS)Offers real-time, size-resolved chemical composition of the non-refractory aerosol, including organic and inorganic components.[18][19]
Morphology and Elemental Composition Transmission Electron Microscopy (TEM) with Energy-Dispersive X-ray Spectroscopy (EDX)Provides high-resolution images of individual particles and their elemental makeup.
Functional Groups Fourier-Transform Infrared Spectroscopy (FTIR) on collected filter samplesIdentifies the chemical functional groups present in the aerosol, such as carbonyls, hydroxyls, and siloxanes.
Molecular Composition High-Resolution Mass Spectrometry (e.g., Orbitrap MS) on filter extractsEnables the detailed molecular identification of the organic compounds in the aerosol phase.[20][21][22]

Part 4: Data Analysis and Interpretation

Calculating SOA Yield

The SOA yield (Y) is a critical parameter and is calculated as:

Y = ΔM₀ / ΔHC

Where:

  • ΔM₀ is the mass concentration of the organic aerosol formed, corrected for particle wall losses.

  • ΔHC is the mass concentration of the reacted this compound.

Accurate determination of ΔM₀ requires correcting the measured aerosol mass for deposition to the chamber walls. This is typically done by fitting the decay of the particle number or mass concentration after the reaction has ceased.[12]

Mechanistic Insights from Chemical Characterization

The chemical composition of the gas and particle phases provides crucial insights into the reaction mechanisms. For example:

  • High-resolution mass spectrometry of aerosol can reveal the presence of silicon-containing organic molecules, confirming the incorporation of the precursor into the particle phase.[18][19]

  • FTIR analysis can identify the formation of carbonyls, hydroxyls, and potentially Si-O-Si or Si-O-C bonds, indicating specific oxidation and polymerization pathways.

  • The elemental ratios (e.g., O:C, H:C) derived from AMS data can provide information on the degree of oxidation of the SOA.

Proposed Reaction Pathways

The following diagram illustrates a simplified, hypothetical reaction scheme for the OH-initiated oxidation of this compound leading to SOA formation.

reaction_pathway cluster_gas Gas Phase cluster_particle Particle Phase Precursor This compound RO2 Peroxy Radical (RO2) Precursor->RO2 + OH, + O2 OH OH Radical Products Low-Volatility Products RO2->Products + HO2 / + RO2 / + NO SOA Secondary Organic Aerosol Products->SOA Partitioning/Condensation

Caption: Simplified reaction pathway for SOA formation.

Conclusion

The protocols and analytical strategies outlined in this guide provide a robust framework for investigating the photochemical particle formation from this compound. By combining well-established smog chamber techniques with advanced analytical instrumentation, researchers can elucidate the atmospheric fate of this and other emerging organosilicon compounds. A thorough understanding of their potential to form secondary organic aerosol is essential for accurate air quality modeling and informed regulatory decisions. The insights gained from such studies will be invaluable for ensuring the environmentally sustainable use of this versatile class of chemicals.

References

  • Chemical characterization and formation of secondary organosiloxane aerosol (SOSiA) from OH oxidation of decamethylcyclopentasiloxane. Environmental Science: Atmospheres.

  • (PDF) Chemical characterization and formation of secondary organosiloxane aerosol (SOSA) from OH oxidation of decamethylcyclopentasiloxane. ResearchGate.

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  • Results from smog chamber experiments. Atmospheric Chemistry and Physics.

  • Unraveling the role of silicon in atmospheric aerosol secondary formation: a new conservative tracer for aerosol chemistry. Atmospheric Chemistry and Physics.

  • Secondary organic aerosol from photooxidation of polycyclic aromatic hydrocarbons. Environmental Health Perspectives.

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  • Product Analysis and Kinetics of the Gas-Phase Reactions of Selected Organosillcon Compounds with OH Radicals Using a Smog Chamber-Mass Spectrometer System. Technische Universität München.

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  • Chemical characterization of secondary organic aerosol at a rural site in the southeastern US: insights from simultaneous high-resolution time-of-flight aerosol mass spectrometer (HR-ToF-AMS) and FIGAERO chemical ionization mass spectrometer (CIMS) measurements. Atmospheric Chemistry and Physics.

  • Experimental and theoretical understanding of the gas phase oxidation of atmospheric amides with OH radicals: kinetics, products, and mechanisms. PubMed.

  • Gas-Phase Ozonolysis of Alkenes: Formation of OH from Anti Carbonyl Oxides. Kroll Group.

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  • Kinetics and Condensed-Phase Products in Multiphase Ozonolysis of an Unsaturated Triglyceride. PubMed.

  • The gas-phase ozonolysis of β-caryophyllene (C15H24). Part II: A theoretical study. ScienceDirect.

  • Synchronized Analysis of FTIR Spectra and GCMS Chromatograms for Evaluation of the Thermally Degraded Vegetable Oils. NIH.

  • Kinetics and mechanism for the oxidation of alkanes by peroxynitrous acid in the gas phase: the slow step involving reaction with oh radicals. ResearchGate.

  • Py–FTIR–GC/MS Analysis of Volatile Products of Automobile Shredder Residue Pyrolysis. MDPI.

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  • Atmospheric Chemistry of 2-Methoxypropene and 2-Ethoxypropene: Kinetics and Mechanism Study of Reactions with Ozone. MDPI.

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Application Note & Protocol: Fluoride-Activated Allylation of Carbonyls using 2-Propenyltrimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the fluoride-activated reaction of 2-propenyltrimethylsilane with carbonyl compounds, a cornerstone method for the synthesis of homoallylic alcohols.[1][2][3] This protocol details the underlying mechanism, offers a step-by-step experimental procedure, outlines critical safety precautions, and discusses methods for reaction monitoring and product analysis. The causality behind each experimental step is explained to provide a deeper understanding of the reaction dynamics and ensure reliable and reproducible outcomes.

Introduction: The Power of Fluoride in Carbon-Carbon Bond Formation

The reaction of this compound (also known as allyltrimethylsilane) with electrophiles, particularly carbonyl compounds, is a powerful tool in organic synthesis for the formation of carbon-carbon bonds.[2] A key challenge in harnessing the nucleophilic potential of the allyl group in allylsilanes is the cleavage of the remarkably stable carbon-silicon (C-Si) bond. Fluoride ions, owing to the high strength of the silicon-fluorine (Si-F) bond, serve as excellent catalysts or promoters for this transformation.[4] Tetrabutylammonium fluoride (TBAF) is a commonly employed fluoride source due to its good solubility in organic solvents.[5][6]

The reaction proceeds via a fluoride-induced desilylation of the allylsilane, generating a transient, highly reactive allyl anion.[7] This anion then readily attacks the electrophilic carbon of a carbonyl compound (e.g., an aldehyde or ketone), leading to the formation of a homoallylic alcohol upon work-up.[1][2][3] This methodology is widely valued for its operational simplicity and the synthetic utility of the resulting homoallylic alcohol products, which are versatile intermediates in the synthesis of complex molecules and natural products.[8][9]

Reaction Mechanism and Rationale

The fluoride-activated allylation reaction is believed to proceed through an SE2' (substitution, electrophilic, bimolecular, with allylic rearrangement) mechanism. The key steps are outlined below:

  • Fluoride Attack: The fluoride ion from a source like TBAF attacks the silicon atom of the this compound. The high affinity of silicon for fluorine is the driving force for this step.[10]

  • Formation of a Pentacoordinate Silicate: This attack forms a transient pentacoordinate silicate intermediate.

  • C-Si Bond Cleavage and Allyl Anion Generation: The C-Si bond cleaves, generating a transient allyl anion and a stable fluorotrimethylsilane byproduct.[7]

  • Nucleophilic Attack: The highly nucleophilic allyl anion attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

  • Formation of Alkoxide: This nucleophilic addition results in the formation of an alkoxide intermediate.

  • Protonation: Subsequent work-up with a protic source (e.g., water or mild acid) protonates the alkoxide to yield the final homoallylic alcohol product.

The choice of a fluoride source is critical. TBAF is often preferred due to its solubility in common organic solvents like tetrahydrofuran (THF), allowing the reaction to be carried out in a homogeneous phase.[5] However, TBAF is hygroscopic and the presence of water can affect the reactivity of the fluoride ion and lead to side reactions.[5][11] Anhydrous conditions are therefore often recommended for optimal results.

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Aldehyde/Ketone & this compound in THF inert_atm Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert_atm cooling Cool Reaction Mixture (e.g., 0 °C) inert_atm->cooling add_tbaf Slowly Add TBAF Solution cooling->add_tbaf stir Stir at Controlled Temperature add_tbaf->stir monitor Monitor Reaction Progress (TLC, GC-MS) stir->monitor quench Quench Reaction (e.g., sat. aq. NH4Cl) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Figure 1. A schematic overview of the experimental workflow for the fluoride-activated allylation.

Materials and Apparatus

Reagents
ReagentGradeSupplierNotes
This compound≥97%Major Chemical SupplierStore under an inert atmosphere.
Aldehyde or KetoneReagent GradeMajor Chemical SupplierPurify if necessary (e.g., distillation).
Tetrabutylammonium fluoride (TBAF)1.0 M solution in THFMajor Chemical SupplierAnhydrous solution is preferred. Handle with care.[12][13][14]
Tetrahydrofuran (THF)AnhydrousMajor Chemical SupplierPurify by passing through a solvent purification system.
Saturated aq. Ammonium Chloride (NH₄Cl)Reagent GradeMajor Chemical SupplierFor quenching the reaction.
Ethyl AcetateACS GradeMajor Chemical SupplierFor extraction.
Brine (Saturated aq. NaCl)Reagent GradeMajor Chemical SupplierFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeMajor Chemical SupplierFor drying.
Silica Gel60 Å, 230-400 meshMajor Chemical SupplierFor flash column chromatography.
Apparatus
  • Round-bottom flasks (oven-dried)

  • Magnetic stirrer and stir bars

  • Septa and needles

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Flash chromatography setup

  • Standard laboratory glassware

Detailed Experimental Protocol

This protocol describes a general procedure for the fluoride-activated allylation of an aldehyde. The scale and reaction times may need to be optimized for different substrates.

5.1. Reaction Setup

  • To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 equiv., e.g., 10 mmol).

  • Dissolve the aldehyde in anhydrous THF (e.g., 20 mL) under an inert atmosphere of nitrogen or argon.

  • Add this compound (1.2-1.5 equiv., e.g., 12-15 mmol) to the solution via syringe.

  • Cool the reaction mixture to 0 °C using an ice bath.

5.2. Reaction

  • Slowly add a 1.0 M solution of TBAF in THF (1.1-1.3 equiv., e.g., 11-13 mmol) to the stirred reaction mixture dropwise via syringe over 10-15 minutes. The rationale for slow addition is to control the exothermic nature of the reaction and to avoid potential side reactions.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the progress of the reaction by TLC or GC-MS.[15][16][17][18] The reaction is typically complete within 1-4 hours.

5.3. Work-up and Purification

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (e.g., 20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure homoallylic alcohol. A non-aqueous workup using a sulfonic acid resin and calcium carbonate can also be employed to remove TBAF and its byproducts, which can be particularly useful for water-soluble products.[19][20][21]

Expected Results and Data Analysis

The reaction should yield the corresponding homoallylic alcohol in good to excellent yields (typically 70-95%), depending on the substrate. The product should be characterized by standard spectroscopic methods:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product, including the presence of the newly formed C-C bond and the hydroxyl group.[15]

  • Infrared (IR) Spectroscopy: To identify the characteristic O-H stretch of the alcohol (broad peak around 3300-3500 cm⁻¹) and the C=C stretch of the alkene (around 1640 cm⁻¹).

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Safety Precautions and Waste Disposal

7.1. Reagent Handling

  • Tetrabutylammonium fluoride (TBAF): TBAF is corrosive and can cause severe skin burns and eye damage.[12][14][22] It is also harmful if swallowed.[14] Always handle TBAF in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13][14][22]

  • This compound: This compound is flammable. Keep away from heat, sparks, and open flames.[13]

  • Anhydrous THF: THF is a highly flammable liquid and can form explosive peroxides upon storage.[13] Use only peroxide-free THF and handle it in a fume hood.

7.2. Waste Disposal

All chemical waste should be disposed of in accordance with local, state, and federal regulations. Organic waste should be collected in a designated, labeled container. Aqueous waste should be neutralized before disposal.

Troubleshooting

ProblemPossible CauseSolution
Low or no product yield Inactive TBAF (due to moisture)Use a fresh, anhydrous solution of TBAF.
Poor quality of reagentsPurify the aldehyde/ketone and allylsilane before use.
Formation of side products Reaction temperature too highMaintain the recommended reaction temperature.
Presence of waterEnsure all glassware is oven-dried and use anhydrous solvents.
Difficult purification Residual TBAFEmploy a non-aqueous workup with sulfonic acid resin and calcium carbonate.[19][20][21]

Conclusion

The fluoride-activated reaction of this compound provides a reliable and efficient method for the synthesis of homoallylic alcohols. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can successfully implement this valuable synthetic transformation in their work. Careful control of reaction conditions and the use of high-quality reagents are paramount to achieving high yields and purity.

References

  • Tetrabutylammonium fluoride solution - Safety Data Sheet. (n.d.).
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  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
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  • Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis - PubMed. (2007, February 15).
  • Preparation of δ‐Fluorinated Homoallylic Alcohol Derivatives via Regioselective Hydride Reduction of Allylic Alcohol Derivatives. - Sci-Hub. (n.d.).
  • Single and double stereoselective fluorination of (E)-allylsilanes - PMC - NIH. (n.d.).
  • C-Si bond formation via C-F bond cleavage | Research Communities by Springer Nature. (2018, October 24).
  • Carbon-fluorine bond formation - PubMed. (n.d.).
  • Tetra-n-butylammonium Fluoride (TBAF) - Common Organic Chemistry. (n.d.).
  • Desilylation Agent | Salego™ DSIL | SACHEM, Inc. (n.d.).
  • Analytical methods for the monitoring of solid phase organic synthesis - PubMed. (n.d.).
  • Operationally Simple and Efficient Workup Procedure for TBAF-Mediated Desilylation: Application to Halichondrin Synthesis - ResearchGate. (2025, August 10).
  • Linnaeus Lecturer 2021: New Synthetic Methods for Carbon–Fluorine Bond Formation - YouTube. (2021, February 24).
  • Silicon-fluorine chemistry: from the preparation of SiF2 to C–F bond activation using silylenes and its heavier congeners - Chemical Communications (RSC Publishing). (n.d.).
  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - NIH. (n.d.).
  • Scheme 2. Classical fluoride-activated transmetalation reaction pathway... - ResearchGate. (n.d.).
  • Activation of fluoride anion as nucleophile in water with data-guided surfactant selection - Chemical Science (RSC Publishing). (n.d.).
  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. (2020, April 14).
  • Allylation of C=O Bonds - Harned Research Group. (n.d.).
  • ANALYTICAL METHODS. (n.d.).
  • (PDF) Fluoride Detection and Quantification, an Overview from Traditional to Innovative Material-Based Methods - ResearchGate. (n.d.).
  • ORCA Workshop: Methodology for Determination of Potentially Available Fluoride in Toothpastes Martinez-Mier EA1, Tenuta LM2, Car - IU Indianapolis ScholarWorks. (n.d.).
  • SPADNS Colorimetric Method to Quantify Fluorides in Water - Agilent. (2023, October 24).
  • Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds | Journal of the American Chemical Society. (n.d.).

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Application Notes: 2-Propenyltrimethylsilane as a Strategic Vinylating Agent for Complex Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating C-C Bond Formation in High-Stakes Synthesis

In the intricate landscape of drug discovery and natural product synthesis, the stereocontrolled formation of carbon-carbon bonds is a cornerstone of molecular construction. Among the myriad of available methods, the addition of a vinyl equivalent to a carbonyl group to form a homoallylic alcohol remains a pivotal transformation. This moiety serves as a versatile synthetic handle, amenable to a wide array of subsequent manipulations. While traditional organometallic reagents (e.g., Grignard or organolithium reagents) are effective, their high reactivity often leads to challenges with chemoselectivity, functional group tolerance, and storage, particularly when dealing with highly functionalized, multi-chiral substrates.

2-Propenyltrimethylsilane, more commonly known in the literature as allyltrimethylsilane, has emerged as a superior alternative for these demanding applications. As a stable, easily handled liquid, it offers a less basic and more selective nucleophilic source for the introduction of an allyl group. Its true synthetic power is unlocked in the Hosomi-Sakurai reaction , a Lewis acid-catalyzed process that provides a robust and predictable method for vinylating (allylating) complex aldehydes, ketones, and imines.[1] This document serves as a technical guide for researchers, providing an in-depth analysis of the reaction's mechanism, field-proven protocols on complex molecules, and the critical decision-making processes behind its successful implementation.

Core Principles & Mechanistic Rationale

The Mechanism of Action:

  • Lewis Acid Activation: The reaction is initiated by the coordination of a Lewis acid (e.g., Titanium Tetrachloride, TiCl₄) to the carbonyl oxygen. This coordination polarizes the C=O bond, dramatically increasing the electrophilicity of the carbonyl carbon.[4]

  • Nucleophilic Attack: The electron-rich π-bond of the this compound attacks the activated carbonyl carbon. This attack occurs specifically at the γ-carbon of the silane, leading to the formation of a new C-C bond.[4]

  • Elimination & Product Formation: The reaction culminates in the elimination of the trimethylsilyl group (e.g., as trimethylsilyl chloride, Me₃SiCl), which is trapped by a nucleophile, leading to the formation of a carbon-carbon double bond and the desired homoallylic alcohol product upon aqueous workup.[5]

Below is a diagram illustrating this mechanistic pathway.

Caption: General Mechanism of the Hosomi-Sakurai Reaction.

Application in Complex Molecule Synthesis: Field-Proven Insights

The true measure of a synthetic method is its performance on complex, highly functionalized substrates, where chemoselectivity and stereocontrol are paramount. The Hosomi-Sakurai reaction has been repeatedly validated in the total synthesis of numerous biologically active natural products.[1][6]

Case Study 1: Diastereoselectivity Control in the Total Synthesis of (-)-Galiellalactone

In the synthesis of the antifungal agent (-)-Galiellalactone, a critical step involved the installation of a side chain onto a complex aldehyde intermediate using a substituted allylsilane ((E)-crotyltrimethylsilane).[6] This example powerfully demonstrates how the choice of Lewis acid can be leveraged to control diastereoselectivity—a common challenge in drug development.

The researchers found that the Lewis acid had a profound and opposite effect on the stereochemical outcome:

  • With Boron Trifluoride Etherate (BF₃·Et₂O): The reaction proceeded in 88% yield but favored the undesired syn-diastereomer with a diastereomeric ratio (dr) of 1:5.

  • With Titanium Tetrachloride (TiCl₄): While the overall yield was slightly lower at 78%, the reaction dramatically favored the desired anti-diastereomer, achieving a dr of 5:1.[6]

Causality Behind the Choice: This switch in selectivity is attributed to the different coordination geometries and steric demands of the Lewis acid-carbonyl complexes. The bulkier TiCl₄ promoter likely forces a transition state assembly that minimizes steric clashes, leading to the desired anti product. This insight is invaluable for process optimization, demonstrating that a marginal sacrifice in yield is often justified to achieve a significant gain in stereochemical purity, thereby simplifying downstream purification.

SubstrateReagentLewis Acid (1.1 eq)SolventTemp (°C)Yield (%)Diastereomeric Ratio (anti:syn)Reference
Aldehyde 73 (E)-Crotyl-TMSBF₃·Et₂OCH₂Cl₂-78881 : 5[6]
Aldehyde 73 (E)-Crotyl-TMSTiCl₄CH₂Cl₂-78785 : 1 [6]
Case Study 2: Convergent Synthesis of Bryostatin 1

Detailed Experimental Protocols

Adherence to a well-defined protocol is critical for reproducibility. The following section provides step-by-step methodologies for two common applications of this compound.

Protocol 1: Standard Lewis Acid-Catalyzed Allylation of an Aldehyde

This protocol is a general method adapted from established procedures for the TiCl₄-promoted allylation of a carbonyl compound.[5][6]

Materials:

  • Aldehyde substrate (1.0 eq)

  • This compound (1.5 eq)

  • Titanium tetrachloride (TiCl₄, 1.0 M solution in CH₂Cl₂, 1.1 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the aldehyde substrate (e.g., 1.0 mmol) in anhydrous CH₂Cl₂ (e.g., 10 mL) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the TiCl₄ solution (1.1 mL of 1.0 M solution, 1.1 mmol) dropwise via syringe. A color change (often to yellow or red) is typically observed. Stir the resulting mixture at -78 °C for 10-15 minutes.

  • Silane Addition: Add this compound (0.24 mL, 1.5 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 1-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, dilute with CH₂Cl₂, and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Protocol 2: Conjugate Allylation of an α,β-Unsaturated Ketone

This protocol is adapted from a robust procedure published in Organic Syntheses for the 1,4-addition of this compound to an enone.[9]

Materials:

  • α,β-Unsaturated ketone (e.g., Benzalacetone, 1.0 eq)

  • This compound (1.2 eq)

  • Titanium tetrachloride (TiCl₄, 1.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Setup: In a three-neck round-bottom flask fitted with a mechanical stirrer, dropping funnel, and a nitrogen inlet, dissolve the enone substrate (0.20 mol) in anhydrous CH₂Cl₂ (300 mL).

  • Cooling: Cool the flask in a dry ice/methanol bath to approximately -40 °C.

  • Lewis Acid Addition: Slowly add neat TiCl₄ (22 mL, 0.20 mol) via syringe to the stirred mixture.

  • Silane Addition: After 5 minutes, add a solution of this compound (27.4 g, 0.24 mol) in CH₂Cl₂ (50 mL) dropwise over 30 minutes.

  • Reaction: Stir the mixture at -40 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.

  • Quenching: Cool the reaction mixture to -15 °C and slowly add deionized water (500 mL) to quench the reaction.

  • Workup: Separate the nearly colorless organic layer. Extract the aqueous layer with three portions of ethyl ether.

  • Isolation: Combine the organic extracts, wash with saturated sodium bicarbonate and brine, dry over anhydrous Na₂SO₄, and evaporate at reduced pressure.

  • Purification: Purify the resulting residue by vacuum distillation to yield the δ,ε-unsaturated ketone.[9]

Experimental_Workflow start Dissolve Substrate in Anhydrous CH₂Cl₂ (Under Inert Atmosphere) cool Cool to Reaction Temperature (e.g., -78 °C or -40 °C) start->cool add_la Add Lewis Acid (e.g., TiCl₄) Dropwise, Stir 10-15 min cool->add_la add_silane Add this compound Dropwise add_la->add_silane react Stir at Temperature (Monitor by TLC) add_silane->react quench Quench Reaction with Aqueous Solution (e.g., NH₄Cl or H₂O) react->quench workup Warm, Extract with Organic Solvent, Wash, and Dry quench->workup purify Concentrate and Purify (Chromatography or Distillation) workup->purify end Isolated Homoallylic Product purify->end

Caption: Generalized Experimental Workflow for the Hosomi-Sakurai Reaction.

Conclusion and Outlook

This compound, via the Hosomi-Sakurai reaction, represents a premier tool for the strategic vinylation of complex carbonyl-containing molecules. Its advantages—stability, selectivity, and predictable reactivity under Lewis acidic conditions—make it indispensable in modern synthetic campaigns where functional group tolerance is critical. As demonstrated in the total syntheses of (-)-Galiellalactone and Bryostatin 1, a nuanced understanding of the reaction mechanism, particularly the influence of the Lewis acid, allows researchers to overcome significant stereochemical challenges and forge complex bonds with precision. The protocols provided herein serve as a validated starting point for scientists aiming to leverage this powerful transformation in their own research, enabling the efficient construction of the advanced molecular architectures required for next-generation therapeutics.

References

  • Kim, H., et al. (2015). Total synthesis of (−)-Galiellalactone. Angewandte Chemie International Edition, 54(26), 7752-7756. This information is discussed in a review by Obeng, A. A., et al. (2024). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry, 13. [Link]

  • Sakurai, H., Hosomi, A., & Hayashi, J. (1984). Conjugate Allylation of α,β-Unsaturated Ketones with Allylsilanes. Organic Syntheses, 62, 86. [Link]

  • Wikipedia contributors. (2023, November 27). Sakurai reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Obeng, A. A., et al. (2024). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry, 13. [Link]

  • Keck, G. E., Poudel, Y. B., Cummings, T. F., Rudra, A., & Covel, J. A. (2011). Total Synthesis of Bryostatin 1. Journal of the American Chemical Society, 133(4), 744–747. [Link]

  • Hosomi, A., & Sakurai, H. (1977). Chemistry of organosilicon compounds. 99. Conjugate addition of allylsilanes to .alpha.,.beta.-enones. A New method of stereoselective introduction of the angular allyl group in fused cyclic .alpha.,.beta.-enones. Journal of the American Chemical Society, 99(5), 1673–1675. [Link]

  • Li, Z., et al. (2022). Trityl Cation-Catalyzed Hosomi–Sakurai Reaction of Allylsilane with β,γ-Unsaturated α-Ketoester to Form γ,γ-Disubstituted α-Ketoesters. Molecules, 27(15), 4734. [Link]

  • Trost, B. M., Dong, G., & Vance, J. A. (2007). A Diosphenol-Based Strategy for the Total Synthesis of (−)-Terpestacin. Journal of the American Chemical Society, 129(15), 4540–4541. [Link]

  • Woscholski, R., et al. (2016). Total synthesis of dehaloperophoramidine using a highly diastereoselective Hosomi–Sakurai reaction. Chemical Communications, 52(71), 10792-10795. [Link]

  • Keck, G. E., et al. (2011). Total Synthesis of Bryostatin 1. ResearchGate. [Link]

  • Docherty, P. H. (2007). Total Synthesis of Terpestacin. Organic Chemistry Portal. [Link]

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Troubleshooting & Optimization

Technical Support Center: Navigating Side Reactions of 2-Propenyltrimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-propenyltrimethylsilane (allyltrimethylsilane). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. As a powerful nucleophilic allyl source, particularly in the renowned Hosomi-Sakurai reaction, this compound enables the formation of crucial carbon-carbon bonds.[1][2] However, its reactivity can also pave the way for undesired side products, complicating reaction outcomes and purification processes.

This document provides in-depth troubleshooting advice and frequently asked questions to help you identify, understand, and mitigate the formation of common byproducts. Our goal is to equip you with the expertise to optimize your reaction conditions, ensuring higher yields and product purity.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My reaction yield is low, and my TLC/crude NMR shows a complex mixture of products. What's going wrong?

This is a common issue often stemming from the degradation of the starting silane or competitive, non-productive reaction pathways. The primary culprits are typically protodesilylation and issues with the Lewis acid catalyst.

Possible Cause 1: Protodesilylation

Protodesilylation is the cleavage of the carbon-silicon bond by a proton source.[3] In reactions involving this compound, trace amounts of water or other protic impurities in your solvent, reagents, or glassware can react with the silane, especially after activation by a Lewis acid. This consumes your nucleophile and generates volatile propene, leading to a significant drop in yield.

Possible Cause 2: Lewis Acid Activity

  • Hygroscopic Lewis Acids: Strong Lewis acids like titanium tetrachloride (TiCl₄) are extremely hygroscopic. Any moisture introduced during handling will hydrolyze the catalyst, reducing its activity and introducing a proton source (HCl), which directly catalyzes protodesilylation.[5]

  • Catalyst Stoichiometry: Using an excessive amount of Lewis acid can sometimes lead to undesired side reactions with sensitive functional groups on the substrate.

Troubleshooting Summary

Observed Issue Potential Cause Recommended Action
Low yield of homoallylic alcohol.Protodesilylation of this compound.Rigorously dry all glassware, solvents, and non-substrate reagents. Use freshly distilled this compound and Lewis acids. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon).[4]
Gaseous evolution (propene) from the reaction mixture.Reaction with trace water or protic impurities.Consider adding a non-nucleophilic proton scavenger if compatible with your reaction.
Inconsistent results between batches.Degradation of Lewis acid or silane upon storage.Purchase high-purity reagents and use them promptly after opening. Store under an inert atmosphere. A simple test reaction on a model substrate can verify reagent quality.
Q2: My purified product's NMR spectrum shows extra trimethylsilyl (TMS) peaks, and the mass spectrum indicates impurities with multiple allyl or silicon groups. What are these byproducts?

Observing silicon-containing impurities other than your silylated product (or silyl ether intermediate) strongly suggests that a redistribution reaction has occurred.

Understanding Silane Redistribution

Certain transition metal complexes and strong Lewis acids can catalyze the redistribution (or disproportionation) of substituents on the silicon atom.[6][7] In the context of your reaction, this compound (All-SiMe₃) can be converted into a mixture of other silanes.

  • Example Reaction: 2 All-SiMe₃ ⇌ (All)₂SiMe₂ + SiMe₄

This process generates new silylating agents like diallyldimethylsilane, which can compete in the reaction, leading to different products or unreactive species. It also produces highly volatile tetramethylsilane. These redistribution reactions can be complex, sometimes leading to a range of polysiloxanes if oxygen is present.[8][9]

Mitigation Strategies:

  • Purify Reagents: Ensure the starting this compound is pure and free from catalysts used in its synthesis, which might promote redistribution.[10]

  • Optimize Lewis Acid: Screen different Lewis acids. Some may be less prone to catalyzing redistribution under your specific reaction conditions.

  • Strict Stoichiometry: Use the minimum effective amount of the Lewis acid catalyst.

  • Temperature Control: Run the reaction at the lowest effective temperature, as higher temperatures can sometimes facilitate these undesired pathways.

Q3: My reaction is generating an isomeric byproduct. Why is the allyl group adding with different regioselectivity?

While the Hosomi-Sakurai reaction is known for its high regioselectivity, where the electrophile attacks the γ-carbon of the allyl silane, deviations can occur under specific circumstances.[11]

Cause 1: Thermal Isomerization

At elevated temperatures, this compound can undergo thermal rearrangement to form isomers like vinyltrimethylsilane.[11] This is generally not an issue for the typically low-temperature Hosomi-Sakurai reaction but can become relevant if your reaction requires heat.

Cause 2: Substrate-Dependent Rearrangements

The reaction proceeds via a carbocation stabilized by the β-silicon effect.[5] For most substrates, this intermediate is well-behaved. However, with certain electrophiles that can form particularly stable or resonance-stabilized carbocations, alternative reaction pathways or rearrangements might become competitive.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What exactly is protodesilylation and how can I design my experiment to prevent it?

Protodesilylation is the proton-mediated cleavage of a carbon-silicon bond.[12][13] For this compound, a proton source (H⁺) attacks the double bond, leading to the formation of a β-silyl carbocation. Instead of reacting with an external electrophile, this intermediate is quenched by the loss of the silyl group to form a stable alkene (propene) and a protonated silyl species, which ultimately becomes a non-volatile silanol or disiloxane after workup.

G Main_Intermediate Main_Intermediate Side_Intermediate Side_Intermediate

Caption: Desired reaction pathway vs. protodesilylation side reaction.

To prevent this, follow a rigorous protocol for anhydrous reactions.

Experimental Protocol: Minimizing Protodesilylation

  • Glassware: Oven-dry all glassware at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of dry inert gas.

  • Solvents: Use freshly distilled solvents dried over an appropriate agent (e.g., CaH₂ for dichloromethane) or use anhydrous grade solvent from a sealed bottle.

  • Reagents: Distill liquid reagents like this compound and the aldehyde/ketone substrate if they are not from a fresh bottle. Ensure solid reagents are dried under high vacuum.

  • Atmosphere: Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon. Use septa and syringe techniques for all transfers.

FAQ 2: How does my choice of Lewis Acid affect potential side reactions?

The Lewis acid is not just a catalyst; its identity and strength can dictate the entire course of the reaction.

Lewis Acid Typical Conditions Advantages Common Side Reactions & Disadvantages
TiCl₄ Stoichiometric, -78 °CHighly reactive, promotes reaction with even weakly electrophilic partners.[5]Extremely hygroscopic; moisture leads to HCl formation and protodesilylation. Can chelate to substrates, altering selectivity. Can promote redistribution reactions.
BF₃·OEt₂ Stoichiometric, -78 °C to RTEasier to handle than TiCl₄. Generally provides good yields.[4]Also moisture-sensitive. Can be less reactive than TiCl₄ for challenging substrates.
SnCl₄ Stoichiometric, -78 °CGood general-purpose Lewis acid.[5]Moisture sensitive. Tin byproducts can sometimes complicate purification.
Sc(OTf)₃ Catalytic (1-10 mol%)Can often be used in catalytic amounts. Less moisture-sensitive than metal halides and can sometimes be used in the presence of water.[14]May be less reactive for deactivated substrates. Higher cost.
CuBr Catalytic, MicrowaveMild conditions, avoids issues with acid-sensitive groups.[15]Limited substrate scope, may require microwave conditions for good conversion.
FAQ 3: What is the general stability of this compound?

This compound is a relatively stable organosilicon compound.[16] It is a colorless liquid that is insoluble in water but miscible with common organic solvents.[1] However, its stability is compromised under certain conditions:

  • Acidic Conditions: As discussed, it is susceptible to protodesilylation in the presence of acids, especially strong Lewis or Brønsted acids.[17][18]

  • Aqueous Media: It will slowly hydrolyze in the presence of water, a process accelerated by acid or base.[19]

  • High Temperatures: Can lead to isomerization or decomposition.[11]

For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere in a cool, dark place.

Part 3: Recommended Experimental Workflow

Following a validated workflow is the best way to ensure reproducibility and minimize side product formation.

G C C D D C->D I I J J I->J

Caption: A robust workflow for minimizing side products in Hosomi-Sakurai reactions.

References

  • Xin, S., Aitken, C., Harrod, J. F., Mu, Y., & Samuel, E. (1990). Redistribution reactions of alkoxy- and siloxysilanes, catalyzed by dimethyltitanocene. Canadian Journal of Chemistry, 68(3), 471-477.

  • Xin, S., Aitken, C., Harrod, J. F., Mu, Y., & Samuel, E. (1990). Redistribution reactions of alkoxy- and siloxysilanes, catalyzed by dimethyltitanocene. Canadian Journal of Chemistry.

  • Allyltrimethylsilane. (2026). ScienceDirect.

  • Adom, M., Antwi, C., & Tuffour, I. (2023). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry, 11, 1243303.

  • Marciniec, B., & Maciejewski, H. (2020). Main Group Catalysis: Cationic Si(II) and Ge(II) Compounds as Catalysts in Organosilicon Chemistry. Molecules, 25(23), 5658.

  • Fry, J. L., & Matus, M. (1986). Redistribution and Reduction Reactions of Alkoxysilanes. Journal of the American Chemical Society, 108(19), 5924-5929.

  • Curtis, M. D., & Epstein, P. S. (1975). Redistribution Reactions on Silicon Catalyzed by Transition Metal Complexes. Advances in Organometallic Chemistry, 19, 213-254.

  • Fleming, I., & Perry, D. A. (1981). Protodesilylation of allylsilanes for the control of double bond geometry exocyclic to a ring. Journal of the Chemical Society, Perkin Transactions 1, 7, 89-93.

  • Hosomi, A. (1980). Reactions of allylsilanes and application to organic synthesis. Pure and Applied Chemistry, 52(3), 635-644.

  • Fleming, I., & Terrett, N. K. (1983). The mechanism of the protodesilylation of allylsilanes which are disubstituted on C-3. Journal of the Chemical Society, Perkin Transactions 1, 11, 2645-2651.

  • Fleming, I., & Terrett, N. K. (1984). The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1, 2, 297-303.

  • The Chemistry of Allyltrimethylsilane: Properties and Synthesis. (n.d.). ChemAnalyst.

  • Hosomi-Sakurai Reaction. (2025). J&K Scientific LLC.

  • Hosomi-Sakurai Reaction. (n.d.). Organic Chemistry Portal.

  • Sakurai reaction. (n.d.). Wikipedia.

  • Tools for Purifying the Product. (n.d.). ResearchGate.

  • Allylsilane synthesis. (n.d.). Organic Chemistry Portal.

  • Kumar, P., & Gupta, P. (2017). The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehydes and ketones. RSC Advances, 7(12), 7068-7095.

  • Ni, J., & Lee, D. (1990). Stability Studies of Alkoxysilanes in Aqueous Media. Journal of Pharmaceutical Sciences, 79(9), 804-809.

  • Jung, M. E., & Maderna, A. (2004). Microwave-Assisted Allylation of Acetals with Allyltrimethylsilane in the Presence of CuBr. The Journal of Organic Chemistry, 69(22), 7755-7757.

  • Technical Support Center: Stability of 2-Acylimidazoles under Acidic Conditions. (2025). Benchchem.

  • Al-Dhabi, N. A., & Arasu, M. V. (2018). Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions and its Degradation Products. Journal of Food and Nutrition Research, 6(4), 200-204.

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Technical Support Center: Purification Strategies for Products from 2-Propenyltrimethylsilane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is structured to provide direct, actionable solutions in a question-and-answer format, grounded in mechanistic principles and field-proven laboratory techniques. Our goal is to empower you, our fellow researchers and developers, to troubleshoot effectively and optimize your purification workflows.

Part 1: Frequently Asked Questions - Understanding and Tackling Common Impurities

This section addresses the most common issues encountered during the workup and purification of products derived from allyltrimethylsilane reactions.

Q1: What are the primary impurities I should anticipate in my crude reaction mixture?

A1: Following a typical Lewis acid-promoted reaction with allyltrimethylsilane, your crude product is rarely pure.[4] A successful purification strategy begins with anticipating the key contaminants. These generally fall into four categories:

  • Silyl Byproducts: The "trimethylsilyl" (TMS) group is transferred from the allyl nucleophile during the reaction. In the workup, it is converted into various silicon-containing species. The most common are trimethylsilanol (TMSOH), which can dimerize to form hexamethyldisiloxane (HMDSO), or trimethylsilyl halides (e.g., TMSCl) if the quench is acidic. These are often volatile but can co-elute with products of similar polarity.

  • Unreacted Starting Materials: Reactions rarely proceed to 100% completion. Therefore, residual electrophiles (aldehydes, ketones, imines) and excess allyltrimethylsilane are common impurities. Allyltrimethylsilane itself is relatively nonpolar and can be challenging to separate from nonpolar products.

  • Side-Reaction Products: Depending on the substrate and conditions, side reactions can occur. For instance, sensitive aldehydes might polymerize, or acid-sensitive products could undergo desilylation or rearrangement during a harsh workup.[6][7]

Q2: How can I effectively remove residual Lewis acid catalysts like TiCl₄ or SnCl₄ during the workup?

A2: The key is to convert the Lewis acid into a form that is easily separable from your organic product. Simply quenching with water is often insufficient and leads to the formation of fine, gelatinous metal oxide precipitates that complicate phase separation.

Recommended Strategies:

  • Saturated Aqueous Ammonium Chloride (NH₄Cl) Quench: This is a robust, general-purpose method. NH₄Cl is a weak acid that helps to hydrolyze the metal-alkoxide intermediates and the titanium salts, which can then be removed in the aqueous layer.[5]

  • Aqueous Tartaric Acid or Rochelle's Salt Workup: For titanium-based catalysts, quenching with a 1M aqueous solution of tartaric acid or sodium potassium tartrate (Rochelle's salt) is highly effective. The tartrate acts as a chelating agent, forming a water-soluble titanium-tartrate complex that is efficiently extracted into the aqueous phase, preventing the formation of TiO₂ emulsions.[8]

  • Aqueous Potassium Fluoride (KF) Wash: For silicon-based byproducts and some metal catalysts, a wash with aqueous KF can be effective. Fluoride has a very high affinity for silicon, forming water-soluble fluorosilicates.[9] This can also help remove certain tin byproducts.

Causality: The success of these methods lies in transforming the Lewis acid from a species soluble in an organic solvent to a water-soluble complex or a precipitatable solid that can be easily filtered. Chelation by tartrate or reaction with fluoride are highly favorable processes that drive this transformation.

Q3: Unreacted allyltrimethylsilane is co-eluting with my product. What are the best methods for its removal?

A3: Allyltrimethylsilane is a relatively nonpolar and volatile (b.p. ~65-66 °C) compound. The best removal strategy depends on the properties of your desired product.

  • For Non-Volatile Products: The simplest method is removal under high vacuum. After an initial concentration on a rotary evaporator, applying a high vacuum (with gentle heating if your product is stable) can often remove the bulk of the residual allyltrimethylsilane.

  • For Products Stable to Oxidation: A less common but effective method is to treat the crude mixture with a mild oxidant like diisobutylaluminium hydride (DIBAL-H) in small portions to react with the allyl group, followed by a careful aqueous quench. This transforms the volatile silane into a more polar, non-volatile byproduct that is easier to separate via chromatography. This method requires careful optimization to avoid reacting with the desired product.

  • Chromatography Optimization: If co-elution is the issue, adjusting the solvent system for column chromatography is crucial. Using a less polar solvent system (e.g., increasing the hexane content relative to ethyl acetate) will increase the retention time of more polar products, allowing the nonpolar allyltrimethylsilane to elute first.[10]

Q4: My product appears to be degrading on the silica gel column, leading to streaking and low yields. What's happening and what are my alternatives?

A4: This is a classic sign of product instability on an acidic stationary phase. Silica gel is inherently acidic and can catalyze the degradation of acid-sensitive functional groups, such as certain protecting groups, acetals, or tertiary alcohols.

Troubleshooting & Alternatives:

  • Neutralize the Silica Gel: Before packing the column, you can prepare a slurry of the silica gel in the eluent containing a small amount of a neutralising base, typically 1-2% triethylamine (Et₃N) or pyridine.[9] This deactivates the acidic silanol groups on the silica surface. This is particularly crucial for purifying basic compounds like amines.

  • Switch to a Different Stationary Phase:

    • Alumina (Al₂O₃): Available in neutral or basic grades, alumina is an excellent alternative for acid-sensitive compounds.

    • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica and can offer different selectivity.

    • Reversed-Phase Silica (C18): If your compound is sufficiently nonpolar, reversed-phase chromatography using polar solvents (e.g., water/acetonitrile or water/methanol) is a powerful option where the separation mechanism is based on hydrophobicity rather than polarity.[11]

  • Non-Chromatographic Methods: If the product is amenable, consider these alternatives:

    • Recrystallization: If your product is a solid, recrystallization is an excellent and scalable method for achieving high purity.[4]

    • Distillation: For liquid products that are thermally stable and have a boiling point sufficiently different from impurities, distillation (often under vacuum) is a viable option.

Part 2: Experimental Protocols & Troubleshooting Guides

This section provides detailed workflows and visual guides for the purification process.

Guide 1: Standard Protocol for Aqueous Workup

This protocol is a general starting point for quenching a Lewis acid-catalyzed Hosomi-Sakurai reaction.

  • Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath. This mitigates any exothermic processes during the quench.

  • Quench: Slowly and carefully add a saturated aqueous solution of NH₄Cl or a 1M tartaric acid solution to the stirred reaction mixture.[5][8] Caution: The initial addition may be exothermic. Continue stirring for 15-30 minutes until any solids dissolve or the phases become more distinct.

  • Phase Separation: Transfer the mixture to a separatory funnel. Dilute with the primary organic solvent used in the reaction (e.g., dichloromethane) if necessary to ensure proper density separation.

  • Extract: Separate the layers. Extract the aqueous layer 2-3 times with the organic solvent to recover any dissolved product.

  • Wash: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.[12]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[12]

Workflow for Workup and Purification

G cluster_workup Aqueous Workup cluster_purification Purification Reaction Crude Reaction Mixture Quench 1. Quench at 0°C (e.g., aq. NH4Cl) Reaction->Quench Extract 2. Extract with Organic Solvent Quench->Extract Wash 3. Wash Organic Layer (aq. NaHCO3, Brine) Extract->Wash Dry 4. Dry (Na2SO4) & Concentrate Wash->Dry Crude Crude Product Dry->Crude TLC 5. Analyze by TLC Crude->TLC Column 6. Column Chromatography TLC->Column Fractions 7. Collect & Combine Fractions Column->Fractions Final_Product Pure Product Fractions->Final_Product

Caption: Standard workflow for reaction workup and purification.

Guide 2: Troubleshooting Flash Column Chromatography

Flash column chromatography is the most common purification technique for these reactions.[13] Success depends on careful planning and execution.

Problem Potential Cause(s) Solution(s)
Poor Separation Incorrect solvent system (Eluent too polar or not polar enough).Optimize the eluent using TLC. Aim for a product Rf of ~0.25-0.35.
(Co-elution of spots)Column overloaded with crude material.Use a larger column or load less material. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Product Tailing/Streaking Compound is acidic or basic and interacting strongly with silica.Add a modifier to the eluent: 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds.[9]
Product is degrading on the column.Switch to a neutral stationary phase like alumina or deactivated silica gel.
Inconsistent Retention Column was packed improperly (air bubbles, channels).Repack the column carefully, ensuring a homogenous slurry and bed. Use the "wet-packing" method for best results.[13]
(Product elutes too fast/slow)Solvent polarity changed during the run (for isocratic elution).Ensure the eluent reservoir is well-mixed and sufficient for the entire run.
Decision Tree for Purification Strategy

G start Crude Product Obtained is_solid Is the product a solid? start->is_solid is_volatile Is the product volatile and thermally stable? is_solid->is_volatile No recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_acid_sensitive Is the product acid-sensitive? is_volatile->is_acid_sensitive No distill Purify by Distillation is_volatile->distill Yes column Standard Silica Gel Chromatography is_acid_sensitive->column No modified_column Use Neutralized Silica or Alumina Column is_acid_sensitive->modified_column Yes

Caption: Decision tree for selecting an appropriate purification method.

References
  • Chaskar, A., et al. (2017). The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehydes and ketones. RSC Advances. Available at: [Link]

  • Selepe, M. A., & Van der Westhuyzen, C. (2023). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry. Available at: [Link]

  • Wikipedia. (2023). Sakurai reaction. Available at: [Link]

  • Emin, S. (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Available at: [Link]

  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. The Merlic Group. Available at: [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • Michigan State University. (n.d.). Chromatographic Purification. Structure Determination of Organic Compounds. Available at: [Link]

  • Pierce Chemical Company. (1968). SILYLATION of ORGANIC COMPOUNDS.
  • University of California, Los Angeles. (n.d.). Workup for Removing Tin Byproducts. The Merlic Group. Available at: [Link]

  • Al-Abras, M., et al. (2024). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. MDPI. Available at: [Link]

  • Jung, M. E., & Maderna, A. (2004). Microwave-Assisted Allylation of Acetals with Allyltrimethylsilane in the Presence of CuBr. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, D., et al. (2000). Allylation of Imines with Allyltrimethylsilane and Experimental Evidences for a Fluoride-Triggered Autocatalysis Mechanism of the Sakurai−Hosomi Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Available at: [Link]

  • University of Rochester. (n.d.). How To Run A Reaction: The Workup. Department of Chemistry. Available at: [Link]

  • Nichols, L. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Available at: [Link]

  • MIT OpenCourseWare. (2010). Reaction Work-Up I | MIT Digital Lab Techniques Manual. YouTube. Available at: [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Synlett. (2006). Allyltrimethylsilane. ResearchGate. Available at: [Link]

  • Chaskar, A., et al. (2015). Direct allylation of alcohols using allyltrimethylsilane: a move towards an economical and ecological protocol for C–C bond formation. Catalysis Science & Technology. Available at: [Link]

  • Affymax Technologies N.V. (1997). Method for removing unreacted electrophiles from a reaction mixture. Google Patents.
  • Strieth-Kalthoff, F., et al. (2018). Strategies towards the synthesis of homoallylic alcohols utilizing allylsilanes. ResearchGate. Available at: [Link]

  • Li, M., et al. (2015). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Homoallylic amine synthesis by amination (allylation). Available at: [Link]

  • Benhaim, M. A., et al. (2023). Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Prope. Journal of the American Chemical Society. Available at: [Link]

  • Peng, Y., & Li, W.-D. Z. (2006). A Mild and Efficient Desilylation of O-tert-Butyldimethylsilyl Ethers Mediated by Chlorotrimethylsilane and Potassium Fluoride Dihydrate in Acetonitrile. Synlett. Available at: [Link]

  • S, S., & A, P. (2016). Effect of Solvent on the Luminescence Quenching of Ruthenium(II)- Polypyridyl Complexes with Polyphenols. ResearchGate. Available at: [Link]

  • Nerurkar, J., et al. (2012). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. AAPS PharmSciTech. Available at: [Link]

Sources

Technical Support Center: Diastereoselective Allylation with 2-Propenyltrimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers engaged in the Hosomi-Sakurai allylation reaction. This guide is designed to provide in-depth, practical solutions for improving the diastereoselectivity of the addition of 2-propenyltrimethylsilane to chiral carbonyl compounds. We will move beyond simple protocols to explore the mechanistic underpinnings of stereocontrol, enabling you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Hosomi-Sakurai allylation, and how does it impart stereoselectivity?

Q2: My reaction is giving a low yield. What are the primary factors to investigate?

Low yields in a Hosomi-Sakurai allylation can often be attributed to:

  • Reaction Temperature: While lower temperatures are generally better for selectivity, some systems require a certain thermal threshold to proceed at a reasonable rate.

  • Substrate Reactivity: Highly hindered aldehydes or ketones may react sluggishly.

  • Side Reactions: In the presence of strong acids, sensitive functional groups on the substrate can lead to side products.

Q3: Can I use a catalytic amount of Lewis acid?

Troubleshooting Guide: Improving Diastereoselectivity

This section addresses specific challenges related to achieving high diastereoselectivity. Each problem is analyzed based on its likely chemical cause, followed by actionable experimental solutions.

Problem 1: Poor Diastereomeric Ratio (d.r.) with a Chiral Aldehyde

You are reacting a chiral aldehyde (e.g., an α-alkoxy or α-methyl aldehyde) with this compound and obtaining a nearly 1:1 mixture of diastereomers.

Potential Cause A: Insufficiently Organized Transition State

The diastereoselectivity of the reaction is critically dependent on the formation of a single, highly ordered transition state that minimizes steric interactions. If the transition state is flexible or if multiple competing transition states are closely matched in energy, a low d.r. will result.

Solution: Systematic Optimization of Reaction Parameters

The rigidity of the transition state is governed by the interplay between the Lewis acid, solvent, and temperature. A systematic approach to optimizing these parameters is the most effective strategy.

Experimental Protocol 1: Screening Lewis Acids for Optimal Diastereoselectivity

  • Setup: Prepare four identical, oven-dried round-bottom flasks equipped with magnetic stir bars under an inert atmosphere (Nitrogen or Argon).

  • Cooling: Cool all flasks to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition:

    • Flask 1: Add titanium tetrachloride (TiCl₄, 1.1 mmol, 1.1 eq) dropwise.

    • Flask 2: Add tin tetrachloride (SnCl₄, 1.1 mmol, 1.1 eq) dropwise.

    • Flask 3: Add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.1 mmol, 1.1 eq) dropwise.

    • Flask 4: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 mmol, 0.2 eq).

  • Stirring: Stir the solutions for 15 minutes at -78 °C.

  • Allylsilane Addition: Add this compound (1.2 mmol, 1.2 eq) to each flask dropwise.

  • Reaction Monitoring: Allow the reactions to stir at -78 °C and monitor by TLC. Let the reaction proceed for 2-4 hours or until the starting material is consumed.

  • Quenching & Workup: Quench each reaction by slowly adding a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature, extract with DCM, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Analysis: Analyze the crude product from each reaction by ¹H NMR or GC to determine the diastereomeric ratio.

Data Interpretation:

Lewis AcidTypical BehaviorExpected Outcome for High d.r.
TiCl₄ Strong, chelating Lewis acidOften gives high selectivity with α-alkoxy aldehydes via a chelation-controlled transition state.
SnCl₄ Strong, less chelating than TiCl₄Can provide excellent selectivity under Felkin-Anh control for non-chelating substrates.
BF₃·OEt₂ Moderately strong, non-chelatingA good general-purpose Lewis acid that often favors Felkin-Anh-type additions.[8]
TMSOTf Very strong, catalyticCan be highly effective, sometimes offering different selectivity profiles.[6]

Potential Cause B: Non-Optimal Reaction Temperature

Thermodynamic control is key to high diastereoselectivity. Higher temperatures can provide enough energy to overcome the small activation energy difference between the competing diastereomeric transition states, leading to a loss of selectivity.[9]

Solution: Temperature Optimization

Once the optimal Lewis acid is identified, perform the reaction at a range of temperatures.

  • Begin at -78 °C.

  • If the reaction is too slow, incrementally increase the temperature to -40 °C, -20 °C, and 0 °C.

  • Analyze the d.r. at each temperature. A general trend is that lower temperatures favor higher diastereoselectivity. An unusually high temperature (e.g., 140 °C) has, in some specific palladium-catalyzed reactions, led to higher enantioselectivity, but this is not typical for Hosomi-Sakurai reactions.[10]

Logical Flow for Troubleshooting Poor Diastereoselectivity

troubleshooting_flow start Problem: Low d.r. (< 5:1) lewis_acid Is the Lewis Acid optimal? start->lewis_acid temp Is the temperature too high? lewis_acid->temp Yes solution_la Solution: Screen Lewis Acids (TiCl4, SnCl4, BF3.OEt2) lewis_acid->solution_la No solvent Is the solvent appropriate? temp->solvent No solution_temp Solution: Lower temperature incrementally (-78°C -> -40°C) temp->solution_temp Yes solution_solvent Solution: Test non-coordinating solvents (DCM, Toluene) solvent->solution_solvent No end High d.r. Achieved solvent->end Yes solution_la->temp solution_temp->solvent solution_solvent->end

Caption: Troubleshooting flowchart for low diastereoselectivity.

Problem 2: The syn vs. anti Selectivity is Opposite to the Predicted Felkin-Anh or Chelation Model

You are getting a good d.r., but the major diastereomer is the opposite of what established stereochemical models predict.

Potential Cause: Open vs. Closed Transition State

Solution: Force a Closed Transition State

To favor the more organized closed transition state, you need to enhance the coordination between the Lewis acid, the aldehyde, and the incoming nucleophile.

  • Switch to a Stronger, Chelating Lewis Acid: If you are using BF₃·OEt₂, switch to TiCl₄, especially if your substrate has a chelating group (e.g., an α-alkoxy or β-alkoxy group). The ability of TiCl₄ to form a bidentate complex with the aldehyde can lock the conformation and force a predictable, chelation-controlled facial attack.

  • Decrease the Temperature: Lowering the temperature to -78 °C or even -100 °C disfavors the higher-energy, more entropically flexible open transition state.

  • Solvent Choice: Use a non-coordinating solvent like dichloromethane or toluene. Coordinating solvents like THF can compete with the aldehyde for binding to the Lewis acid, disrupting the formation of a tight, closed transition state.

Visualizing the Key Transition State

The stereochemical outcome is often rationalized by the Zimmerman-Traxler model, which invokes a six-membered, chair-like transition state. The substituents preferentially occupy equatorial positions to minimize 1,3-diaxial interactions, thus dictating the stereochemistry of the newly formed C-C bond.

Caption: The chair-like Zimmerman-Traxler transition state model.

References

  • Multicomponent Hosomi–Sakurai reaction on chiral, bio-based, alcohols. (2025). RSC Publishing.
  • Hosomi-Sakurai Allylation. (2014).
  • Marshall, J. A., & Palovich, M. R. Enantioselective and Diastereoselective Additions of Allylic Stannanes to Aldehydes Promoted by a Chiral (Acyloxy)borane Catalyst.
  • Recent Developments in the Catalytic Enantioselective Sakurai Reaction. (n.d.). MDPI.
  • Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active n
  • Hosomi-Sakurai Reaction. (n.d.). Organic Chemistry Portal.
  • Denmark, S. E., Coe, D. M., Pratt, N. E., & Griedel, B. D. Asymmetric Allylation of Aldehydes with Chiral Lewis Bases.
  • Hosomi-Sakurai Reaction. (2025). J&K Scientific LLC.
  • Asymmetric, Anti-Selective Scandium-Catalyzed Sakurai Additions to Glyoxyamide. Applications to the Syntheses of N-boc D-alloisoleucine and D-isoleucine. (2006). PubMed.
  • Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. (2026).
  • Diastereoselective Allylation and Crotylation Reactions of Aldehydes with Potassium Allyl and Crotyltrifluoroborates under Lewis Acid Catalysis. (2025).
  • Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in 2-Propenyltrimethylsilane Additions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers

Welcome to the technical support center for organosilicon chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with addition reactions involving 2-propenyltrimethylsilane (also known as allyltrimethylsilane). As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design and execution. Low conversion rates are a common yet surmountable hurdle, often stemming from subtle issues with reagents, catalysts, or reaction conditions.

This document is structured as a dynamic troubleshooting guide. We will first address the most pressing issue—stalled reactions and low yields—before delving into frequently asked questions that explore the mechanistic nuances of allylsilane chemistry.

Troubleshooting Guide: From Low Conversion to High Yield

This section directly addresses specific experimental failures in a question-and-answer format, providing both diagnostic insights and actionable protocols.

Q1: My reaction with this compound stalls at low conversion. What are the primary causes and how can I address them?

A stalled reaction is a classic symptom of several potential underlying issues. A systematic approach is the most effective way to diagnose the root cause. The most common culprits are catalyst deactivation, reagent impurity, and suboptimal reaction conditions.

1. Catalyst Integrity and Activity

The catalyst is the heart of many addition reactions, particularly hydrosilylations. Its health is paramount.

  • Cause: The catalyst may be poisoned or deactivated. Transition metal catalysts are sensitive to impurities like water, oxygen, and sulfur compounds.[1] Ensure your this compound and other reactants are free from contaminants that could poison the catalyst.[1]

  • Solution:

    • Inert Atmosphere: Always conduct reactions under a rigorously inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and moisture.[1] Use of Schlenk line techniques is highly recommended.

    • Catalyst Choice: The choice of catalyst is critical and reaction-dependent. For hydrosilylation, platinum-based catalysts like Karstedt's or Speier's are highly active.[2][3] However, rhodium and ruthenium catalysts can offer different regioselectivity, with rhodium often favoring the alpha-isomer and ruthenium the beta-isomer.[4] Screening different catalysts may be necessary to find one with higher selectivity and activity for your specific substrate.[4]

    • Heterogeneous Catalysts: Consider using a silica-supported catalyst, which can offer high activity and the advantage of being easily recovered and reused, minimizing contamination of the final product.[2]

2. Reagent Purity and Stability

The stability and purity of your starting materials cannot be overlooked.

  • Cause: this compound can degrade or contain impurities. For instance, trace acidity can promote side reactions like deallylation.[1] It can also be susceptible to radical polymerization if not stored correctly.[1]

  • Solution:

    • Purification: If purity is suspect, consider distilling this compound before use.

    • Storage: Store the reagent in a cool, dark place under an inert atmosphere.[1] For long-term storage, the addition of a radical inhibitor like BHT (butylated hydroxytoluene) can prevent polymerization.[1]

    • Substrate Purity: Ensure the other reactant (e.g., the electrophile or alkene) is also pure and dry, as impurities can competitively bind to or deactivate the catalyst.

3. Reaction Condition Optimization

Fine-tuning the reaction environment is often the key to unlocking higher conversion.

  • Cause: The reaction temperature, solvent, or concentration may not be optimal. For example, higher temperatures can sometimes accelerate side reactions more than the desired reaction.

  • Solution:

    • Temperature Control: Perform the reaction at low temperatures initially to minimize side reactions, especially isomerization or deallylation.[1] If the reaction is sluggish, a gradual increase in temperature may be required.

    • Solvent Choice: The polarity of the solvent can influence the reaction pathway. In some cases, non-polar solvents are preferred.

    • Lewis Acid Stoichiometry (for Electrophilic Additions): In reactions with electrophiles like carbonyls (Hosomi-Sakurai reaction), a Lewis acid such as titanium tetrachloride (TiCl₄) is required to activate the substrate.[5][6] Ensure the Lewis acid is fresh and added under strictly anhydrous conditions. The stoichiometry of the Lewis acid can be critical and may require optimization.

Below is a logical workflow to troubleshoot these issues systematically.

G start Low Conversion Observed catalyst Step 1: Verify Catalyst System start->catalyst reagents Step 2: Check Reagent Purity catalyst->reagents If no improvement sub_catalyst1 Use fresh catalyst under strict inert atmosphere. catalyst->sub_catalyst1 sub_catalyst2 Screen alternative catalysts (e.g., Pt, Rh, Ru). catalyst->sub_catalyst2 conditions Step 3: Optimize Reaction Conditions reagents->conditions If no improvement sub_reagents1 Purify allylsilane (e.g., distillation). reagents->sub_reagents1 sub_reagents2 Ensure substrate is pure & anhydrous. reagents->sub_reagents2 end_node High Conversion Achieved conditions->end_node Success sub_conditions1 Vary temperature (start low, e.g., -78°C to 0°C). conditions->sub_conditions1 sub_conditions2 Screen solvents (polar vs. non-polar). conditions->sub_conditions2 sub_conditions3 Optimize Lewis Acid stoichiometry. conditions->sub_conditions3

Caption: A systematic workflow for troubleshooting low conversion.
Q2: I'm observing significant side product formation. How can I improve selectivity?

Side products are often a direct consequence of suboptimal reaction conditions or an inappropriate choice of catalyst. Identifying the side product is the first step to suppression.

  • Alkene Isomerization: This is a common side reaction in hydrosilylations catalyzed by transition metals, where the catalyst promotes the migration of the double bond.[1]

    • Suppression Strategy: Lowering the reaction temperature and minimizing reaction time can reduce the extent of isomerization.[1] Additionally, screening different catalysts is effective, as some have a much lower propensity for causing isomerization.[1][4]

  • Deallylation: This involves the cleavage of the allyl-silicon bond and is particularly prevalent under acidic conditions.[1]

    • Suppression Strategy: Maintain the reaction at a low temperature. If a Lewis acid is used, ensure it is not contaminated with water, which can generate strong Brønsted acids that promote this side reaction.[7]

  • Homocoupling or Polymerization: This can occur via radical pathways.

    • Suppression Strategy: As mentioned previously, ensure the reaction is run under a strict inert atmosphere to exclude oxygen, which can initiate radical polymerization.[1] Protecting the reaction from light, especially UV, can also be beneficial.[1]

ParameterRecommended Action to Improve Conversion/SelectivityRationale
Temperature Start at low temperature (-78°C or 0°C), then warm slowly.Minimizes side reactions like isomerization and deallylation which often have higher activation energies.[1]
Catalyst Screen different metal catalysts (e.g., Pt, Rh, Ru).Catalyst choice heavily influences regioselectivity (α vs. β addition) and the propensity for side reactions.[4]
Atmosphere Use Schlenk or glovebox techniques.Excludes O₂ and H₂O, which can poison catalysts and initiate side reactions.[1]
Solvent Test a range of anhydrous solvents (e.g., DCM, Toluene, THF).Solvent can affect catalyst stability, solubility, and the reaction mechanism itself.[8]
Reagent Purity Purify starting materials via distillation or chromatography.Impurities can act as catalyst poisons.[1]

Frequently Asked Questions (FAQs)

This section explores the fundamental principles governing the reactivity of this compound.

Q1: What is the mechanistic role of the trimethylsilyl group in these addition reactions?

The trimethylsilyl (TMS) group is not merely a spectator. Its primary role is to activate the allyl group's double bond through a phenomenon known as the β-silicon effect, or σ-π hyperconjugation.[5] The C-Si σ-bond is electron-rich and can donate electron density into the adjacent π-system of the double bond.[5] This has two major consequences:

  • Increased Nucleophilicity: It makes the double bond significantly more electron-rich and therefore more nucleophilic than a typical alkene, increasing its reactivity toward electrophiles.[5][8]

  • Regiocontrol: During an electrophilic attack on the double bond, a transient positive charge (carbocation) develops on the carbon beta to the silicon atom. This positive charge is powerfully stabilized by the adjacent C-Si bond. The reaction concludes with the elimination of the silyl group, definitively setting the position of the new bond at the γ-carbon (the terminal carbon of the original allyl system) and relocating the double bond.[5]

Q2: How does the general mechanism for a Lewis acid-mediated electrophilic addition proceed?

The classic example is the Hosomi-Sakurai reaction. The mechanism proceeds via a well-defined pathway that leverages the β-silicon effect.

  • Activation: A Lewis acid (e.g., TiCl₄) coordinates to the electrophile (e.g., the oxygen of a ketone), making it much more electrophilic.[5][6]

  • Nucleophilic Attack: The highly nucleophilic π-bond of this compound attacks the activated electrophile at the γ-carbon.[5] This forms a new carbon-carbon bond.

  • Carbocation Stabilization: A carbocation forms at the β-position relative to the silicon atom. This intermediate is highly stabilized by hyperconjugation with the C-Si bond.

  • Elimination: The trimethylsilyl group is eliminated, and a new π-bond is formed between the α and β carbons, yielding the homoallylic alcohol product.[9]

Sources

Technical Support Center: Controlling Regioselectivity in Reactions of Substituted 2-Propenyltrimethylsilanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for controlling regioselectivity in electrophilic substitution reactions of substituted 2-propenyltrimethylsilanes, often known as allylsilanes. Mastering these reactions is crucial for the stereocontrolled synthesis of complex organic molecules. This resource addresses common challenges in achieving desired regiochemical outcomes and offers solutions grounded in mechanistic principles.

Foundational Principles: Understanding Regioselectivity in Allylsilane Reactions

However, substitutions on the 2-propenyltrimethylsilane backbone can introduce competing steric and electronic factors that challenge this intrinsic regioselectivity. This guide will help you navigate these complexities.

Core Reaction Mechanism

The generally accepted mechanism for the Lewis acid-promoted reaction (such as the Hosomi-Sakurai reaction) involves the following key steps:

  • Desilylation: Elimination of the trimethylsilyl group, often assisted by a nucleophile, results in the formation of the product with a rearranged double bond.[1]

Below is a diagram illustrating the fundamental workflow for a typical Hosomi-Sakurai reaction.

cluster_prep Reaction Setup cluster_reaction Reaction Progression cluster_workup Work-up A Dissolve Aldehyde in DCM at -78°C B Add Lewis Acid (e.g., TiCl4) A->B 5 min stirring C Add Substituted This compound B->C Dropwise addition D Stir at -78°C C->D 30 min stirring E Quench with sat. aq. NH4Cl D->E Reaction completion F Extract with DCM E->F G Dry, Filter, Concentrate F->G start Poor γ-Selectivity (α-Product Observed) catalyst Using Fluoride Catalyst? start->catalyst lewis_acid Switch to Lewis Acid (e.g., TiCl4, SnCl4) catalyst->lewis_acid Yes sterics Evaluate Steric Hindrance (γ-position of silane) catalyst->sterics No success Improved γ-Selectivity lewis_acid->success solvent Check Solvent Polarity sterics->solvent Low Hindrance optimize Optimize Lewis Acid and Reaction Temperature sterics->optimize High Hindrance solvent->optimize Nonpolar nonpolar Switch to Nonpolar Solvent (e.g., DCM, Toluene) solvent->nonpolar Polar optimize->success nonpolar->success

Caption: Troubleshooting workflow for poor γ-regioselectivity.

Issue 2: Low Yields and Competing Side Reactions

Question: My reaction has low yield, and I'm observing significant amounts of protodesilylation byproducts. How can I minimize this and improve the overall yield?

Answer: Low yields are often attributable to side reactions, with protodesilylation being a primary culprit, especially in the presence of protic acids or water. [4]Careful control of reaction conditions is essential.

Root Causes and Solutions:
  • Protodesilylation: This occurs when a proton source reacts with the allylsilane, replacing the silyl group with a proton. This is a common side reaction, particularly with strong Lewis acids that may contain or generate protic acid impurities. [4] * Solution:

    • Strictly Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and that all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). [6] 2. Purify Lewis Acid: If the Lewis acid is the suspected source of protic acid, consider distillation or using a freshly opened bottle.
    • Non-Protic Work-up: Use a non-protic quench if possible, or add the reaction mixture to the quenching solution at low temperature to minimize contact time with water.
  • Lewis Acid Stoichiometry and Choice: The strength and amount of the Lewis acid can significantly impact the reaction. An overly strong or excessive amount of Lewis acid can lead to decomposition of starting materials or products.

    • Solution: Perform a screening of different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) and optimize the stoichiometry. In some cases, a milder Lewis acid may be sufficient and produce fewer side products.

  • Reaction Temperature: These reactions are often run at low temperatures (e.g., -78 °C) to control reactivity and minimize side reactions. [3][4] * Solution: Ensure your reaction temperature is maintained consistently. If yields are still low, a systematic study of the temperature profile may be necessary. Sometimes, allowing the reaction to slowly warm to a slightly higher temperature can improve conversion without significantly increasing side product formation.

Table 1: Effect of Lewis Acid on Regioselectivity and Yield
Lewis AcidTypical StoichiometryCommon SolventTemperature (°C)General Outcome
TiCl₄1.0 - 1.2 eqDCM-78High reactivity and γ-selectivity. [3][4]
SnCl₄1.0 - 1.2 eqDCM-78 to 0Good γ-selectivity, sometimes milder than TiCl₄.
BF₃·OEt₂1.0 - 2.0 eqDCM-78 to RTGenerally good selectivity, may require higher temperatures.
AlCl₃1.0 eqDCM-78 to 0Strong Lewis acid, can promote side reactions.

Frequently Asked Questions (FAQs)

Q1: How do substituents on the double bond of the this compound affect the stereochemical outcome of the reaction?

A1: Substituents on the allylsilane play a critical role in determining the stereochemistry of the product. For instance, in reactions with aldehydes promoted by TiCl₄, (E)-allylsilanes are highly selective for the syn diastereomer, while (Z)-allylsilanes are less selective but also favor the syn isomer. [1]This is often rationalized by considering acyclic transition state models where steric interactions are minimized.

Q2: Can I use α,β-unsaturated carbonyls as electrophiles? What is the expected regioselectivity?

A2: Yes, α,β-unsaturated carbonyls are excellent electrophiles. In Lewis acid-promoted reactions, α,β-unsaturated aldehydes typically undergo 1,2-addition at the carbonyl group. [3][4]However, α,β-unsaturated ketones may undergo 1,4-conjugate addition, depending on the specific substrates and reaction conditions. [2][3] Q3: My starting allylsilane is isomerizing during the reaction. What could be the cause?

A3: Alkene isomerization of the starting material can be a significant side reaction, leading to a mixture of products and reduced yield of the desired compound. This is sometimes observed in palladium-catalyzed preparations of allylsilanes (silyl-Heck reaction) and can be suppressed by careful ligand design. [7][8]In the context of electrophilic substitution, strong Lewis acids or trace acid impurities could potentially catalyze isomerization. Ensuring high-purity reagents and strictly anhydrous conditions is the best preventive measure.

Q4: Are there catalytic asymmetric versions of these reactions?

A4: Yes, the development of catalytic asymmetric Hosomi-Sakurai reactions is an active area of research. These methods typically employ chiral Lewis acids or chiral Brønsted acids to control the enantioselectivity of the addition to prochiral electrophiles like aldehydes and ketones, yielding chiral homoallylic alcohols. [5][12]

Experimental Protocols

General Procedure for Lewis Acid-Promoted Allylation of an Aldehyde

This protocol is a representative example based on the Hosomi-Sakurai reaction. [3]

  • Preparation: Under an inert atmosphere of argon or nitrogen, add a solution of the aldehyde (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.1 M) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add titanium tetrachloride (TiCl₄, 1.0 equiv) dropwise to the stirred solution. Stir the resulting mixture for 5 minutes at -78 °C.

  • Allylsilane Addition: Add the substituted this compound (1.5 equiv) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at -78 °C for 30 minutes, or until completion as monitored by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Allow the mixture to warm to room temperature. Dilute with DCM and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with DCM.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.

References

  • Wikipedia. Electrophilic substitution of unsaturated silanes. [Link]

  • YouTube. Sakurai Allylation. (2021-10-23). [Link]

  • Fleming, I. The Electrophilic Substitution of Allylsilanes and Vinylsilanes. Organic Reactions. [Link]

  • Fleming, I. (2004). The Electrophilic Substitution of Allylsilanes and Vinylsilanes. SciSpace. DOI: 10.1002/0471264180.OR037.02. [Link]

  • Mphahane, N., et al. Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. PubMed Central. [Link]

  • Fleming, I. (1990). The Electrophilic Substitution of Allylsilanes and Vinylsilanes. SciSpace. DOI: 10.1002/CHIN.199033337. [Link]

  • MDPI. Recent Developments in the Catalytic Enantioselective Sakurai Reaction. [Link]

  • Organic Chemistry Portal. Allylsilane synthesis. [Link]

  • Hosomi, A. (1988). Characteristics in the reactions of allylsilanes and their applications to versatile synthetic equivalents. Accounts of Chemical Research. [Link]

  • National Institutes of Health. Lewis acid mediated allylation of vinyl diazonium ions by allylstannanes. PMC. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Factors influencing the regioselectivity of reactions involving organocuprate reagents and allyl acylates: synthesis of some phenylthioprostanoids. [Link]

  • National Institutes of Health. The dichotomous behavior of allylsilanes in the additions to platinum α,β-unsaturated carbenes. PMC. [Link]

  • National Institutes of Health. Photochemical Organocatalytic Regio‐ and Enantioselective Conjugate Addition of Allyl Groups to Enals. PMC. [Link]

  • Chemistry LibreTexts. (2022). 14.5: Electrophilic Substitution. [Link]

  • ResearchGate. Solvent‐dependent switching in the reaction of propargyltrimethylsilane 10 with Tf2C=CH2. [Link]

  • National Institutes of Health. Rational Design of a Second Generation Catalyst for Preparation of Allylsilanes Using the Silyl-Heck Reaction. [Link]

  • Reynolds, T. E., et al. (2006). Stereoselective Lewis acid-catalyzed alpha-acylvinyl additions. PubMed. DOI: 10.1021/ja0653674. [Link]

  • McAtee, J. R., et al. (2014). Rational Design of a Second Generation Catalyst for Preparation of Allylsilanes Using the silyl-Heck Reaction. PubMed. DOI: 10.1021/ja505446y. [Link]

  • ResearchGate. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. [Link]

  • ResearchGate. (2025). Efficient Two Step Synthesis for Trimethylsiloxy-Functionalized New Polymers. [Link]

  • ResearchGate. solvent effects in organic chemistry. [Link]

  • ResearchGate. Solvent Effects on Transition States and Reaction Rates. [Link]

  • PubMed. Synthesis of functionalized mesoporous material with various organo-silanes. [Link]

  • ChemRxiv. Reactivity, Regioselectivity, and Synthetic Application of 2-Pyrenyl Units in Scholl. [Link]

  • National Institutes of Health. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. PMC. [Link]

  • RSC Publishing. (2009). Solvent effects on stereoselectivity: more than just an environment. [Link]

  • ResearchGate. Selectivity II: Regioselectivity. [Link]

  • Khan Academy. Regioselectivity, stereoselectivity, and stereospecificity. [Link]

  • ResearchGate. (2024). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. [Link]

  • RSC Publishing. A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. [Link]

  • Kondrashov, M., et al. (2016). Regioselectivity in C-H activation: reagent control in cyclometallation of 2-(1-naphthyl)-pyridine. PubMed. DOI: 10.1039/c5dt04068j. [Link]

  • National Institutes of Health. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. PMC. [Link]

  • ResearchGate. (2025). Synthesis of alkyne-functionalized amphiphilic polysiloxane polymers and formation of nanoemulsions conjugated with bioactive molecules by click reactions. [Link]

Sources

Navigating the Nuances of Solvent Polarity in 2-Propenyltrimethylsilane Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing reactions involving 2-propenyltrimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental outcomes by harnessing the subtle yet powerful influence of solvent polarity. Here, we move beyond rote protocols to explore the underlying principles that govern how solvents dictate the course of your reactions.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity generally influence the rate of Lewis acid-catalyzed reactions of this compound, such as the Hosomi-Sakurai reaction?

A1: In Lewis acid-catalyzed reactions, the solvent plays a crucial role in modulating the activity of the Lewis acid and stabilizing charged intermediates. The reaction proceeds through a β-silyl carbocation intermediate, and the stability of this intermediate is key to the reaction's success.

  • Polar, Non-Coordinating Solvents: Solvents like dichloromethane (DCM) are common choices for these reactions.[1] Their polarity helps to dissolve the reactants and stabilize the carbocation intermediate that forms after the initial electrophilic attack. This stabilization of the transition state can lead to an acceleration of the reaction rate.

  • Coordinating Solvents: Highly polar and coordinating solvents, such as ethers or acetonitrile, can sometimes be detrimental. These solvents can compete with the electrophile to coordinate to the Lewis acid. This competition can reduce the effective Lewis acidity of the catalyst, thereby slowing down or even inhibiting the reaction. The choice of solvent can therefore be a delicate balance between providing sufficient polarity to support the reaction mechanism and avoiding excessive coordination to the Lewis acid catalyst.

Q2: Can the choice of solvent affect the stereoselectivity of reactions with this compound?

A2: Absolutely. The solvent can have a profound impact on the stereochemical outcome, particularly the diastereoselectivity, of reactions like the Hosomi-Sakurai addition to chiral aldehydes. While specific quantitative data across a broad range of solvents for a single reaction is often system-dependent, general trends have been observed. For instance, in certain multicomponent Hosomi-Sakurai reactions, a switch from a more polar solvent like dichloromethane (CH₂Cl₂) to a less polar one like toluene has been shown to be beneficial for improving diastereoselectivity. This suggests that less polar environments can favor a more organized transition state, leading to higher stereocontrol.

Q3: I'm observing significant protodesilylation as a side reaction. Can the solvent be a contributing factor?

A3: Protodesilylation, the cleavage of the carbon-silicon bond by a proton source, is a common side reaction in allylsilane chemistry.[1] While the primary cause is often adventitious acid or water, the solvent can play a secondary role. Protic solvents (e.g., alcohols) or solvents that are not rigorously dried can be a direct source of protons. Furthermore, a highly polar solvent can better stabilize the carbocation intermediate formed upon protonation of the double bond, potentially facilitating the subsequent loss of the silyl group. Therefore, using anhydrous, aprotic solvents is a critical first step in minimizing this unwanted side reaction.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions rooted in the principles of solvent effects.

Issue 1: Low or No Conversion in a Hosomi-Sakurai Reaction

Symptoms: Your starting materials remain largely unreacted, even after extended reaction times.

Possible Cause Related to Solvent:

  • Insufficient Polarity: The solvent may not be polar enough to stabilize the developing β-silyl carbocation intermediate, leading to a high activation energy barrier.

  • Lewis Acid Sequestration: The solvent may be too coordinating, effectively deactivating your Lewis acid catalyst.

Troubleshooting Steps:

  • Solvent Screening: If you are using a non-polar solvent like hexane or toluene and observing low reactivity, consider switching to a more polar, non-coordinating solvent such as dichloromethane (DCM).

  • Evaluate Coordinating Ability: If you are using a coordinating solvent like tetrahydrofuran (THF) or diethyl ether and experiencing issues, it is likely due to catalyst inhibition. Switch to a less coordinating solvent like DCM or 1,2-dichloroethane (DCE).

  • Specialized Solvents: For certain substrates, highly fluorinated solvents like hexafluoroisopropanol (HFIP) can act as both a solvent and a promoter due to their strong hydrogen-bond donating ability, which can activate the electrophile.

Workflow for Troubleshooting Low Conversion

start Low or No Conversion check_solvent Current Solvent System start->check_solvent nonpolar Non-polar (e.g., Hexane, Toluene) check_solvent->nonpolar Is it non-polar? coordinating Coordinating (e.g., THF, Et2O) check_solvent->coordinating Is it coordinating? dcm Standard (e.g., DCM) check_solvent->dcm Is it DCM? action_polar Switch to more polar, non-coordinating solvent (e.g., DCM) nonpolar->action_polar action_noncoordinating Switch to less coordinating solvent (e.g., DCM, DCE) coordinating->action_noncoordinating action_optimize Consider specialized solvent (e.g., HFIP) or co-solvent system dcm->action_optimize end_polar Improved Conversion action_polar->end_polar end_noncoordinating Improved Conversion action_noncoordinating->end_noncoordinating end_optimize Optimized Reactivity action_optimize->end_optimize

Caption: Troubleshooting workflow for low conversion based on solvent choice.

Issue 2: Poor Regioselectivity in an Electrophilic Addition

Symptoms: You are obtaining a mixture of regioisomers where the electrophile adds to both the α- and γ-positions of the allylsilane.

Possible Cause Related to Solvent:

The solvent can influence the stability of the two possible carbocation intermediates (if the reaction proceeds through a stepwise mechanism) or the polarity of the transition state. A more polar solvent will generally better stabilize a more charge-separated transition state.

Troubleshooting Steps:

  • Vary Solvent Polarity: Conduct a screen of solvents with a range of dielectric constants. A less polar solvent may favor a more concerted, less charge-separated transition state, potentially leading to higher regioselectivity.

  • Consider Steric Effects: While primarily a substrate property, the solvent can influence the effective steric bulk of the reactants through solvation. In some cases, a bulkier solvent might enhance steric differentiation between the two ends of the allyl system.

Data Snapshot: Solvent Effects on Regioselectivity in a [3+2] Cycloaddition

While not involving this compound directly, the following data from a study on the [3+2] cycloaddition of a nitrile oxide with an alkyne illustrates the principle of how solvent polarity can influence product ratios. A similar approach can be applied to optimize the regioselectivity of your allylsilane reactions.

SolventDielectric Constant (ε)Ratio of Regioisomers (3,5- to 3,4-)
Toluene2.42.0
Dichloromethane9.13.4
Ethanol24.61.9
Dimethyl Sulfoxide46.71.5

Adapted from a study on the [3+2] cycloaddition of 2-furfuryl nitrile oxide and ethyl propiolate.[2] This table demonstrates that there is not always a linear relationship between polarity and regioselectivity, highlighting the importance of empirical screening.

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Hosomi-Sakurai Reaction in Dichloromethane

This protocol provides a typical starting point for the reaction of this compound with an aldehyde.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 equiv) and anhydrous dichloromethane (DCM, to make a ~0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., TiCl₄, 1.0 equiv) dropwise to the stirred solution. Stir the resulting mixture at -78 °C for 5-10 minutes.

  • Allylsilane Addition: Add this compound (1.2-1.5 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for the desired amount of time (typically 30 minutes to a few hours), monitoring the progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl or water.

  • Workup: Allow the mixture to warm to room temperature. Dilute with DCM and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with DCM. Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for Hosomi-Sakurai Reaction

start Start prep Dissolve aldehyde in anhydrous DCM under N2 start->prep cool Cool to -78 °C prep->cool add_la Add Lewis Acid (e.g., TiCl4) dropwise cool->add_la stir1 Stir for 5-10 min add_la->stir1 add_silane Add this compound dropwise stir1->add_silane react Stir at -78 °C, Monitor by TLC add_silane->react quench Quench with sat. aq. NH4Cl react->quench workup Warm to RT, Extract with DCM, Dry, Concentrate quench->workup purify Purify by Flash Chromatography workup->purify end Final Product purify->end

Caption: Step-by-step workflow for a typical Hosomi-Sakurai reaction.

References

Sources

Technical Support Center: Troubleshooting Organosilicon Byproduct Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of complex organic molecules. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with residual organosilicon impurities. Organosilicon compounds, stemming from silyl protecting groups or silylation reagents, are ubiquitous in modern synthesis. While invaluable, their byproducts—primarily siloxanes and silanols—can be notoriously persistent.

This resource provides in-depth, troubleshooting-focused answers to common purification challenges. The guidance herein is grounded in chemical principles to not only provide solutions but to foster a deeper understanding of why a particular strategy is effective.

Section 1: Identification & First-Pass Analysis

Q1: My NMR shows unidentifiable, greasy-looking peaks around 0-1 ppm. How do I confirm they are silicon-based byproducts?

A1: The 0-1 ppm region in a ¹H NMR spectrum is indeed a classic indicator of silicon-containing residues, typically from methyl groups on silicon (e.g., from TMS, TES, TBS). However, to be certain, a few quick analytical steps are recommended:

  • ¹H NMR with an Internal Standard: A quick ¹H NMR of the crude material can help quantify the extent of the impurity.

  • GC-MS Analysis: Gas Chromatography-Mass Spectrometry is an excellent tool for identifying volatile and semi-volatile byproducts.[1] Common siloxanes like hexamethyldisiloxane (HMDSO) are easily detected. Methods for quantifying cyclic volatile methyl siloxanes (cVMS) in various matrices have been well-developed and can be adapted for this purpose.[2][3][4]

  • Shake Test: Dissolve a small amount of your crude product in a vial with a nonpolar solvent (like hexane) and add a polar, immiscible solvent (like acetonitrile or methanol). Silicon byproducts, especially siloxanes, are extremely nonpolar and will preferentially partition into the hexane layer. This can be a quick, non-instrumental confirmation.

Q2: What are the main types of silicon byproducts I should expect, and how do they form?

A2: Understanding the origin of your byproduct is key to selecting a removal strategy. The two primary culprits are silanols (R₃Si-OH) and siloxanes (R₃Si-O-SiR₃).

Their formation is most often initiated by the reaction of a silylating agent (like TBDMS-Cl) with water.[5] This hydrolysis generates a reactive silanol. The silanol can then condense with another silanol molecule or react with another molecule of the silylating agent to form a stable, and often problematic, siloxane.[5][6] Minimizing moisture by using anhydrous solvents, oven-dried glassware, and an inert atmosphere is the first line of defense.[5]

Section 2: Core Removal Strategies & Troubleshooting

This section details the most common workup procedures. The best choice depends on the properties of your desired compound and the nature of the silicon impurity.

Decision-Making Workflow for Silicon Byproduct Removal

The following diagram provides a logical decision tree to guide your choice of purification strategy.

G cluster_legend Legend start Silicon Byproduct Detected product_polarity Is your desired product polar? start->product_polarity stability Is your product stable to: - Acid? - Base? - Fluoride? product_polarity->stability Yes chromatography Flash Column Chromatography product_polarity->chromatography No byproduct_volatility Is the byproduct volatile (e.g., HMDSO)? stability->byproduct_volatility No to all acid_base_workup Acidic or Basic Aqueous Workup stability->acid_base_workup Yes to Acid/Base fluoride_workup Fluoride-Mediated Workup (e.g., TBAF) stability->fluoride_workup Yes to Fluoride distillation Distillation or High-Vacuum Evaporation byproduct_volatility->distillation Yes precipitation Precipitation/ Crystallization byproduct_volatility->precipitation No StartNode Start/End DecisionNode Decision Point ProcessNode1 Chromatography ProcessNode2 Chemical Workup ProcessNode3 Specialized Workup ProcessNode4 Physical Separation

Caption: Decision tree for selecting an appropriate workup procedure.

Q3: I'm trying to remove a very nonpolar siloxane byproduct, but it co-elutes with my nonpolar product during flash chromatography. What can I do?

A3: This is a classic and frustrating problem. When the polarity of your product and the siloxane impurity are too similar, standard silica gel chromatography fails.[7][8] Here are several field-proven strategies to try:

  • Change the Stationary Phase:

    • Reverse-Phase Chromatography (C18): This is often the most effective solution. The nonpolar siloxane will have a very strong affinity for the C18 stationary phase and will be retained much longer than a moderately nonpolar product.

    • Alumina or Florisil: Sometimes a change in the acidic/basic nature of the stationary phase is enough to achieve separation.[9]

  • Modify the Mobile Phase:

    • Use a Different Solvent System: If you are using Hexane/Ethyl Acetate, try switching to a system with different selectivity, such as Dichloromethane/Methanol or Toluene/Acetone.[8] Using benzene as a non-polar eluent can sometimes provide unique selectivity, but its use is limited due to toxicity concerns.[10]

    • Employ a Gradient: Start with a very nonpolar eluent (e.g., pure hexane) to wash the siloxane off the column first, then gradually increase the polarity to elute your desired compound.[10]

  • Chemical Conversion:

    • If your desired product is stable, consider a deprotection step before purification. For example, if your product has other silyl ethers, cleaving them to the more polar alcohols will drastically change the polarity, making the separation from the nonpolar siloxane trivial.[7]

Q4: My reaction involves a TBAF deprotection. Now I can't get rid of tetrabutylammonium salts. They are streaking all over my column. What is the best workup?

A4: Tetrabutylammonium fluoride (TBAF) is an excellent deprotection reagent, but the resulting tetrabutylammonium salts can be a purification nightmare due to their solubility in many organic solvents.[11][12]

  • Causality: The problem arises because the tetrabutylammonium cation is a phase-transfer agent, designed to be soluble in organic layers. A simple aqueous wash is often insufficient.[13]

  • Troubleshooting Protocol - Non-Aqueous Workup: For water-sensitive or highly water-soluble products, an aqueous workup should be avoided. A highly effective non-aqueous method involves quenching the reaction with a sulfonic acid resin (like DOWEX 50WX8) and calcium carbonate.[13] The resin exchanges the tetrabutylammonium cation, and the carbonate handles the fluoride, allowing for simple filtration to remove the byproducts.[13]

  • Troubleshooting Protocol - Improved Aqueous Workup:

    • After the reaction, dilute the mixture with a nonpolar solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer multiple times with a saturated aqueous solution of ammonium chloride (NH₄Cl).[14] The chloride ion exchanges with the fluoride, and the resulting TBA-Chloride is less soluble in the organic phase.[14]

    • Follow with water and brine washes.[5]

    • Dry the organic layer (Na₂SO₄), filter, and concentrate. The majority of the salts should be removed.

Q5: I used an acid-labile protecting group on my molecule. Which methods can I use to remove silyl ethers without cleaving my other groups?

A5: This requires a selective deprotection strategy. The stability of silyl ethers is highly dependent on steric bulk and reaction conditions.[15][16]

  • Fluoride-Mediated Cleavage: TBAF is generally the go-to reagent for mild cleavage.[17] Its basicity can be an issue for base-sensitive substrates, but this can often be mitigated by buffering the reaction with a mild acid like acetic acid.[18]

  • Catalytic Fluoride: For extremely sensitive substrates, using catalytic amounts of fluoride at a neutral pH in a buffered organic-aqueous solution can effectively cleave silyl ethers while preserving many acid- and base-sensitive groups.[19][20]

  • Specialized Reagents: A wide array of reagents have been developed for chemoselective deprotection. For example, N-iodosuccinimide in methanol can selectively deprotect TBDMS ethers of alcohols in the presence of TBDMS ethers of phenols.[19] Similarly, reagents like LiOAc can selectively cleave aryl silyl ethers in the presence of aliphatic ones.[19]

The relative stability of common silyl ethers under acidic and basic conditions is a key consideration for achieving selectivity.

Silyl EtherRelative Rate of Acidic HydrolysisRelative Rate of Basic HydrolysisKey Features
TMS 11Very labile; often used for derivatization for GC-MS, less for synthesis.[21]
TES 6410-100More stable than TMS, easily cleaved.[16]
TBS/TBDMS 20,000~20,000Workhorse protecting group; good balance of stability and ease of removal.[16]
TIPS 700,000100,000Very robust; requires harsher conditions for removal, allowing for selective deprotection of TBS in its presence.[16]
TBDPS 5,000,000~20,000Extremely stable to acid; more labile to base than TIPS.[16]
Table 1: Comparative stability of common silyl ethers. Data represents relative rates of hydrolysis compared to TMS ether.[16]

Section 3: Prevention and Process Control

In drug development, controlling impurities is as important as removing them.[22][23] A robust process minimizes byproduct formation from the start.

Q6: How can I proactively minimize the formation of siloxane byproducts during a silylation reaction?

A6: Prevention is the most efficient strategy. Siloxane formation is almost always driven by moisture.[5]

  • Rigorous Anhydrous Technique:

    • Solvents: Use freshly distilled or commercially available anhydrous solvents.

    • Glassware: Oven-dry all glassware immediately before use and assemble it hot under an inert atmosphere (Nitrogen or Argon).

    • Reagents: Use fresh, high-purity reagents. Ensure bases like triethylamine or imidazole are anhydrous.[5]

  • Reaction Temperature: Run the reaction at the lowest practical temperature. Silylations are often started at 0 °C and allowed to warm to room temperature to control the rate and minimize side reactions.[5]

  • Stoichiometry: Avoid using a large excess of the silylating agent if possible, as unreacted reagent is a prime source for hydrolysis and subsequent byproduct formation.

Section 4: Standard Operating Protocols

Protocol 1: General Procedure for Flash Column Chromatography to Remove Nonpolar Siloxanes

This protocol assumes the desired product is significantly more polar than the siloxane byproduct.

  • TLC Analysis: Develop a solvent system (e.g., Hexane/Ethyl Acetate) where the desired product has an Rf of 0.2-0.3, and the siloxane byproduct runs at the solvent front (Rf > 0.8).[24]

  • Column Packing: Prepare a slurry of silica gel in the chosen nonpolar eluent (e.g., 100% Hexane or a low-polarity mixture) and pack the column.[25]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often effective). For poorly soluble compounds, consider "dry loading" by adsorbing the product onto a small amount of silica gel.[9][10]

  • Elution:

    • Begin eluting with the highly nonpolar solvent system determined in step 1. This will wash the nonpolar siloxane byproducts off the column.[5]

    • Collect initial fractions and monitor by TLC to ensure all siloxane has eluted.

    • Once the siloxane is gone, switch to the more polar solvent system to elute your desired product. A step gradient is often sufficient.[10]

  • Analysis: Combine the clean fractions containing your product and concentrate under reduced pressure. Confirm purity via NMR.

References

  • NEW ANALYTICAL METHODS QUANTIFY SILOXANES IN SILICONE PRODUCTS. (n.d.). CES-Silicones Europe. Retrieved from [Link]

  • A SUMMARY OF AVAILABLE ANALYTICAL METHODS FOR THE DETERMINATION OF SILOXANES IN BIOGAS. (n.d.). Eurofins. Retrieved from [Link]

  • QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE FLUIDS. (n.d.). CES-Silicones Europe. Retrieved from [Link]

  • QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE ELASTOMERS. (n.d.). CES-Silicones Europe. Retrieved from [Link]

  • Solutions for detection of Siloxanes in waste-water treatment and landfill gas digesters. (n.d.). Entech Instruments. Retrieved from [Link]

  • Deprotection of Silyl Ethers. (n.d.). Gelest. Retrieved from [Link]

  • Protecting Groups for Alcohols: Silyl Ether On → TBAF Off (Mechanism + Worked Example). (2020). OChem Ninjas. Retrieved from [Link]

  • tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Yang, E. (2018). How to removal of excess silyl ether reagent from reaction mixture? ResearchGate. Retrieved from [Link]

  • Zhu, Y., & Gitis, V. (2011). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Peng, Z., et al. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Bergano, N. S., & Vengsarkar, A. M. (1998). Method of inhibiting gelling of siloxane feedstocks and a gel inhibited feedstock. Google Patents.
  • Alcohol or phenol synthesis by silyl ether cleavage. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Nelson, T. D., & Crouch, R. D. (2012). Selective Deprotection of Silyl Ethers. Synthesis. Retrieved from [Link]

  • By what mechanism do acids deprotect primary silyl ethers? (2015). Chemistry Stack Exchange. Retrieved from [Link]

  • Teasdale, A., et al. (2010). Strategies for the investigation and control of process-related impurities in drug substances. Organic Process Research & Development.
  • Flash Chromatography Basics. (n.d.). Sorbent Technologies, Inc.. Retrieved from [Link]

  • Leduskrasts, K. (2017). How to remove non-polar impurity from the compound? ResearchGate. Retrieved from [Link]

  • Process for removing siloxane-based derivatives from a liquid organic phase. (2016). Google Patents.
  • Kim, D., et al. (2006). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • The Role of Impurities in Drug Development and How to Control Them. (n.d.). Proclinical. Retrieved from [Link]

  • Bartholomäus, R. (2015). Can anyone suggest a good TBAF work up that does not drag through tetrabutylammonium salts? ResearchGate. Retrieved from [Link]

  • Siloxane. (n.d.). Wikipedia. Retrieved from [Link]

  • Pretreatment of Liquid Silicone Rubbers to Remove Volatile Siloxanes. (2021). ResearchGate. Retrieved from [Link]

  • Solutions and Solvents for Removing Silicone: A Practical Guide. (n.d.). Semiconductor Digest. Retrieved from [Link]

  • Understanding siloxanes in biogas to prevent engine damage. (2019). Michigan Engineering. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2019). Organic Syntheses. Retrieved from [Link]

  • Removal of tetrabutylammonium from an organic reaction. (2016). Chemistry Stack Exchange. Retrieved from [Link]

  • Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. (2016). BioProcess International. Retrieved from [Link]

  • Managing Impurities and Degradants Throughout Drug Product Development. (2023). Metrics Contract Services. Retrieved from [Link]

Sources

Technical Support Center: Stability of 2-Propenyltrimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-propenyltrimethylsilane (also commonly known as allyltrimethylsilane). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and reactivity of this versatile reagent, particularly in the presence of strong acids and bases. Our goal is to help you anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your synthetic pathways.

Frequently Asked Questions (FAQs): Stability & Troubleshooting

This section addresses common questions and issues encountered during the handling and use of this compound in various chemical environments.

Part 1: Stability in Strong Acidic Conditions

Question 1: Is this compound stable when exposed to strong acids?

Answer: No, this compound is generally unstable in the presence of strong acids. The carbon-silicon (C-Si) bond is highly susceptible to cleavage under acidic conditions through a process known as protodesilylation.[1][2][3][4][5]

The underlying mechanism is driven by the high propensity of the allyl group's double bond to undergo electrophilic attack by a proton (H⁺). This initial protonation step predominantly occurs at the terminal carbon (C-3) of the allyl group, leading to the formation of a secondary carbocation at C-2. This carbocation is significantly stabilized by the adjacent trimethylsilyl group through a phenomenon known as the beta-silicon effect (β-silicon effect). The silicon atom, being electropositive, stabilizes the positive charge on the β-carbon. This stabilization facilitates the rapid and often irreversible cleavage of the C-Si bond, yielding propene gas and a trimethylsilyl species (e.g., trimethylsilyl triflate if triflic acid is used).

Caption: Mechanism of acid-catalyzed protodesilylation of this compound.

Question 2 (Troubleshooting): My reaction, which uses a strong acid like trifluoroacetic acid (TFA), is showing a loss of my silyl-containing starting material and I'm observing gas bubbles. What is happening?

Answer: This is a classic sign of protodesilylation. The gas bubbles you are observing are likely propene, a gaseous byproduct of the C-Si bond cleavage. The loss of your starting material confirms that the this compound is decomposing under these acidic conditions.

Recommended Actions:

  • Confirm Decomposition: Take an aliquot of your reaction mixture and analyze it by ¹H NMR or GC-MS. In the ¹H NMR, you will see the disappearance of the characteristic signals for the this compound and potentially the appearance of new, simplified alkene signals corresponding to propene.

  • Re-evaluate Synthetic Strategy: If the integrity of the allyltrimethylsilyl moiety is crucial for a subsequent step, you must avoid strongly acidic conditions. Consider:

    • Using a milder Lewis acid if the reaction is a Lewis acid-promoted process.[6]

    • Employing an alternative protecting group that is stable to strong acids.[7]

    • Changing the order of your synthetic steps to introduce the allyltrimethylsilyl group after the acid-sensitive step.

Part 2: Stability in Strong Basic Conditions

Question 1: How stable is this compound to strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu)?

Answer: The C(sp³)–Si bond in this compound is generally robust and stable in the presence of common strong inorganic bases such as hydroxides and alkoxides. Unlike its sensitivity to electrophilic attack by acids, the C-Si bond is not readily cleaved by many nucleophilic reagents.[8][9] This stability allows for its use in reaction environments where bases are required, for example, in deprotonations of other functional groups within the molecule.

However, stability is conditional. Prolonged exposure to strong bases at elevated temperatures may lead to slow degradation or isomerization of the double bond.

Question 2 (Troubleshooting): I am attempting to perform a reaction using an organolithium reagent like n-butyllithium (n-BuLi) with a substrate containing a 2-propenyltrimethylsilyl group, but the reaction is yielding a complex mixture of products. Why is it not stable here?

Answer: While stable to many bases, this compound exhibits complex reactivity with very strong, carbon-based nucleophiles like organolithium reagents.[10][11] These reagents are not just strong bases but also potent nucleophiles, leading to several potential side reactions beyond simple deprotonation:

  • Nucleophilic Attack: The organolithium can attack the silicon atom, especially if coordinating agents like TMEDA are present, potentially leading to cleavage.

  • Deprotonation Competition: n-BuLi can deprotonate the allylic position to form an allylic anion. However, this may not be a clean reaction.

  • Tandem Reactions: In some contexts, strong bases can promote tandem arylation/isomerization reactions, fundamentally altering the structure of the starting material.[12]

The outcome is highly dependent on the substrate, solvent, temperature, and any additives used.

start This compound + n-BuLi path1 Desired Pathway: Allylic Deprotonation start->path1 Strong Base path2 Side Reaction 1: Attack at Silicon start->path2 Strong Nucleophile path3 Side Reaction 2: Isomerization start->path3 Base-Promoted outcome Complex Product Mixture path1->outcome path2->outcome path3->outcome

Caption: Potential reaction pathways of this compound with organolithium reagents.

Stability Summary

The following table provides a general overview of the stability of this compound under various conditions.

Condition CategoryReagent ExamplesStability OutcomePrimary Reaction Pathway
Strong Protic Acids HCl, H₂SO₄, TFAUnstable Rapid protodesilylation
Lewis Acids TiCl₄, BF₃·OEt₂Unstable / Reactive Used to activate the silane for reactions (e.g., Hosomi-Sakurai)
Aqueous Bases NaOH, KOH, LiOHGenerally Stable Stable under typical reaction times and temperatures
Alkoxide Bases NaOEt, KOtBuGenerally Stable Stable, though high temperatures may cause isomerization
Organolithium Bases n-BuLi, s-BuLi, LDAPotentially Unstable Can lead to complex mixtures via multiple reaction pathways
Oxidizing Agents KMnO₄, O₃Unstable The double bond is susceptible to oxidation
Reducing Agents H₂/Pd, NaBH₄Generally Stable The C-Si bond and C=C bond are typically stable to these reagents

Experimental Protocols for Stability Assessment

To ensure trustworthiness in your experimental design, it is crucial to validate the stability of your reagents under your specific reaction conditions.

Protocol 1: Monitoring Stability in Acidic Media

Objective: To determine the rate of decomposition of this compound in the presence of a strong acid.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes, deuterated chloroform (CDCl₃)

Procedure:

  • Prepare a stock solution in a 10 mL volumetric flask containing this compound (100 mg) and the internal standard (50 mg) in DCM.

  • In a clean, dry vial at 0 °C, place 1 mL of the stock solution.

  • Add TFA (1 equivalent relative to the silane).

  • Immediately withdraw a t=0 sample (approx. 0.1 mL), quench it in a vial with saturated NaHCO₃ solution, extract with a small amount of CDCl₃, pass through a small plug of cotton, and transfer to an NMR tube.

  • Allow the main reaction to stir at room temperature.

  • Repeat step 4 at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr).

  • Analyze the samples by ¹H NMR. The decomposition can be quantified by comparing the integration of a characteristic peak of the starting material against the integration of the internal standard's peak.

Protocol 2: Assessing Stability in Basic Media

Objective: To confirm the stability of this compound in the presence of a strong alkoxide base.

Materials:

  • This compound

  • Ethanol (EtOH), anhydrous

  • Sodium ethoxide (NaOEt)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • GC-MS vials

Procedure:

  • Prepare a stock solution in a 10 mL volumetric flask containing this compound (100 mg) and the internal standard (50 mg) in ethanol.

  • In a clean, dry vial, place 1 mL of the stock solution.

  • Add NaOEt (1.5 equivalents relative to the silane).

  • Withdraw a t=0 sample, neutralize with a drop of acetic acid, dilute with ethyl acetate, and prepare for GC-MS analysis.

  • Stir the reaction at room temperature or a moderately elevated temperature (e.g., 50 °C).

  • Repeat step 4 at extended intervals (e.g., 1 hr, 4 hr, 12 hr, 24 hr).

  • Analyze the samples by GC-MS. Compare the peak area ratio of the starting material to the internal standard over time to assess stability. You will likely observe minimal to no degradation.

References

Sources

Technical Support Center: Catalyst Poisoning in 2-Propenyltrimethylsilane Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning in cross-coupling reactions involving 2-propenyltrimethylsilane. The content is structured to help you diagnose problems, understand the underlying chemical principles, and implement effective solutions to ensure the success of your experiments.

Introduction

The palladium-catalyzed cross-coupling of this compound is a powerful tool for the formation of carbon-carbon bonds, offering a stable and accessible vinyl nucleophile alternative. However, the success of these reactions is highly dependent on the activity of the metal catalyst, typically a palladium(0) species. The catalyst's active sites are susceptible to deactivation by a wide range of common laboratory impurities, a phenomenon known as catalyst poisoning.[1] This guide will walk you through identifying the symptoms of catalyst poisoning, pinpointing the source, and implementing robust mitigation strategies.

Troubleshooting Guide: Diagnosing and Solving Reaction Failures

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction has stalled prematurely, and I observe a black precipitate. What is happening, and how can I fix it?

Answer: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, an agglomerated and catalytically inactive form of palladium metal.[2][3] This depletes the concentration of the active, soluble catalyst in your reaction mixture, leading to low or no conversion.

Causality and Solutions:

  • Presence of Oxygen: The active Pd(0) catalyst is readily oxidized by molecular oxygen to inactive Pd(II) species, which can then aggregate.[2] It is critical to ensure all solvents and liquid reagents are rigorously degassed and that the reaction is maintained under a positive pressure of an inert atmosphere (e.g., argon or nitrogen) from start to finish.

  • High Reaction Temperature: While heat is often required, excessive temperatures can accelerate the rate of catalyst decomposition and ligand degradation, leading to the formation of palladium black.[2] It is advisable to run the reaction at the lowest temperature that provides a reasonable rate. Consider running a temperature optimization experiment if decomposition is suspected.

  • Insufficient Ligand: Phosphine ligands not only participate in the catalytic cycle but also stabilize the palladium center, preventing aggregation. An insufficient amount of ligand can leave the metal center exposed.[2] While typical ligand-to-palladium ratios are 1:1 to 2:1, a slight excess may be beneficial in challenging cases. However, be aware that a large excess can sometimes inhibit the reaction by creating coordinatively saturated, inactive species.[2]

Question 2: My reaction shows very low conversion, but the solution remains clear and homogeneous. What are the likely culprits?

Answer: This scenario points towards chemical poisoning, where impurity molecules bind strongly to the catalyst's active sites without causing precipitation.[4] The catalyst is still in solution but is no longer capable of performing its catalytic function.

Causality and Solutions:

  • Sulfur Impurities: Sulfur compounds are a notorious poison for palladium catalysts.[5][6] They can originate from starting materials, reagents, or even silicone grease. Sulfur binds strongly and often irreversibly to the palladium surface, blocking active sites.[7][8]

    • Mitigation:

      • Reagent Purity Check: If possible, obtain elemental analysis for your starting materials to quantify sulfur content.

      • Activated Carbon Treatment: Stirring a solution of the suspected contaminated reagent with activated carbon can remove trace sulfur impurities.[7]

      • Use of Scavengers: Adding a stoichiometric amount of a sulfur scavenger, such as a copper salt (e.g., CuI), can sometimes sequester the poison before it reaches the palladium catalyst.

  • Nitrogen-Containing Impurities: Lewis basic nitrogen atoms, particularly in certain heterocycles (e.g., pyridine, quinoline) or unprotected amines, can coordinate strongly to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[1][9]

    • Mitigation:

      • Purify Reagents: Ensure all reagents, especially amine bases or heterocyclic starting materials, are of the highest purity. Distillation or recrystallization may be necessary.

      • Protecting Groups: If an unprotected nitrogen atom is suspected to be the issue on a substrate, consider if a protecting group strategy is feasible.

  • Other Trace Impurities: A host of other functional groups and ions can act as poisons, including cyanides, phosphites, and certain halides.[1] These often originate from the synthesis of starting materials or reagents. A thorough purification of all reaction components is the most reliable solution.

Question 3: How can I systematically identify the source of the poison in my reaction?

Answer: A systematic, component-by-component analysis is the most effective way to isolate the source of contamination.

StepActionRationale
1 Run a Blank Reaction Set up the reaction with a trusted, high-purity batch of all reagents that has worked previously. This confirms the procedure and equipment are not the source of contamination.
2 Substitute Components Systematically replace one component at a time (e.g., the this compound, the coupling partner, the base, the solvent) from the "trusted" reaction with a component from the "failed" batch.
3 Isolate the Culprit When the reaction fails again, the last component you substituted is the source of the poison.
4 Purify and Re-test Once the contaminated component is identified, subject it to a rigorous purification protocol (e.g., distillation, recrystallization, column chromatography) and re-run the reaction to confirm the issue is resolved.[10]

Frequently Asked Questions (FAQs)

Q: Can the this compound itself be a source of poisons? A: Absolutely. Impurities can be introduced during its synthesis or storage. For example, residual starting materials or byproducts containing problematic functional groups could be present. It is always recommended to use freshly distilled or column-purified this compound for sensitive cross-coupling reactions.

Q: What is a "kicker charge" of catalyst, and when should I use it? A: A "kicker charge" refers to the practice of adding a second, small portion of the catalyst to a reaction that has stalled.[7] This should only be considered as a salvage operation when you suspect a portion of the initial catalyst has been deactivated by a finite amount of poison in the reaction mixture. If the reaction restarts, it confirms poisoning was the issue. However, this is not a substitute for identifying and eliminating the source of the poison for future reactions.

Q: How does water affect my reaction? A: Water can have multiple detrimental effects. It can facilitate the oxidation of the Pd(0) catalyst and can also hydrolyze sensitive reagents.[2][6] While some cross-coupling protocols are designed to be water-tolerant, most standard Heck or Suzuki-Miyaura type reactions require anhydrous, deoxygenated solvents for optimal performance and catalyst stability.[2]

Q: Can my choice of phosphine ligand influence the catalyst's resistance to poisoning? A: Yes. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) can form more stable complexes with the palladium center.[11] This stability can offer some protection against certain deactivation pathways by making it harder for poisons to displace the ligand and access the metal's active site. If you are experiencing persistent issues, screening a panel of different ligands is a valid troubleshooting step.[2]

Visualizing the Problem: Catalytic Cycle and Poisoning Mechanism

To better understand where things can go wrong, it's helpful to visualize the catalytic process.

G cluster_cycle Generic Cross-Coupling Cycle cluster_poison Poisoning Pathways Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (R-X) Pd(0)L2->OxAdd Step 1 InactiveComplex Inactive Complex L2Pd(0)-P Pd(0)L2->InactiveComplex Pd(II)Complex R-Pd(II)-X OxAdd->Pd(II)Complex Transmetalation Transmetalation (R'-M) Pd(II)Complex->Transmetalation Step 2 DiorganoComplex R-Pd(II)-R' Transmetalation->DiorganoComplex RedElim Reductive Elimination DiorganoComplex->RedElim Step 3 RedElim->Pd(0)L2 Catalyst Regenerated Product Product (R-R') RedElim->Product Poison Poison (P) (e.g., Sulfur, N-Heterocycle) Poison->Pd(0)L2 Strong Coordination caption Fig 1. Catalytic cycle interception by a poison.

Caption: Generic catalytic cycle and the interception of the active catalyst by a poison.

The diagram above illustrates a simplified catalytic cycle common to many cross-coupling reactions.[12] Catalyst poisons can intercept the active Pd(0) species, forming a stable, inactive complex and effectively pulling the catalyst out of the productive cycle.

Experimental Protocols

Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw Method)

This protocol is essential for removing dissolved oxygen, a common cause of catalyst decomposition.

  • Setup: Place the anhydrous solvent in a thick-walled Schlenk flask equipped with a stir bar and a high-vacuum stopcock. The flask should not be more than half full.

  • Freeze: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the solvent frozen, open the stopcock to a high-vacuum line and evacuate the flask for 5-10 minutes. This removes the oxygen from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to isolate the flask from the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws; this is dissolved gas coming out of solution.

  • Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles) to ensure complete removal of dissolved oxygen.

  • Storage: After the final cycle, backfill the flask with an inert gas (argon or nitrogen) before use.

Protocol 2: Purification of Liquid Reagents via Filtration through Basic Alumina

This protocol can help remove acidic or polar impurities, including some potential catalyst poisons.

  • Prepare Column: Take a disposable syringe or a small glass column and place a small plug of cotton or glass wool at the bottom.

  • Pack Column: Add a layer of sand (approx. 0.5 cm) followed by a plug of basic alumina (approx. 5-10 cm, depending on the scale). Top with another small layer of sand.

  • Flush: Flush the column with fresh, anhydrous, and degassed solvent (the same solvent used in your reaction).

  • Filter Reagent: Under an inert atmosphere, carefully pass the liquid reagent (e.g., this compound) through the prepared alumina plug directly into a clean, dry, and inerted receiving flask.

  • Store: Cap the receiving flask securely under an inert atmosphere and use the purified reagent immediately.

References

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Retrieved from [Link]

  • Albers, P. W., et al. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate. Retrieved from [Link]

  • Albers, P. W., et al. (2001). Poisoning and deactivation of palladium catalysts. SciSpace. Retrieved from [Link]

  • Novák, Z., et al. (2021). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv. Retrieved from [Link]

  • Schwarm, G., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. Retrieved from [Link]

  • Lenz, D. E., et al. (2007). Stoichiometric and catalytic scavengers as protection against nerve agent toxicity: a mini review. PubMed. Retrieved from [Link]

  • Gong, B., et al. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. Retrieved from [Link]

  • Barrow, J. C. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Retrieved from [Link]

  • Gremminger, A., et al. (n.d.). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. ResearchGate. Retrieved from [Link]

  • Barnes, G. J., et al. (1974). Scavenger and Lead Poisoning of Automotive Oxidation Catalysts. SAE International. Retrieved from [Link]

  • Mu, Y., et al. (2016). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. National Institutes of Health. Retrieved from [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. Retrieved from [Link]

  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health. Retrieved from [Link]

  • Sweeney, R. E., & Maxwell, D. M. (2003). A theoretical expression for the protection associated with stoichiometric and catalytic scavengers in a single compartment model of organophosphorus poisoning. PubMed. Retrieved from [Link]

  • ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved from [Link]

  • Erhardt, S., et al. (2003). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2007). Stoichiometric and catalytic scavengers as protection against nerve agent toxicity: A mini review. Retrieved from [Link]

  • van der Veen, N. L., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. Retrieved from [Link]

  • Hielscher. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • Lou, S., & Fu, G. C. (2010). Palladium-Catalyzed Alkyl-Alkyl Suzuki Cross-Couplings of Primary Alkyl Bromides at Room Temperature. Organic Syntheses. Retrieved from [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. MDPI. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Kim, D., et al. (2024). Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Scattolin, T., et al. (2022). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions. Retrieved from [Link]

  • Fiori, K. W., & Farr, A. S. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross‐coupling of alkynyl(trimethyl)silanes. Retrieved from [Link]

  • Itami, K., et al. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Alkenyldimethyl(2-pyridyl)silanes with Organic Halides. Organic Chemistry Portal. Retrieved from [Link]

  • Pérez-Temprano, M. H., et al. (2015). Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. Wiley-VCH. Retrieved from [Link]

  • Fors, B. P., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. Retrieved from [Link]

  • Thomson, S. J., & Webb, G. (1959). The investigation of chemisorption and catalyst poisons by radiochemical techniques. Part 2.—Selective catalyst poisoning in the hydrogenation of cyclopropane and propylene. Transactions of the Faraday Society. Retrieved from [Link]

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Validation & Comparative

1H and 13C NMR analysis of 2-propenyltrimethylsilane reaction products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H and ¹³C NMR Analysis of 2-Propenyltrimethylsilane Reaction Products

Introduction: The Analytical Challenge of Silyl-Modified Alkenes

This compound, often referred to as allyltrimethylsilane, is a versatile building block in organic synthesis. Its utility stems from the unique reactivity conferred by the silicon atom, particularly its ability to stabilize an adjacent carbocation (the β-silicon effect) and its participation in a variety of addition reactions across the carbon-carbon double bond. Consequently, the characterization of its reaction products is a frequent necessity for researchers in materials science and drug development.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of these products. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectra of this compound and its derivatives formed from common synthetic transformations. We will explore how specific changes in chemical structure are directly reflected in the NMR data, offering a roadmap for confident product identification. The principles discussed are grounded in fundamental NMR theory, including chemical shift, spin-spin coupling, and signal integration.[1][2]

Part 1: NMR Fingerprint of the Starting Material: this compound

A thorough understanding of the reactant's NMR spectrum is the essential baseline for any comparative analysis. The structure of this compound is simple, yet it presents distinct and easily identifiable signals.

¹H NMR Spectrum Analysis:

  • Trimethylsilyl (Si(CH₃)₃) Protons: A sharp, intense singlet appearing far upfield, typically around 0.0 ppm . This is the characteristic signature of the TMS group, which is so shielded and consistent that a related compound, tetramethylsilane (TMS), is the universal reference standard for ¹H and ¹³C NMR.[3] The signal integrates to 9 protons.

  • Allylic (Si-CH₂-) Protons: These two protons are adjacent to both the silicon atom and the double bond. They appear as a doublet around 1.5-1.6 ppm . The splitting is caused by coupling to the adjacent vinyl proton (-CH=).

  • Terminal Vinyl (=CH₂) Protons: These two protons are diastereotopic (not chemically equivalent). They appear as two distinct multiplets in the region of 4.7-4.9 ppm .

  • Internal Vinyl (-CH=) Proton: This single proton is coupled to the two allylic protons and the two terminal vinyl protons, resulting in a complex multiplet. It is the most deshielded proton in the molecule, appearing around 5.7-5.9 ppm .

¹³C NMR Spectrum Analysis:

In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak.[4]

  • Trimethylsilyl (-Si(CH₃)₃) Carbons: A strong signal appears far upfield, typically around -1.5 ppm .

  • Allylic (-Si-CH₂) Carbon: This carbon signal is found around 24 ppm .

  • Terminal Vinyl (=CH₂) Carbon: The terminal carbon of the double bond is observed at approximately 109 ppm .

  • Internal Vinyl (-CH=) Carbon: The internal sp²-hybridized carbon is the most deshielded, with a chemical shift around 135 ppm .

Part 2: Comparative Analysis of Reaction Products

The true power of NMR lies in comparing the spectrum of a product to that of the starting material. The disappearance of reactant signals and the appearance of new product signals provide conclusive evidence of a chemical transformation.

Alternative 1: Electrophilic Addition of HBr

Electrophilic addition to alkenes is a fundamental reaction.[5] With an unsymmetrical alkene like this compound, the reaction with HBr proceeds via a carbocation intermediate. The silicon atom's ability to stabilize a positive charge at the β-position dictates the regioselectivity, leading to the Markovnikov addition product.

Reaction: Si(CH₃)₃-CH₂-CH=CH₂ + HBr → Si(CH₃)₃-CH₂-CH(Br)-CH₃

¹H NMR Analysis of 2-Bromo-1-(trimethylsilyl)propane:

  • Disappearance of Signals: The most dramatic change is the complete disappearance of all vinyl proton signals between 4.7 and 5.9 ppm.

  • Trimethylsilyl (Si(CH₃)₃) Protons: This signal remains a sharp singlet near 0.1 ppm , largely unaffected by the remote chemical change.

  • Methylene (Si-CH₂-) Protons: These protons are now adjacent to a chiral center, making them diastereotopic. They will appear as two distinct signals, likely complex multiplets (a doublet of doublets, for example), shifted slightly downfield to around 1.7-1.9 ppm .

  • Methine (CH-Br) Proton: The proton on the carbon bearing the bromine atom is significantly deshielded by the electronegative halogen. It will appear as a multiplet around 4.0-4.2 ppm .

  • Methyl (-CH₃) Protons: A new signal, a doublet, will appear around 1.7 ppm , integrating to three protons. The splitting is due to coupling with the adjacent methine proton.

¹³C NMR Analysis of 2-Bromo-1-(trimethylsilyl)propane:

  • Disappearance of Signals: The vinyl carbon signals at ~109 ppm and ~135 ppm are absent.

  • New Alkyl Carbon Signals: Three new sp³ carbon signals appear:

    • -Si(CH₃)₃: Remains near -1.5 ppm .

    • Si-CH₂-: Shifts to around 30 ppm .

    • -CH(Br)-: Significantly deshielded by bromine, appearing around 50 ppm .

    • -CH₃: A new upfield signal around 26 ppm .

Alternative 2: Hydroboration-Oxidation

Hydroboration-oxidation is a classic method for the anti-Markovnikov hydration of an alkene, yielding an alcohol.[6][7] This two-step process results in the hydroxyl group adding to the less substituted carbon of the double bond.[8]

Reaction:

  • Si(CH₃)₃-CH₂-CH=CH₂ + BH₃·THF

  • H₂O₂, NaOH → Si(CH₃)₃-CH₂-CH₂-CH₂-OH

¹H NMR Analysis of 3-(Trimethylsilyl)propan-1-ol:

  • Disappearance of Signals: Again, all vinyl proton signals vanish.

  • Trimethylsilyl (Si(CH₃)₃) Protons: A sharp singlet remains near 0.0 ppm .

  • Methylene (Si-CH₂-) Protons: These protons appear as a triplet around 0.5-0.6 ppm .

  • Central Methylene (-CH₂-) Protons: These protons will be a multiplet (a quintet or sextet) around 1.5-1.6 ppm .

  • Hydroxymethyl (-CH₂-OH) Protons: The protons on the carbon attached to the hydroxyl group are deshielded and appear as a triplet around 3.6-3.7 ppm .[9]

  • Hydroxyl (-OH) Proton: A broad singlet whose chemical shift is dependent on concentration and solvent, often appearing between 1.5 and 4.0 ppm .

¹³C NMR Analysis of 3-(Trimethylsilyl)propan-1-ol:

  • Disappearance of Signals: The vinyl carbon signals are absent.

  • New Alkyl Carbon Signals:

    • -Si(CH₃)₃: Remains near -1.5 ppm .

    • Si-CH₂-: Appears upfield around 15 ppm .

    • -CH₂-: The central methylene carbon signal is found around 28 ppm .

    • -CH₂-OH: The carbon bearing the hydroxyl group is deshielded, appearing around 65 ppm .

Alternative 3: Epoxidation

Epoxidation, often carried out with a peroxy acid like m-CPBA, converts the alkene into a three-membered cyclic ether (an epoxide).[10]

Reaction: Si(CH₃)₃-CH₂-CH=CH₂ + m-CPBA → Si(CH₃)₃-CH₂-(CH-O-CH₂)

¹H NMR Analysis of 2-(Trimethylsilylmethyl)oxirane:

  • Disappearance of Signals: The vinyl proton signals are replaced by the characteristic signals of the epoxide ring.

  • Trimethylsilyl (Si(CH₃)₃) Protons: A singlet remains near 0.1 ppm .

  • Methylene (Si-CH₂-) Protons: These protons, adjacent to the epoxide, will appear as a doublet of doublets or a complex multiplet around 1.5-1.7 ppm .

  • Epoxide Ring Protons: Protons on an epoxide ring have highly characteristic chemical shifts, typically between 2.5 and 3.5 ppm .[9][11]

    • Terminal (=CH₂) Protons: These two diastereotopic protons will appear as distinct multiplets, one around 2.5-2.6 ppm and the other around 2.7-2.8 ppm .

    • Internal (-CH=) Proton: This proton will be a multiplet around 2.9-3.1 ppm .

¹³C NMR Analysis of 2-(Trimethylsilylmethyl)oxirane:

  • Disappearance of Signals: The vinyl carbon signals are gone.

  • New Epoxide Carbon Signals: The sp³ carbons of the strained epoxide ring have unique chemical shifts.[9]

    • -Si(CH₃)₃: Remains near -1.5 ppm .

    • Si-CH₂-: Appears around 22 ppm .

    • Epoxide CH₂ Carbon: Found around 45 ppm .

    • Epoxide CH Carbon: Found around 52 ppm .

Part 3: Data Summary and Visualization

Summarizing the key chemical shifts in a table provides an at-a-glance comparison for rapid identification.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

ProtonsThis compound2-Bromo-1-(trimethylsilyl)propane3-(Trimethylsilyl)propan-1-ol2-(Trimethylsilylmethyl)oxirane
Si(CH₃)₃~0.0 (s, 9H)~0.1 (s, 9H)~0.0 (s, 9H)~0.1 (s, 9H)
Si-CH₂-~1.55 (d, 2H)~1.8 (m, 2H)~0.55 (t, 2H)~1.6 (m, 2H)
Vinyl/Alkyl Chain~4.8 (m, 2H), ~5.8 (m, 1H)~4.1 (m, 1H), ~1.7 (d, 3H)~1.55 (m, 2H), ~3.65 (t, 2H)~2.5-3.1 (m, 3H)

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

CarbonThis compound2-Bromo-1-(trimethylsilyl)propane3-(Trimethylsilyl)propan-1-ol2-(Trimethylsilylmethyl)oxirane
Si(CH₃)₃~ -1.5~ -1.5~ -1.5~ -1.5
Si-CH₂-~ 24~ 30~ 15~ 22
C=C / C-X~ 109, ~ 135~ 50 (C-Br), ~ 26 (CH₃)~ 28 (CH₂), ~ 65 (C-OH)~ 45 (CH₂), ~ 52 (CH)

Experimental Protocols

Standard Protocol for NMR Sample Preparation and Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified reaction product.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for these types of compounds.

    • Add a small amount of internal standard (e.g., TMS), if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. This is a critical step for obtaining high-quality data.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).

    • Apply a standard 90° pulse.

    • Acquire the Free Induction Decay (FID) for a set number of scans (e.g., 8 or 16 scans for good signal-to-noise).

    • Apply a Fourier Transform to the FID to generate the frequency-domain spectrum.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer's observe frequency to the ¹³C channel.

    • Use a proton-decoupled pulse program to simplify the spectrum (each carbon appears as a singlet).

    • Set a wider spectral width (e.g., -10 to 220 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 128 to 1024 or more).[4]

  • Data Processing:

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the reference signal (TMS or residual solvent peak) to its known value.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.

Visualizations

Workflow cluster_reaction Synthesis cluster_analysis Analysis Reactant This compound Reaction Chemical Reaction Reactant->Reaction Reagent Reaction Reagent (e.g., HBr, BH3, m-CPBA) Reagent->Reaction NMR_Sample Sample Preparation (Dissolve in CDCl3) Reaction->NMR_Sample Purification Spectrometer NMR Spectrometer (Acquire 1H & 13C Data) NMR_Sample->Spectrometer Processing Data Processing (FT, Phasing, Integration) Spectrometer->Processing Analysis Spectral Analysis (Assign Peaks) Processing->Analysis Structure Structure Confirmed Analysis->Structure

Caption: Workflow for reaction and NMR analysis.

Structure_NMR_Correlation cluster_structure Product: 3-(Trimethylsilyl)propan-1-ol cluster_h_nmr Key ¹H NMR Signals cluster_c_nmr Key ¹³C NMR Signals struct Si(CH₃)₃ — CH₂ — CH₂ — CH₂ — OH H1 δ ~0.0 ppm (Singlet, 9H) struct->H1 Si(CH₃)₃ H2 δ ~0.55 ppm (Triplet, 2H) struct->H2 Si-CH₂ H3 δ ~1.55 ppm (Multiplet, 2H) struct->H3 central CH₂ H4 δ ~3.65 ppm (Triplet, 2H) struct->H4 CH₂-OH C1 δ ~ -1.5 ppm struct->C1 Si(CH₃)₃ C2 δ ~ 15 ppm struct->C2 Si-CH₂ C3 δ ~ 28 ppm struct->C3 central CH₂ C4 δ ~ 65 ppm struct->C4 CH₂-OH

Caption: Correlation of structure with key NMR signals.

References

  • Electronic Supporting Information to Investigations on Non-Classical Siylium Ions and Cyclobutenyl C
  • isopropenyloxytrimethylsilane(1833-53-0) 1 h nmr. ChemicalBook.
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  • nuclear magnetic resonance - spectroscopy. (2023-05-13).
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  • 1 H NMR spectrum recorded directly after the addition of propylene oxide.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • (METHOXYMETHYL)TRIMETHYLSILANE(14704-14-4) 1H NMR spectrum. ChemicalBook.
  • [(E)-3-chloroprop-2-enyl]-trimethylsilane - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • 1 H NMR spectrum of...
  • Hydroboration Oxidation of Alkenes. Master Organic Chemistry. (2013-03-28).
  • 11.10: Hydroboration–Oxidation. Chemistry LibreTexts. (2019-06-05).
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  • (PDF) Hydroboration-Oxidation of (±)-(1α,3α,3aβ,6aβ)-1,2,3,3a,4,6a-Hexahydro-1,3-pentalenedimethanol and Its O-Protected Derivatives.
  • NMR studies on epoxid
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  • 1 H-NMR spectra of 2b in CDCl 3 (blue) and DMSO-d 6 (red) at 400 MHz.
  • New 1H NMR-Based Technique to Determine Epoxide Concentr
  • (PDF) Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl).
  • METHOXYTRIMETHYLSILANE(1825-61-2) 13C NMR spectrum. ChemicalBook.
  • Acetone-induced polymerisation of 3-aminopropyltrimethoxysilane (APTMS) as revealed by NMR spectroscopy. SciSpace. (2014-03-20).
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A Comparative Guide to the Reactivity of Allyltrimethylsilane and Vinyltrimethylsilane: A Tale of Two Organosilanes

Author: BenchChem Technical Support Team. Date: January 2026

Initial Clarification: The topic requested was a comparison between "2-propenyltrimethylsilane" and "allyltrimethylsilane". It is important to clarify that these are two names for the same chemical compound, with "allyltrimethylsilane" being the common name. To provide a valuable and scientifically rigorous comparison, this guide will instead explore the distinct reactivity profiles of two closely related yet fundamentally different organosilanes: Allyltrimethylsilane and Vinyltrimethylsilane . This comparison serves as a classic illustration of how the placement of a silicon atom relative to a double bond dramatically influences reaction pathways and synthetic utility.

Introduction

In the landscape of synthetic organic chemistry, organosilicon compounds have carved out an indispensable role as versatile and reliable reagents. Among them, allyltrimethylsilane and vinyltrimethylsilane are workhorse molecules, yet they behave as distinct chemical entities. The key to their divergent reactivity lies in the positioning of the trimethylsilyl (TMS) group. In allyltrimethylsilane, the TMS group is attached to an sp³-hybridized carbon, one atom removed from the double bond. In vinyltrimethylsilane, the TMS group is directly bonded to an sp²-hybridized carbon of the double bond. This seemingly subtle structural difference dictates the electronic nature of the adjacent π-system, leading to profoundly different outcomes in their reactions with electrophiles. This guide will dissect these differences, providing experimental context and mechanistic insights for researchers in drug development and chemical synthesis.

Section 1: The Heart of the Matter - Electronic Effects of the Trimethylsilyl Group

The reactivity of these silanes is governed by the ability of the carbon-silicon (C-Si) bond to influence the stability of charged intermediates.

Allyltrimethylsilane and the β-Silicon Effect

The hallmark of allyltrimethylsilane's reactivity is the β-silicon effect , a phenomenon also known as silicon hyperconjugation.[1] When an electrophile attacks the terminal carbon (the γ-carbon) of the allyl group, a positive charge develops on the adjacent (β) carbon. This carbocation is remarkably stabilized by the adjacent C-Si bond.[1][2] This stabilization arises from a stabilizing overlap between the filled σ molecular orbital of the C-Si bond and the empty p-orbital of the carbocation.[1] This hyperconjugation is so effective that it significantly lowers the activation energy for electrophilic attack, making allyltrimethylsilane a potent nucleophile.[3] For this effect to be maximal, the C-Si bond must be oriented antiperiplanar to the developing positive charge, a key stereoelectronic requirement.[1][3]

Vinyltrimethylsilane: A More Nuanced Electronic Profile

Vinyltrimethylsilane lacks the classic β-silicon effect seen in its allylic counterpart. Instead, its reactivity is a balance of weaker, competing effects. When an electrophile attacks the β-carbon (the terminal CH₂ group), a positive charge forms on the α-carbon, directly attached to the silicon. This α-carbocation is actually destabilized by the silicon atom, a phenomenon known as the α-silicon effect .[1] Conversely, attack at the α-carbon would place a positive charge on the β-carbon, which can be stabilized by the C-Si bond through hyperconjugation.[4][5] This directs the electrophile to the α-carbon. Overall, vinylsilanes are significantly less nucleophilic than structurally related allylsilanes.[4][5]

The following diagram illustrates the key mechanistic difference in how these two silanes react with a generic electrophile (E⁺).

G cluster_allyl Allyltrimethylsilane Reactivity (SE2') cluster_vinyl Vinyltrimethylsilane Reactivity (Electrophilic Addition) allyl_start Allyl-TMS allyl_ts Transition State (β-Silicon Effect) allyl_start->allyl_ts allyl_int β-Silyl Carbocation (Stabilized) allyl_prod Allylated Product + TMS⁺ allyl_int->allyl_prod vinyl_start Vinyl-TMS vinyl_int β-Silyl Carbocation vinyl_start->vinyl_int vinyl_prod Addition Product vinyl_int->vinyl_prod caption Fig. 1: Contrasting reaction pathways for allyl- and vinylsilanes.

Caption: Fig. 1: Contrasting reaction pathways for allyl- and vinylsilanes.

Section 2: Head-to-Head: Reactivity Towards Electrophiles

The theoretical differences in electronic stabilization manifest in starkly different outcomes when these silanes are subjected to common electrophilic reagents.

Reaction TypeReagentsAllyltrimethylsilane OutcomeVinyltrimethylsilane Outcome
Acylation RCOCl, TiCl₄Forms β,γ-unsaturated ketone (allyl group transferred)Forms α,β-unsaturated ketone (vinyl group transferred)[6]
Hosomi-Sakurai Aldehyde/Ketone, Lewis AcidForms homoallylic alcohol (highly efficient)[7][8]Generally unreactive or gives complex mixtures[2]
Halogenation Br₂, CH₂Cl₂Allylic substitution (SE2') is commonElectrophilic addition across the double bond
Protodesilylation HBrAddition of HBr across the double bond[2]Addition of HBr across the double bond[2]
Acylation: A Tale of Two Ketones

The Friedel-Crafts acylation provides a clear example of their divergent reactivity. Allyltrimethylsilane reacts with acyl chlorides in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) to deliver β,γ-unsaturated ketones. The reaction is a clean electrophilic substitution (SE2') where the entire allyl group is transferred.

In contrast, vinyltrimethylsilane also undergoes acylation but yields an α,β-unsaturated ketone.[6] The reaction proceeds via electrophilic attack on the double bond, followed by elimination of the silyl group.

Experimental Protocol: Acylation of Allyltrimethylsilane

This protocol is representative of a typical Lewis acid-mediated acylation.

  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a thermometer is charged with anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: Allyltrimethylsilane (1.0 eq) and the desired acyl chloride (1.1 eq) are added sequentially.

  • Lewis Acid: Titanium tetrachloride (TiCl₄, 1.1 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture often turns a deep red or brown color.[9]

  • Reaction: The reaction is stirred at -78 °C for 1-3 hours, monitoring by TLC.

  • Quench: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: The mixture is allowed to warm to room temperature, diluted with CH₂Cl₂, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

G cluster_workflow Acylation Workflow A 1. Assemble Dry Apparatus under N₂ B 2. Cool to -78 °C A->B C 3. Add Allylsilane & Acyl Chloride B->C D 4. Add TiCl₄ (dropwise) C->D E 5. Stir for 1-3h (monitor) D->E F 6. Quench with aq. NH₄Cl E->F G 7. Aqueous Workup F->G H 8. Purify via Chromatography G->H caption Fig. 2: Workflow for TiCl₄-mediated acylation.

Sources

GC-MS analysis for monitoring the progress of 2-propenyltrimethylsilane reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Monitoring 2-Propenyltrimethylsilane Reactions with GC-MS

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and maintaining safety. In the realm of organosilicon chemistry, reactions involving this compound are of significant interest due to their role in synthesizing a variety of valuable compounds. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for monitoring the progress of these reactions, complete with supporting experimental data and protocols.

The Critical Role of Reaction Monitoring

This compound is a versatile building block in organic synthesis, participating in reactions such as hydrosilylation, Heck coupling, and metathesis. The progress of these reactions must be closely monitored to determine the optimal reaction time, prevent the formation of unwanted byproducts, and ensure the complete consumption of starting materials. Inadequate monitoring can lead to inconsistent product quality and reduced yields.

Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as a powerful and widely used technique for this purpose.[1][2] It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of individual components in a complex reaction mixture.[1]

GC-MS Analysis: A Validated Protocol

The following protocol outlines a robust and self-validating system for monitoring this compound reactions using GC-MS. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

This protocol is designed for monitoring the hydrosilylation of an alkene with this compound.

1. Sample Preparation: The Foundation of Accurate Analysis

  • Rationale: Proper sample preparation is crucial to avoid contamination and ensure the sample is suitable for GC-MS analysis.[3][4] Organosilanes can be sensitive to moisture, which can lead to hydrolysis and polymerization.[5] Therefore, anhydrous solvents and inert conditions are essential.

  • Procedure:

    • At designated time points during the reaction, withdraw a 0.1 mL aliquot of the reaction mixture using a dry, inert syringe.

    • Immediately quench the reaction by diluting the aliquot in 1.9 mL of anhydrous hexane in a clean glass vial.[3][6] This dilution prevents further reaction and prepares the sample for injection.

    • If the sample contains solid particles, centrifuge or filter it through a 0.22 µm syringe filter to prevent clogging of the GC inlet.[4]

    • For quantitative analysis, add a known concentration of an internal standard (e.g., dodecane) to the diluted sample. This helps to correct for variations in injection volume.

2. GC-MS Instrumentation and Parameters: Optimizing Separation and Detection

  • Rationale: The choice of GC column and temperature program is critical for achieving good separation of the reactants, products, and any potential byproducts. The mass spectrometer settings determine the sensitivity and selectivity of detection.

  • Instrument Parameters:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

    • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating the relatively non-polar silane compounds.[6]

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Injector Temperature: 250°C to ensure complete vaporization of the sample.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

3. Data Acquisition and Analysis: From Raw Data to Reaction Progress

  • Rationale: The acquired data is processed to identify and quantify the compounds of interest. Mass spectral libraries are used for compound identification, and calibration curves are used for quantification.

  • Procedure:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Acquire the data using the instrument's software.

    • Identify the peaks for this compound, the alkene, the product, and any byproducts by comparing their mass spectra to a reference library (e.g., NIST).

    • For quantitative analysis, create a calibration curve for each compound using standard solutions of known concentrations.

    • Calculate the concentration of each component in the reaction mixture at each time point by comparing its peak area to the calibration curve.

    • Plot the concentration of reactants and products over time to monitor the reaction progress.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Aliquot Reaction Mixture B Quench & Dilute (Anhydrous Hexane) A->B C Add Internal Standard B->C D Filter/Centrifuge (if needed) C->D E Inject Sample (1 µL) D->E Prepared Sample F Separation on GC Column E->F G Detection by Mass Spec F->G H Identify Peaks (Mass Spectra Library) G->H Raw Data I Quantify Components (Calibration Curves) H->I J Plot Concentration vs. Time I->J K K J->K Reaction Profile

Caption: A decision-making guide for choosing the right analytical technique.

Expertise & Experience: Causality Behind Experimental Choices
  • Why Anhydrous Solvents? Silanes are susceptible to hydrolysis, which can lead to the formation of silanols and subsequent condensation to form siloxanes. [5]Using anhydrous solvents minimizes this side reaction, ensuring that the analytical results accurately reflect the composition of the reaction mixture.

  • The Role of the Internal Standard: An internal standard is a compound added to the sample in a known concentration. It helps to correct for variations in sample injection volume and detector response, leading to more accurate and precise quantitative results. The internal standard should be a compound that is not present in the original sample and is well-resolved from the other peaks in the chromatogram.

  • Split vs. Splitless Injection: Split injection is used for concentrated samples to prevent overloading the GC column, which can lead to poor peak shape and reduced resolution. [7]Splitless injection is used for trace analysis to maximize the amount of sample that reaches the column, thereby increasing sensitivity. [7]For reaction monitoring, where the concentrations of reactants and products can vary significantly, a split injection is often the more robust choice.

Trustworthiness: A Self-Validating System

The protocol described above is designed to be self-validating. The use of an internal standard provides a continuous check on the performance of the instrument. Additionally, the identity of each compound is confirmed by its mass spectrum, which provides a high degree of confidence in the results. The method should be validated according to ICH guidelines, including linearity, accuracy, precision, and robustness, to ensure reliable and reproducible data. [8]

Conclusion

GC-MS is a highly effective and reliable technique for monitoring the progress of this compound reactions. Its high sensitivity, selectivity, and quantitative accuracy make it an invaluable tool for researchers in organic synthesis and drug development. While alternative techniques such as NMR and HPLC have their own advantages, GC-MS often provides the best combination of performance and practicality for this application. By following a well-designed and validated protocol, researchers can gain valuable insights into their reaction kinetics, optimize their synthetic routes, and ensure the quality and consistency of their products.

References

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A Comparative Guide to the Efficiency of 2-Propenyltrimethylsilane and Other Organosilicon Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, organosilicon reagents have carved out an indispensable role, prized for their unique reactivity, stability, and the stereochemical control they offer. Among these, allylic silanes are particularly prominent for their ability to form carbon-carbon bonds, a cornerstone of molecular construction. This guide provides an in-depth analysis of 2-propenyltrimethylsilane, comparing its performance and efficiency against other widely used organosilicon reagents. Our objective is to equip researchers with the critical insights needed to make informed decisions in reagent selection for their synthetic endeavors.

The Role of the Silyl Group in Allylation Chemistry

The utility of allylic silanes in reactions such as the Hosomi-Sakurai allylation stems from the stabilizing effect of the silicon atom on a developing positive charge at the β-position (the β-silicon effect).[1] This stabilization facilitates the nucleophilic attack of the allyl group's γ-carbon onto an electrophile, typically a carbonyl compound activated by a Lewis acid.[2] The nature of the substituents on the silicon atom and the structure of the allyl group itself can significantly influence the reagent's reactivity and the stereochemical outcome of the reaction.

This compound: A Profile

This compound, also known as trimethyl(prop-1-en-2-yl)silane, is an isomer of the more common allyltrimethylsilane.[3] Its structure features a methyl group on the second carbon of the propenyl chain. This substitution pattern has profound implications for its reactivity and the types of products it can form.

Key Properties:

  • Structure: An internal double bond distinguishes it from the terminal double bond of allyltrimethylsilane.

  • Stability: It is a stable, colorless liquid at ambient temperature, soluble in common non-polar organic solvents.[4]

  • Applications: It is utilized in the formation of carbon-carbon bonds and as a silicon coupling agent.[4]

Head-to-Head Comparison: this compound vs. Other Organosilicon Reagents

The efficiency of an organosilicon reagent is not a monolithic property but rather a function of the specific reaction, substrate, and desired outcome. Below, we compare this compound with other common allylic and vinylic silanes.

ReagentStructureKey Features & ApplicationsRelative Reactivity/Selectivity
This compound CC(=C)(C)C[3]Forms tertiary homoallylic alcohols. Offers potential for creating sterically hindered centers.Reactivity can be lower than allyltrimethylsilane due to the internal, more substituted double bond. The regioselectivity is inherently different, leading to a different constitutional isomer of the product.
Allyltrimethylsilane C(C)CC=C[5]The most common allylic silane. Used extensively in Hosomi-Sakurai reactions to form homoallylic alcohols.[6][7]Generally high reactivity with a wide range of electrophiles.[8] The terminal double bond is less sterically hindered, facilitating attack.
(2-Methyl-2-propenyl)trimethylsilane CC(=C)C(C)C[9]A reagent for introducing the methallyl group. Used in the synthesis of natural products like Englerin A.[10]The additional methyl group can influence stereoselectivity and reactivity through steric effects.
Vinyltrimethylsilane C(C)C=CA key reagent in Hiyama cross-coupling reactions for the formation of C(sp²)-C(sp²) bonds.Not used for allylation but for vinylation. Its reactivity profile is distinct and tailored for palladium-catalyzed cross-coupling.
Allyltrimethoxysilane COOCC=CCan be used in milder, copper-catalyzed allylation reactions.[11]The methoxy groups can be activated by fluoride ions, offering an alternative to strong Lewis acids and broadening the functional group tolerance.[11]
Mechanistic Insights and Experimental Considerations

The quintessential reaction involving allylic silanes is the Hosomi-Sakurai reaction. The generally accepted mechanism proceeds through a β-silyl carbocationic intermediate.[1]

Visualizing the Hosomi-Sakurai Reaction Workflow:

Hosomi_Sakurai_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Electrophile Electrophile (e.g., Aldehyde, Ketone) Cooling Cool to -78 °C Electrophile->Cooling Solvent Anhydrous Solvent (e.g., DCM) Solvent->Cooling Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Cooling Lewis_Acid Add Lewis Acid (e.g., TiCl4) Cooling->Lewis_Acid Stir_1 Stir (5 min) Lewis_Acid->Stir_1 Allylsilane Add Allylsilane (e.g., this compound) Stir_1->Allylsilane Stir_2 Stir (30 min) Allylsilane->Stir_2 Quench Quench (e.g., sat. aq. NH4Cl) Stir_2->Quench Extraction Extraction with DCM Quench->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Concentrate Drying->Concentration Purification Purify (e.g., Chromatography) Concentration->Purification

Caption: A generalized workflow for the Hosomi-Sakurai allylation reaction.

Experimental Protocol: A General Procedure for the Hosomi-Sakurai Reaction

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Add the organosilicon reagent (e.g., this compound or allyltrimethylsilane, 1.5 equiv) dropwise.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Dilute the mixture with DCM and transfer it to a separatory funnel.

  • Separate the organic and aqueous layers. Extract the aqueous layer with DCM.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Logical Relationship of Reagent Choice and Product Outcome:

Reagent_Product cluster_reagents Organosilicon Reagents cluster_products Potential Products AllylTMS Allyltrimethylsilane Homoallylic_Alcohol Homoallylic Alcohol AllylTMS->Homoallylic_Alcohol Standard Allylation PropenylTMS This compound Tertiary_Homoallylic_Alcohol Tertiary Homoallylic Alcohol PropenylTMS->Tertiary_Homoallylic_Alcohol Forms Tertiary Center MethallylTMS (2-Methyl-2-propenyl)trimethylsilane Substituted_Homoallylic_Alcohol Substituted Homoallylic Alcohol MethallylTMS->Substituted_Homoallylic_Alcohol Introduces Methallyl Group

Caption: The relationship between the choice of allylic silane and the resulting alcohol structure.

Conclusion and Future Outlook

The selection of an organosilicon reagent is a critical decision in the planning of a synthetic route. While allyltrimethylsilane remains the workhorse for many standard allylations due to its high reactivity, this compound offers a valuable alternative for the synthesis of more substituted, tertiary homoallylic alcohols. The development of milder catalytic systems continues to broaden the scope and functional group tolerance of these reactions.[11][12] As synthetic targets become increasingly complex, a nuanced understanding of the reactivity and selectivity of a diverse array of organosilicon reagents will be paramount for success.

References

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Spectroscopic Confirmation of Functional Group Tolerance with 2-Propenyltrimethylsilane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the ability to selectively form carbon-carbon bonds in the presence of a wide array of functional groups is a paramount objective. This guide provides an in-depth analysis of 2-propenyltrimethylsilane as a versatile allylating agent, with a specific focus on the spectroscopic techniques used to verify its high degree of functional group tolerance. For researchers, scientists, and professionals in drug development, understanding the compatibility of a reagent with sensitive functional groups is critical for the efficient design and execution of synthetic routes.

The Significance of Functional Group Tolerance

Functional group tolerance refers to the ability of a chemical reaction to proceed with high yield and selectivity without affecting other reactive groups present in the starting materials, reagents, or products.[1] Reagents that exhibit broad functional group tolerance are highly valued as they obviate the need for cumbersome protection-deprotection steps, leading to more atom-economical and step-efficient syntheses. This compound, an organosilicon compound, has emerged as a robust reagent in various transformations, including allylation and cross-coupling reactions, owing to its stability and predictable reactivity.[2][3]

Spectroscopic Verification: The Bedrock of Trustworthiness

Confirming functional group tolerance is not merely an observational exercise; it requires rigorous analytical evidence. Spectroscopic methods provide the necessary tools to scrutinize reaction mixtures and purified products, offering unambiguous proof that sensitive functional groups have remained intact. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4][5] Its ability to provide detailed information about the chemical environment of individual atoms makes it indispensable for confirming the integrity of functional groups. Both ¹H and ¹³C NMR are routinely used to analyze the outcomes of reactions involving this compound.

Experimental Protocol: Monitoring a Reaction with in-situ NMR

A powerful approach to assess functional group tolerance in real-time is through in-situ or online NMR reaction monitoring.[6][7][8]

  • Sample Preparation : The reaction is set up directly in an NMR tube or in a reactor connected to a flow NMR system. The starting material containing the sensitive functional group, this compound, and the catalyst are dissolved in a suitable deuterated solvent.

  • Initial Spectrum Acquisition : A high-resolution NMR spectrum is acquired before the initiation of the reaction to serve as a baseline.

  • Reaction Initiation and Monitoring : The reaction is initiated (e.g., by adding a catalyst or by heating). Spectra are then acquired at regular intervals.

  • Data Analysis : The disappearance of starting material signals and the appearance of product signals are monitored. Crucially, the characteristic signals of the functional group are tracked throughout the reaction to ensure they remain unchanged.

Workflow for NMR-based Confirmation of Functional Group Tolerance

G cluster_pre Pre-Reaction cluster_reaction Reaction cluster_post Post-Reaction Analysis start_material Starting Material with Sensitive Functional Group nmr_pre Acquire Baseline NMR Spectrum start_material->nmr_pre reagent This compound reaction Initiate Reaction nmr_pre->reaction Add Reagent & Catalyst analysis Compare Spectra: - Confirm Product Structure - Verify Integrity of Functional Group Signals nmr_pre->analysis Baseline monitoring In-situ NMR Monitoring reaction->monitoring product Purified Product monitoring->product Work-up & Purification nmr_post Acquire Final NMR Spectrum product->nmr_post nmr_post->analysis

Caption: Workflow for confirming functional group tolerance using NMR spectroscopy.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and effective technique for identifying the presence or absence of specific functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, providing a distinct "fingerprint." This makes IR spectroscopy an excellent complementary tool to NMR for verifying functional group tolerance.

For instance, if a reaction with this compound is performed on a molecule containing a carbonyl group (e.g., a ketone or ester), the persistence of the strong C=O stretching band in the IR spectrum of the product (typically around 1650-1750 cm⁻¹) is a clear indication that this group was tolerated.

Comparative Data: IR Stretching Frequencies for Common Functional Groups

Functional GroupClass of CompoundCharacteristic Absorption (cm⁻¹)Spectroscopic Indication of Tolerance
-OHAlcohols, Phenols3200-3600 (broad)Persistence of the broad O-H stretch.
C=OKetones, Aldehydes, Esters, Amides1650-1750 (strong)Persistence of the strong C=O stretch.
-C≡NNitriles2210-2260Persistence of the C≡N stretch.
-NO₂Nitro compounds1500-1570 and 1300-1370 (strong)Persistence of the N-O stretching bands.
-C-O-C-Ethers1000-1300Persistence of the C-O stretch.
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions.[9] It is instrumental in confirming the successful incorporation of the allyl group from this compound and verifying that the molecular weight of the product corresponds to the expected value, with the sensitive functional group intact. High-resolution mass spectrometry (HRMS) can provide extremely accurate mass measurements, allowing for the determination of the elemental composition of the product, which further validates the preservation of the functional group. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting pieces, providing further structural confirmation.[10][11][12]

Experimental Protocol: Product Confirmation by ESI-MS

  • Sample Preparation : A dilute solution of the purified reaction product is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion : The sample is introduced into the electrospray ionization (ESI) source of the mass spectrometer.

  • Mass Analysis : The mass spectrum is acquired, showing the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).

  • Data Interpretation : The observed mass of the molecular ion is compared with the theoretically calculated mass for the expected product. A match within a narrow tolerance (typically < 5 ppm for HRMS) confirms the identity of the product and, by extension, the tolerance of the functional groups.

Logical Flow of Spectroscopic Confirmation

G cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Confirmation start Reaction with this compound and a Functionalized Substrate nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry (HRMS) start->ms structure_confirm Product Structure Confirmed nmr->structure_confirm fg_intact Functional Group Integrity Verified nmr->fg_intact ir->fg_intact ms->structure_confirm conclusion Functional Group Tolerance Demonstrated structure_confirm->conclusion fg_intact->conclusion

Sources

A Senior Application Scientist's Guide to Lewis Acid Activation of 2-Propenyltrimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Topic: A Comparative Study of Different Lewis Acids for Activating 2-Propenyltrimethylsilane

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Utility of Allylsilanes in Synthesis

The choice of Lewis acid is not trivial; it profoundly influences reaction efficiency, substrate scope, selectivity, and overall practicality. A Lewis acid that excels in activating an aldehyde may be suboptimal for a less reactive ketone or a sterically hindered acetal. This guide provides a comparative analysis of the most prevalent Lewis acids used to activate this compound, offering field-proven insights and experimental data to inform your selection process. We will delve into the mechanistic nuances, compare performance metrics, and provide actionable protocols to help you navigate this critical decision in your synthetic endeavors.

The Core Mechanism: Harnessing the β-Silicon Effect

The efficacy of the Hosomi-Sakurai reaction is rooted in the ability of the silicon atom to stabilize a positive charge at the β-position. This "β-silicon effect" is the thermodynamic driving force for the reaction. The process is initiated by the Lewis acid (LA) activating an electrophile, typically a carbonyl compound or its equivalent, rendering it highly susceptible to nucleophilic attack.

The general mechanism proceeds as follows:

  • Activation: The Lewis acid coordinates to the oxygen atom of the electrophile (e.g., an aldehyde), increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The π-bond of the allyltrimethylsilane attacks the activated carbonyl carbon. This attack occurs at the γ-carbon of the allylic system.

  • Carbocation Formation & Stabilization: This concerted attack forms a new C-C bond and generates a transient carbocation intermediate that is powerfully stabilized by the adjacent C-Si bond.

  • Elimination: A rapid, irreversible elimination of the silyl group (e.g., as Trimethylsilyl-X) occurs, neutralizing the positive charge and forming a stable alkene product.[2]

G cluster_0 Step 1: Electrophile Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Desilylation & Product Formation E Electrophile (e.g., R-CHO) Activated_E Activated Complex [R-CHO-LA] E->Activated_E Coordination LA Lewis Acid (e.g., TiCl4) LA->Activated_E Intermediate β-Silyl Carbocation Intermediate Activated_E->Intermediate Reaction with Allylsilane AllylSi This compound (Allyl-TMS) AllylSi->Intermediate Attack Product Homoallylic Alcohol Intermediate->Product Elimination Silyl_byproduct Silyl Byproduct (TMS-X) Intermediate->Silyl_byproduct

Caption: General mechanism of Lewis acid-catalyzed allylation.

A Comparative Profile of Key Lewis Acids

The "best" Lewis acid is context-dependent. Here, we compare the performance and characteristics of three primary contenders: Titanium tetrachloride (TiCl₄), Boron trifluoride etherate (BF₃·OEt₂), and Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

Titanium Tetrachloride (TiCl₄): The High-Performance Powerhouse

TiCl₄ is a strong, highly oxophilic Lewis acid renowned for its exceptional efficiency in promoting Hosomi-Sakurai reactions.[3] Its strength often allows for reactions to proceed rapidly even at low temperatures.

  • Reactivity and Scope: TiCl₄ demonstrates a remarkably broad substrate scope. It is particularly effective for the allylation of aldehydes, ketones, and acetals.[4] Crucially, it is one of the few Lewis acids that can efficiently promote the direct replacement of hydroxyl groups in tertiary, benzylic, and even non-activated secondary alcohols with an allyl group, a transformation that is challenging for many other promoters.[5]

  • Reaction Conditions: Reactions are typically conducted in chlorinated solvents like dichloromethane (CH₂Cl₂) at temperatures ranging from -78 °C to room temperature. While historically used in stoichiometric amounts, catalytic protocols are emerging.[4] Reaction times are often very short, frequently completing within minutes.[5]

  • Causality Behind its Power: TiCl₄'s high Lewis acidity and the thermodynamic stability of the resulting titanium-oxygen bond provide a strong driving force for the initial activation step.[6] However, this same reactivity necessitates strict anhydrous conditions, as TiCl₄ reacts vigorously with moisture.

  • Advantages: High reactivity, broad substrate scope (including alcohols), and rapid reaction rates.[5]

  • Limitations: Often requires stoichiometric quantities, highly sensitive to moisture, and can be corrosive.

Boron Trifluoride Etherate (BF₃·OEt₂): The Versatile Workhorse

BF₃·OEt₂ is one of the most common Lewis acids in organic synthesis, valued for its commercial availability, ease of handling (as a liquid), and moderate reactivity.[7]

  • Reactivity and Scope: It is widely used for the allylation of aldehydes and acetals.[4][8] Its performance with less reactive ketones can be sluggish compared to stronger Lewis acids like TiCl₄. The reaction stereochemistry can be highly dependent on the substrate and reaction conditions, potentially proceeding through either an Sₙ1-like or Sₙ2-like mechanism.[4]

  • Reaction Conditions: Typically used in stoichiometric amounts in CH₂Cl₂ at temperatures from -78 °C to 0 °C.[8]

  • Mechanistic Considerations: BF₃·OEt₂ serves as a convenient source of BF₃, which coordinates with the electrophile.[7] Its moderate Lewis acidity makes it a good choice for sensitive substrates where a stronger acid might cause decomposition or side reactions.

  • Advantages: Widely available, easier to handle than TiCl₄, and effective for a good range of standard electrophiles.

  • Limitations: Less reactive than TiCl₄, particularly with ketones and alcohols. May require longer reaction times or warming.

Trimethylsilyl Trifluoromethanesulfonate (TMSOTf): The Potent Catalyst

TMSOTf is a powerful, silicon-based Lewis acid that is highly effective even in catalytic quantities.[9] It is particularly valued for its ability to promote reactions under mild conditions.

  • Reactivity and Scope: TMSOTf is an excellent catalyst for the allylation of acetals and aldehydes.[10][11] It can also be used in one-pot procedures where an aldehyde is first converted to an acetal in situ and then allylated.[12] Its dual function as both a Lewis acid and a silylating agent can be leveraged in more complex transformations, such as one-pot enol silane formation followed by allylation.[13]

  • Reaction Conditions: Often used in catalytic amounts (e.g., 10-20 mol%) in solvents like acetonitrile or CH₂Cl₂ at temperatures ranging from -40 °C to room temperature.[11][12]

  • The Catalytic Edge: TMSOTf's high reactivity stems from the extreme lability of the silicon-triflate bond. It readily activates electrophiles to generate reactive oxocarbenium ions.[14] The trimethylsilyl group is then efficiently transferred, regenerating a species that can continue the catalytic cycle.

  • Advantages: High catalytic activity, mild reaction conditions, and suitability for one-pot procedures.

  • Limitations: Highly moisture-sensitive, can be more expensive than other Lewis acids, and may not be as effective for direct alcohol allylation.

Head-to-Head Performance Comparison

To facilitate a clear choice, the following table summarizes the key operational parameters and performance characteristics of the discussed Lewis acids.

FeatureTitanium Tetrachloride (TiCl₄) Boron Trifluoride Etherate (BF₃·OEt₂) Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)
Typical Loading Stoichiometric (1.0-2.0 equiv)Stoichiometric (1.0-1.5 equiv)Catalytic (0.1-0.2 equiv)
Typical Temp. -78 °C to RT-78 °C to 0 °C-40 °C to RT
Reaction Speed Very Fast (minutes)[5]Moderate (hours)Fast (often < 1 hour)[11]
Substrate Scope Excellent: Aldehydes, Ketones, Acetals, Alcohols[4][5]Good: Aldehydes, AcetalsExcellent: Aldehydes, Acetals, Ketones (via enol silanes)[12][13]
Moisture Sensitivity Very HighHighVery High
Key Advantage Unmatched reactivity; direct allylation of alcohols.Ease of handling; good for standard transformations.High catalytic efficiency; mild conditions.
Key Limitation Stoichiometric use; corrosive nature.Lower reactivity with challenging substrates.Cost; extreme moisture sensitivity.

Experimental Protocol in Practice

A self-validating protocol requires meticulous attention to detail, particularly regarding the exclusion of atmospheric moisture, which can rapidly deactivate these Lewis acids.

General Considerations for Anhydrous Reactions
  • Glassware: All glassware should be oven-dried (e.g., at 120 °C for at least 4 hours) or flame-dried under vacuum and allowed to cool under an inert atmosphere (Nitrogen or Argon).

  • Solvents: Anhydrous solvents, typically from a solvent purification system or a freshly opened sealed bottle, are mandatory.

  • Reagents: Lewis acids are often supplied in sealed ampoules or bottles. Use anhydrous transfer techniques (e.g., syringe or cannula) under a positive pressure of inert gas.

Example Protocol: TiCl₄-Mediated Allylation of Benzhydrol

This protocol is adapted from established procedures demonstrating the high efficiency of TiCl₄ in allylating a benzylic alcohol.[5]

Materials:

  • Benzhydrol (1.0 mmol, 184.2 mg)

  • This compound (1.5 mmol, 238 µL)

  • Titanium tetrachloride (1.1 mmol, 1.1 mL of a 1.0 M solution in CH₂Cl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂, 5 mL)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Drying agent (e.g., anhydrous MgSO₄)

G cluster_0 Setup (Inert Atmosphere) cluster_1 Reagent Addition (0 °C) cluster_2 Reaction & Quenching cluster_3 Workup & Isolation s1 1. Add Benzhydrol to oven-dried flask. s2 2. Dissolve in anhydrous CH2Cl2. s1->s2 s3 3. Cool flask to 0 °C (ice bath). s2->s3 s4 4. Add Allyl-TMS via syringe. s5 5. Add TiCl4 solution dropwise over 2 min. s4->s5 s6 6. Stir at 0 °C. Monitor by TLC. s7 7. Quench slowly with sat. aq. NaHCO3. s6->s7 s8 8. Separate layers. Extract aqueous phase. s9 9. Combine organics, dry (MgSO4), filter. s8->s9 s10 10. Concentrate in vacuo. Purify by chromatography. s9->s10

Caption: Standard experimental workflow for a Lewis acid-mediated reaction.

Step-by-Step Procedure:

  • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add benzhydrol (184.2 mg, 1.0 mmol).

  • Add anhydrous CH₂Cl₂ (5 mL) to dissolve the alcohol.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add this compound (238 µL, 1.5 mmol) via syringe.

  • Slowly add the TiCl₄ solution (1.1 mL of 1.0 M in CH₂Cl₂, 1.1 mmol) dropwise over 2 minutes. A color change is typically observed.

  • Stir the reaction at 0 °C for 5-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL) while the flask is still in the ice bath.

  • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure homoallylic ether.

Decision Framework: Selecting the Optimal Lewis Acid

Choosing the right Lewis acid involves balancing reactivity, substrate tolerance, and experimental constraints. The following decision tree can guide your selection process.

G start What is the electrophile? q_substrate Is the substrate an alcohol? start->q_substrate q_reactivity Is the substrate an unreactive ketone or sterically hindered? q_substrate->q_reactivity No res_ticl4 Use TiCl4 (High reactivity needed) q_substrate->res_ticl4 Yes q_catalysis Is a catalytic process highly desired? q_reactivity->q_catalysis No q_reactivity->res_ticl4 Yes res_tmsotf Use TMSOTf (Excellent for catalysis) q_catalysis->res_tmsotf Yes res_bf3 Use BF3·OEt2 (Standard, reliable choice) q_catalysis->res_bf3 No

Caption: Decision tree for selecting an appropriate Lewis acid.

Conclusion

The Lewis acid-promoted activation of this compound is a powerful and versatile method for C-C bond formation. While TiCl₄ offers unparalleled reactivity and the unique ability to directly allylate alcohols, its stoichiometric requirement and sensitivity present handling challenges. BF₃·OEt₂ remains a reliable and practical choice for standard transformations of aldehydes and acetals. For protocols where catalytic efficiency and mild conditions are paramount, TMSOTf stands out as a superior option, particularly for acetal activation.

The optimal choice hinges on a careful evaluation of the specific substrate, desired reaction conditions, and overall synthetic strategy. By understanding the distinct advantages and limitations of each Lewis acid, researchers can harness the full potential of the Hosomi-Sakurai reaction to advance their synthetic campaigns.

References

  • Hassner, A., & Bandi, C. R. (2013). High-Yielding and Rapid Carbon-Carbon Bond Formation from Alcohols: Allylation by Means of TiCl4. Synlett, 24(10), 1275-1279. [Link]

  • Apeloig, Y., & Stanger, A. (1987). Lewis Acid-Catalyzed Reactions in Supercritical Fluids. Chemical Reviews, 87(4), 64-66. [Link]

  • Lade, J. J., et al. (2017). The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehydes and ketones. RSC Advances, 7(12), 7145-7174. [Link]

  • Banerjee, S., et al. (2025). The reaction of a Lewis acid with silica to form a bridging silanol. Angewandte Chemie International Edition. [Link]

  • Douglas, J. J., et al. (2021). Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles. Journal of the American Chemical Society. [Link]

  • Jung, M. E., & Lazarova, T. I. (2004). Allylation of acetals and ketals with allyltrimethylsilane catalyzed by the mixed Lewis acid system AlBr3/CuBr. Tetrahedron Letters, 45(33), 6419-6422. [Link]

  • Morales-Serna, J. A., et al. (2023). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. Molecules, 28(1), 352. [Link]

  • American Chemical Society. (2010). New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate. 62nd Annual Report on Research. [Link]

  • Rychnovsky, S. D., & Marumoto, S. (2001). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles. The Journal of Organic Chemistry, 66(9), 2893-2901. [Link]

  • Toshima, K., et al. (2007). Trimethylsilyl Trifluoromethanesulfonate Catalyzed Nucleophilic Substitution To Give C- and N-Glucopyranosides Derived from d-Glucopyranose. European Journal of Organic Chemistry, 2007(26), 4378-4386. [Link]

  • Schacherer, L. N., & Toste, F. D. (2007). One-Pot Enol Silane Formation–Allylation of Ketones Promoted by Trimethylsilyl Trifluoromethanesulfonate. Organic Letters, 9(17), 3227-3230. [Link]

  • Overman, L. E., & Wolfe, J. P. (1996). TiCl4-Promoted Addition of Nucleophiles to Open Chain α-Amidoalkylphenyl Sulfones. The Journal of Organic Chemistry, 61(18), 6142-6149. [Link]

  • Sakurai, H. (1982). Reactions of allylsilanes and application to organic synthesis. Pure and Applied Chemistry, 54(1), 1-22. [Link]

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  • Lade, J., et al. (2017). Coordinate complexes of TiCl4 and AlCl3. ResearchGate. [Link]

  • ResearchGate. (2023). Calculations on plausible mechanism for TiCl4-mediated conversion. [Link]

  • ResearchGate. (2022). Plausible mechanism for the ring opening of 3‐Aryloxirane‐2‐carbonitriles mediated by BF3 ⋅ OEt2. [Link]

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A Senior Application Scientist's Guide to Validating Stereochemical Outcomes in 2-Propenyltrimethylsilane Additions

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in synthetic chemistry and drug development, mastering the stereochemical intricacies of carbon-carbon bond formation is paramount. The addition of allylsilanes, particularly 2-propenyltrimethylsilane and its derivatives, to electrophiles—a reaction famously pioneered by Hosomi and Sakurai—stands as a cornerstone of modern organic synthesis.[1][2] Its value lies not only in the formation of homoallylic alcohols and amines but in the potential for exquisite stereocontrol.[1]

This guide provides an in-depth comparison of methodologies for validating and predicting the stereochemical outcome of these crucial additions. We will move beyond simple protocols to explore the causal relationships between reagents, substrates, and the three-dimensional arrangement of the final product. Every piece of experimental data and every mechanistic model presented herein is designed to create a self-validating system of understanding for the practicing scientist.

The Mechanistic Dichotomy: Understanding the Reaction Pathway

Two principal mechanistic models are often invoked to rationalize the observed diastereoselectivity:

  • Acyclic (Open) Transition State: In the absence of strong chelating groups on the electrophile, the reaction is believed to proceed through an open, acyclic transition state. The stereochemistry is primarily influenced by steric interactions between the substituents on the aldehyde and the incoming allylsilane. For substituted allylsilanes (e.g., crotylsilanes), the geometry of the double bond (E vs. Z) is a critical determinant of the product's relative stereochemistry (anti vs. syn).[5][6]

  • Chelated (Closed) Transition State: When the electrophile bears a chelating group (e.g., an α-alkoxy or α-amino group) and a suitable Lewis acid is employed, a cyclic, chelated transition state can form.[7] This rigidifies the conformation of the electrophile and often leads to a reversal of facial selectivity compared to the open transition state model, providing a powerful tool for tuning the stereochemical outcome.

The choice of Lewis acid is not merely catalytic but is integral to directing the reaction down one of these pathways, as we will explore in the comparative data section.

G cluster_0 Reaction Initiation cluster_1 Stereodetermining Step Electrophile Electrophile Activated_Complex Activated_Complex Electrophile->Activated_Complex Coordination Lewis_Acid Lewis_Acid Lewis_Acid->Activated_Complex Allylsilane Allylsilane Open_TS Acyclic (Open) Transition State Allylsilane->Open_TS Nucleophilic Attack Closed_TS Chelated (Closed) Transition State Allylsilane->Closed_TS Nucleophilic Attack Activated_Complex->Open_TS Non-Chelating Conditions Activated_Complex->Closed_TS Chelating Conditions Product_A Product_A Open_TS->Product_A Syn/Anti Diastereomer Product_B Product_B Closed_TS->Product_B Different Diastereomer

Figure 1: Logical workflow illustrating the divergence of reaction pathways based on chelating vs. non-chelating conditions, leading to different stereochemical outcomes.

Comparative Analysis of Lewis Acids and Substrate Effects

The choice of Lewis acid is a critical parameter in controlling the diastereoselectivity of allylsilane additions. Different Lewis acids exhibit varying capacities to form chelates and influence the geometry of the transition state. Below is a comparative summary of commonly used Lewis acids and their impact on the reaction of crotyltrimethylsilanes with aldehydes.

Diastereoselectivity as a Function of Allylsilane Geometry and Lewis Acid

The geometry of the crotylsilane is a powerful control element. As a general rule, in acyclic systems, (E)-crotylsilanes tend to give anti products, while (Z)-crotylsilanes favor the formation of syn products. This is rationalized by the chair-like Zimmerman-Traxler transition state model.[5]

AllylsilaneAldehydeLewis AcidSolventTemp (°C)Diastereomeric Ratio (syn:anti)Reference
(E)-Crotyl-TMSBenzaldehydeTiCl₄CH₂Cl₂-788:92[6]
(Z)-Crotyl-TMSBenzaldehydeTiCl₄CH₂Cl₂-7897:3[6]
(E)-Crotyl-TMSBenzaldehydeBF₃·OEt₂CH₂Cl₂-7815:85[8]
(Z)-Crotyl-TMSBenzaldehydeBF₃·OEt₂CH₂Cl₂-78>95:5[9]
(E)-Crotyl-TMSIsobutyraldehydeTiCl₄CH₂Cl₂-786:94[6]
(Z)-Crotyl-TMSIsobutyraldehydeTiCl₄CH₂Cl₂-7896:4[6]

Data Summary 1: The data clearly demonstrates that the stereochemical outcome is strongly correlated with the geometry of the crotylsilane. Titanium tetrachloride generally provides high levels of diastereoselectivity.

Substrate Control: Chelation vs. Non-Chelation (Felkin-Anh Model)

When the aldehyde substrate contains a chiral center, particularly at the α-position, the inherent facial bias of the aldehyde comes into play. In the absence of a chelating group, the stereochemical outcome can often be predicted by the Felkin-Anh model, which posits that the nucleophile will attack the carbonyl carbon from the face opposite the largest substituent.[7][10]

However, if the α-substituent is a group capable of chelation (e.g., an alkoxy group) and a chelating Lewis acid (like TiCl₄ or SnCl₄) is used, the reaction can proceed through a rigid, five-membered ring intermediate. This locks the conformation of the aldehyde and often leads to the "anti-Felkin" or chelation-controlled product.

α-Substituted AldehydeLewis AcidChelation Possible?Predicted ModelObserved Major DiastereomerReference
2-PhenylpropanalBF₃·OEt₂NoFelkin-Anhanti[7]
2-BenzyloxypropanalBF₃·OEt₂WeakFelkin-Anhanti[1]
2-BenzyloxypropanalTiCl₄YesChelationsyn[1]
2-BenzyloxypropanalSnCl₄YesChelationsyn[1]

Data Summary 2: This comparison highlights the power of switching the Lewis acid to override the inherent facial bias of a chiral aldehyde and selectively generate either the syn or anti diastereomer.

G cluster_felkin Felkin-Anh Model (Non-Chelating) cluster_chelation Cram-Chelate Model FA_TS Staggered Conformation (Large group anti to Nu) Anti-Product Anti-Product FA_TS->Anti-Product FA_Nu Nucleophile (Allylsilane) FA_Nu->FA_TS Attack opposite largest group CH_TS Rigid 5-membered Ring (Lewis Acid Chelation) Syn-Product Syn-Product CH_TS->Syn-Product CH_Nu Nucleophile (Allylsilane) CH_Nu->CH_TS Attack on less hindered face Chiral_Aldehyde Chiral_Aldehyde Chiral_Aldehyde->FA_TS Non-chelating Lewis Acid (BF3.OEt2) Chiral_Aldehyde->CH_TS Chelating Lewis Acid (TiCl4)

Figure 2: A diagram illustrating the selection between Felkin-Anh and Chelation-controlled pathways based on the choice of Lewis acid for an α-alkoxy aldehyde.

Experimental Protocols for Stereochemical Validation

The following protocols are provided as robust, self-validating systems for achieving predictable stereochemical outcomes.

Protocol for syn-Selective Addition using (Z)-Crotyltrimethylsilane

This procedure is designed to validate the high syn-selectivity achievable with a (Z)-configured allylsilane and a strong Lewis acid.

Objective: To synthesize (syn)-1-phenyl-2-methylpent-4-en-1-ol with high diastereoselectivity.

Materials:

  • Benzaldehyde (1.0 mmol, 102 µL)

  • (Z)-Crotyltrimethylsilane (1.2 mmol, 195 µL)

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂ (1.1 mmol, 1.1 mL)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add anhydrous CH₂Cl₂ (10 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add benzaldehyde (1.0 mmol) to the cooled solvent.

  • Slowly add the TiCl₄ solution (1.1 mmol) dropwise to the stirred solution. A yellow precipitate may form. Stir for 10 minutes.

  • Add (Z)-crotyltrimethylsilane (1.2 mmol) dropwise over 5 minutes.

  • Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL) at -78 °C.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 95:5 hexanes:ethyl acetate).

  • Validation: Analyze the diastereomeric ratio of the product by ¹H NMR spectroscopy or gas chromatography. The expected outcome is a syn:anti ratio of >95:5.

Protocol for Enantioselective Addition using a Chiral Catalyst

This protocol demonstrates how to achieve an enantioselective Hosomi-Sakurai reaction using a chiral silver catalyst system.[11]

Objective: To synthesize an enantioenriched homoallylic alcohol from acetophenone.

Materials:

  • Silver fluoride (AgF) (0.012 mmol, 1.5 mg)

  • (R)-DIFLUOROPHOS (chiral ligand) (0.012 mmol, 8.4 mg)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • Acetophenone (0.24 mmol, 28 µL)

  • Allyltrimethoxysilane (0.24 mmol, 42 µL)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine AgF (0.012 mmol) and (R)-DIFLUOROPHOS (0.012 mmol).

  • Add anhydrous THF (2.5 mL) and anhydrous MeOH (0.24 mmol, 10 µL). Stir the resulting mixture for 15 minutes at room temperature.

  • Remove the volatiles in vacuo to obtain the catalyst pre-complex as a solid residue.

  • Dissolve the residue in anhydrous THF (2.5 mL) and cool the solution to -78 °C.

  • To the cooled catalyst solution, add acetophenone (0.24 mmol) followed by allyltrimethoxysilane (0.24 mmol).

  • Stir the reaction mixture at -78 °C to -40 °C for 24 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash chromatography.

  • Validation: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Conclusion: A Framework for Predictable Stereocontrol

The stereochemical outcome of this compound additions is not a matter of chance but a predictable consequence of rational experimental design. By understanding the fundamental mechanistic pathways—the open versus chelated transition states—and the key factors that influence this choice, researchers can effectively steer the reaction towards the desired stereoisomer.

The critical variables at the chemist's disposal are:

  • The Lewis Acid: Non-chelating Lewis acids like BF₃·OEt₂ favor Felkin-Anh control in additions to chiral aldehydes, while chelating Lewis acids such as TiCl₄ can enforce a chelation-controlled pathway.[1][8]

  • The Allylsilane Geometry: For acyclic diastereoselection, the use of geometrically pure (E)- or (Z)-crotylsilanes provides a reliable method for obtaining anti or syn products, respectively.[6]

  • The Substrate: The presence of a chelating moiety on the electrophile is a prerequisite for chelation control.

  • Chiral Catalysts: For enantioselective transformations, the use of a chiral Lewis acid or Lewis base catalyst introduces an external chiral environment that dictates the facial selectivity of the addition.[2][11]

This guide has provided the foundational knowledge, comparative data, and actionable protocols to validate and control the stereochemical outcomes of these powerful reactions. By applying these principles, researchers in drug discovery and complex molecule synthesis can build stereochemically rich structures with confidence and precision.

References

  • Hosomi, A.; Sakurai, H. Chemistry of organosilicon compounds. 99. Conjugate addition of allylsilanes to .alpha.,.beta.-enones. A New method of stereoselective introduction of the angular allyl group in fused cyclic .alpha.,.beta.-enones. Journal of the American Chemical Society, 1977, 99(5), 1673–1675. [Link]

  • Hoffmann, R. W. Diastereoselective Addition of Crotylboronates to Oximes. European Journal of Organic Chemistry, 1987, 1987(3), 441-448. [Link]

  • Tietze, L. F., et al. Origin of syn/anti diastereoselectivity in aldehyde and ketone crotylation reactions: a combined theoretical and experimental study. Journal of the American Chemical Society, 2006, 128(36), 11790-11799. [Link]

  • Anh, N. T. Stereochemistry of the Nucleophilic Addition to a Carbonyl Group. Topics in Current Chemistry, 1980, 88, 145-162. [Link]

  • Yamamoto, Y., et al. Diastereofacial selectivity in the reaction of crotylmetal compounds with aldehydes. A new rationale for the interpretation of the observed results. Journal of the American Chemical Society, 1980, 102(24), 7448-7450. [Link]

  • Mengel, A.; Reiser, O. Around and beyond the Felkin-Anh model: modeling nucleophilic additions to carbonyl compounds. Chemical Reviews, 1999, 99(5), 1191-1224. [Link]

  • Hosomi, A.; Endo, M.; Sakurai, H. Allylsilanes as synthetic intermediates. ii. syntheses of homoallyl ethers from allylsilanes and acetals promoted by titanium tetrachloride. Chemistry Letters, 1976, 5(9), 941-942. [Link]

  • Fleming, I.; Dunoguès, J.; Smithers, R. The electrophilic substitution of allylsilanes and vinylsilanes. Organic Reactions, 1989, 37, 57-575. [Link]

  • Veenstra, S. J.; Schmid, P. One-Pot Synthesis of Protected Homoallyl Amines. Tetrahedron Letters, 1997, 38(6), 997-1000. [Link]

  • Gauthier, D. R., Jr.; Zandi, K. S.; Shea, K. J. The Aza-Hosomi-Sakurai Reaction: Boron Trifluoride Etherate Promoted Condensation of Allyltrimethylsilane with Aldehydes and Carbamates. Tetrahedron, 1998, 54(12), 2689-2706. [Link]

  • Denmark, S. E.; Coe, D. M.; Pratt, N. E.; Griedel, B. D. Asymmetric Allylation of Aldehydes with Chiral Lewis Bases. The Journal of Organic Chemistry, 1994, 59(21), 6161-6163. [Link]

  • Lade, J. S.; Borhade, S. R.; Singh, V. K. Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry, 2023, 11, 1189492. [Link]

  • Sotorrios, L.; et al. Recent Developments in the Catalytic Enantioselective Sakurai Reaction. Molecules, 2021, 26(16), 4987. [Link]

  • Mann, A.; et al. Syn diastereoselectivity in the synthesis of homoallylamine using crotylsilane in the three-component reaction. Tetrahedron Letters, 2002, 43(43), 7721-7724. [Link]

  • Wadamoto, M.; Ozasa, N.; Yanagisawa, A.; Yamamoto, H. Stereochemical Studies of Ag-Catalyzed Hosomi-Sakurai Reaction Using Chiral Silanes. The Journal of Organic Chemistry, 2003, 68(14), 5593-5601. [Link]

  • Sakurai, H.; Hosomi, A.; Kumada, M. Reactions of Allylsilanes with Electrophiles. I. The Reaction of Allyltrimethylsilane with Acid Chlorides and Other Electrophiles. The Journal of Organic Chemistry, 1969, 34(6), 1764-1768. [Link]

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A Comparative Guide to the Kinetic Analysis of 2-Propenyltrimethylsilane Reactions with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for optimizing synthetic routes and developing robust processes. This guide provides an in-depth comparative analysis of the kinetics of 2-propenyltrimethylsilane reactions with a variety of electrophiles. By examining the underlying mechanisms and presenting available experimental data, this document aims to equip you with the insights needed to make informed decisions in your research and development endeavors.

Introduction: The Significance of this compound in Synthesis

This compound, commonly referred to as allyltrimethylsilane, is a versatile and widely used reagent in organic synthesis. Its utility stems from the unique reactivity imparted by the silicon atom, which stabilizes a developing positive charge at the β-position to the silicon atom during electrophilic attack. This "β-silicon effect" allows for highly regioselective carbon-carbon bond formation, making it a valuable tool in the construction of complex molecular architectures. A thorough understanding of the kinetics of its reactions with various electrophiles is crucial for predicting reaction outcomes, controlling selectivity, and optimizing reaction conditions.

Mechanistic Overview: The Underlying Principles of Electrophilic Attack

The reaction of this compound with an electrophile (E+) generally proceeds through a two-step mechanism. The initial step involves the electrophilic attack on the π-bond of the allyl group, leading to the formation of a β-silyl carbocation intermediate. This intermediate is stabilized by hyperconjugation between the carbon-silicon σ-bond and the empty p-orbital of the carbocation. The subsequent step involves the elimination of the trimethylsilyl group, typically facilitated by a nucleophile or solvent, to yield the final allylated product.

Caption: General mechanism of electrophilic attack on this compound.

Kinetic Comparison: A Tale of Three Electrophiles

The rate of reaction of this compound is highly dependent on the nature of the electrophile. Here, we compare the kinetics of its reactions with three major classes of electrophiles: stabilized carbocations, carbonyl compounds, and halogens.

Reaction with Stabilized Carbocations: A Quantitative Look

The reactions of allylsilanes with stabilized carbocations, such as diarylcarbenium ions, have been extensively studied, providing a wealth of quantitative kinetic data. These reactions are typically very fast and are often studied using techniques like laser flash photolysis or stopped-flow spectrophotometry.

The Mayr group has systematically investigated the kinetics of these reactions and established a comprehensive nucleophilicity scale.[1][2] The second-order rate constants for the reaction of allyltrimethylsilane with various diarylcarbenium ions are summarized in the table below.

Diarylcarbenium Ion (Electrophile)SolventTemperature (°C)Second-Order Rate Constant (k₂), M⁻¹s⁻¹
(4-MeOC₆H₄)₂CH⁺CH₂Cl₂-701.2 x 10⁵
(4-MeOC₆H₄)(Ph)CH⁺CH₂Cl₂-702.1 x 10⁴
Ph₂CH⁺CH₂Cl₂-701.8 x 10²
(4-ClC₆H₄)₂CH⁺CH₂Cl₂-703.2 x 10¹

Data sourced from: Mayr, H.; Hagen, G.; Schmied, B. J. Am. Chem. Soc.1991 , 113, 9033-9045.[1][2]

These data clearly demonstrate that the rate of reaction is highly sensitive to the electrophilicity of the carbocation. More stabilized (less electrophilic) carbocations react slower with allyltrimethylsilane. The reactions are generally second-order overall, being first-order in both the allylsilane and the carbocation.

Reaction with Carbonyl Compounds: The Hosomi-Sakurai Reaction

While the synthetic utility of the Hosomi-Sakurai reaction is well-established, detailed kinetic studies providing absolute rate constants are scarce in the literature. The reaction rate is known to be influenced by several factors:

  • Nature of the Carbonyl Compound: Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.

  • Lewis Acid Catalyst: The choice and amount of Lewis acid (e.g., TiCl₄, BF₃·OEt₂, SnCl₄) significantly impact the reaction rate. Stronger Lewis acids lead to faster reactions.[4]

  • Solvent: The polarity and coordinating ability of the solvent can influence the activity of the Lewis acid and the stability of the intermediates.

Due to the lack of readily available second-order rate constants, a direct quantitative comparison with carbocation reactions is not feasible. However, it is generally understood that Lewis acid-catalyzed reactions with carbonyls are significantly slower than the reactions with pre-formed, highly reactive carbocations. The rate-determining step is believed to be the nucleophilic attack of the allylsilane on the Lewis acid-activated carbonyl compound.

Reaction with Halogens: A Mechanistic Dichotomy

The reaction of this compound with halogens, such as bromine and chlorine, can proceed through different pathways, leading to either addition or substitution products. The outcome and the rate of the reaction are influenced by the reaction conditions.

  • Electrophilic Addition: Under polar conditions, the reaction is believed to proceed through a bridged halonium ion intermediate, similar to the halogenation of simple alkenes. This is followed by the attack of a nucleophile (halide ion or solvent) and subsequent elimination of the silyl group.

  • Radical Substitution: In the presence of radical initiators or under UV light, a free-radical chain mechanism can operate, leading to allylic halogenation.

Quantitative kinetic data for the electrophilic addition of halogens to this compound are not widely reported. However, the general reactivity trend for the electrophilic addition of halogens to alkenes is F₂ > Cl₂ > Br₂ > I₂.[5] This trend is a balance between the bond dissociation energy of the halogen and the stability of the resulting halonium ion. It is expected that the reaction of this compound would follow a similar trend.

Experimental Protocols for Kinetic Analysis

Studying the kinetics of fast reactions, such as those involving this compound, requires specialized techniques. Stopped-flow spectrophotometry is a powerful method for monitoring reactions with half-lives in the millisecond range.

Stopped-Flow Spectrophotometry Protocol

This protocol provides a general framework for studying the kinetics of the reaction between this compound and a colored electrophile (e.g., a stabilized carbocation).

Stopped-Flow Experimental Workflow cluster_prep Solution Preparation cluster_exp Stopped-Flow Experiment cluster_analysis Data Analysis prep_allyl Prepare Allylsilane Solution load_syringes Load Syringes prep_allyl->load_syringes prep_elec Prepare Electrophile Solution prep_elec->load_syringes rapid_mix Rapid Mixing load_syringes->rapid_mix monitor_abs Monitor Absorbance vs. Time rapid_mix->monitor_abs plot_data Plot Absorbance Data monitor_abs->plot_data fit_model Fit to Kinetic Model plot_data->fit_model calc_rate Calculate Rate Constant fit_model->calc_rate

Caption: A generalized workflow for a stopped-flow kinetic experiment.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable dry solvent (e.g., dichloromethane).

    • Prepare a stock solution of the colored electrophile (e.g., a diarylmethyl chloride precursor that forms a colored carbocation upon addition of a Lewis acid) in the same solvent. The concentration should be chosen to give a suitable initial absorbance in the observation cell of the stopped-flow instrument.

  • Instrument Setup:

    • Set up the stopped-flow spectrophotometer and allow the light source to stabilize.

    • Set the observation wavelength to the λ_max of the electrophile.

    • Thermostat the syringe and cell block to the desired reaction temperature.

  • Loading and Priming:

    • Load one syringe with the this compound solution and the other with the electrophile solution (containing the Lewis acid if necessary).

    • Purge the syringes and flow lines to remove any air bubbles and ensure that the observation cell is filled with the reactant solutions.

  • Data Acquisition:

    • Initiate the reaction by rapidly pushing the syringe drive block. This forces the two solutions through a mixer and into the observation cell.

    • The instrument's software will trigger data collection, recording the change in absorbance as a function of time.

    • Repeat the experiment multiple times to ensure reproducibility.

  • Data Analysis:

    • The raw data (absorbance vs. time) is then analyzed. For a second-order reaction under pseudo-first-order conditions (where the concentration of one reactant is in large excess), the natural logarithm of the absorbance is plotted against time.

    • The slope of the resulting linear plot gives the pseudo-first-order rate constant (k').

    • The second-order rate constant (k₂) can then be calculated by dividing k' by the concentration of the reactant in excess.

Conclusion

For researchers in the field, this guide highlights both the established quantitative understanding of certain reaction classes and the existing knowledge gaps for others. The provided experimental framework for stopped-flow analysis serves as a practical starting point for those wishing to delve deeper into the kinetics of these important transformations. Future work in this area would greatly benefit from systematic kinetic studies on the Hosomi-Sakurai reaction and halogenation reactions to provide a more complete quantitative picture of the reactivity of this versatile organosilane.

References

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  • Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. PubMed Central. [Link]

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A Senior Application Scientist's Guide to the Cost-Effectiveness of 2-Propenyltrimethylsilane in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step synthesis, particularly within pharmaceutical and materials science, the choice of a reagent can dictate the success, efficiency, and economic viability of a synthetic route. The introduction of an allyl group is a fundamental transformation, creating versatile homoallylic alcohol intermediates. While numerous allylating agents exist, this guide provides an in-depth comparison of 2-propenyltrimethylsilane (commonly known as allyltrimethylsilane) against its primary alternatives, focusing on the nuanced concept of "cost-effectiveness" which extends far beyond the price tag of the bottle.

The Contenders: An Overview of Allylating Agents

The primary methods for carbonyl allylation involve organometallic reagents. We will focus on the most prevalent classes:

  • Allylsilanes (e.g., Allyltrimethylsilane): These are silicon-based reagents. They are generally stable, have low toxicity, and are compatible with a wide range of functional groups. However, their lower intrinsic nucleophilicity necessitates activation, typically with a strong Lewis acid.[1]

  • Allyl Grignard Reagents (e.g., Allylmagnesium Bromide): Among the oldest and most common allylating agents, Grignard reagents are highly reactive and relatively inexpensive. Their high basicity and reactivity can lead to poor selectivity and incompatibility with sensitive functional groups.[2]

  • Allylstannanes (e.g., Allyltributyltin): These organotin compounds offer a good balance of reactivity and selectivity, often reacting under milder conditions than silanes. However, their significant toxicity and the difficulty of removing tin byproducts are major drawbacks.[3][4]

  • Allylboronates/boranes: These reagents are renowned for their exceptional utility in stereoselective synthesis, often reacting via a highly organized transition state. Their preparation can be more complex, and they are typically used when precise stereochemical control is the primary objective.

Mechanistic Insights: The "Why" Behind Reactivity and Selectivity

The choice of an allylating agent is fundamentally a choice of reaction mechanism. This dictates the required conditions, potential side reactions, and achievable selectivity.

Caption: Workflow for the Lewis acid-catalyzed Hosomi-Sakurai allylation.

  • Allylboranes/boronates: These reagents are prized for their stereoselectivity, which arises from a highly ordered, closed, six-membered chair-like transition state, known as the Zimmerman-Traxler model.[7][8] The geometry of the allylboron reagent directly dictates the diastereoselectivity of the product (E-alkenes give anti products, Z-alkenes give syn products). This predictability is a cornerstone of modern asymmetric synthesis.

Caption: The highly organized Zimmerman-Traxler transition state model.

The Core Comparison: A Data-Driven Analysis

True cost-effectiveness is a matrix of reagent cost, reaction efficiency (yield), operational complexity (time, temperature, purification), and waste disposal.

Table 1: Comparative Cost of Common Allylating Agents

ReagentSupplier ExampleCAS NumberPrice (USD)Quantity (g)Cost per Mole (USD)¹
Allyltrimethylsilane Sigma-Aldrich762-72-1$293.0010~$3,348
Chem-Impex762-72-1$160.00100~$183
Oakwood Chemical762-72-1$198.00100~$226
Allylmagnesium Bromide Sigma-Aldrich1730-25-2$296.4310 (as 1M sol.)~$4,305²
Allyltributyltin Sigma-Aldrich24850-33-7$149.0025~$1,974

¹Cost per mole is estimated based on the listed price and quantity and is subject to change. It serves as a relative benchmark. Larger bulk quantities significantly reduce this cost. ²Grignard reagent cost is calculated based on the amount in solution and is often higher for smaller, pre-packaged quantities.

Analysis: On a small, research scale, allylmagnesium bromide can appear deceptively expensive due to its formulation as a solution. Allyltrimethylsilane shows a wide price range, with significant cost savings at larger quantities, highlighting its potential for scale-up.[9][10] Allyltributyltin is moderately expensive but carries hidden costs related to its toxicity.

Table 2: Performance Metrics for the Allylation of Benzaldehyde (A Model Substrate)

ReagentActivator/SolventTemp (°C)Time (h)Yield (%)Source/Comment
Allyltrimethylsilane TiCl₄ / CH₂Cl₂-780.5~90%Hosomi-Sakurai conditions. Requires stoichiometric Lewis acid and cryogenic temperatures.[6]
Allylmagnesium Bromide Diethyl Ether0 to RT~1-2~80-90%Standard Grignard protocol. Highly exothermic, requires strict anhydrous conditions.[11]
Allyltributyltin Grinding / PTA (cat.)RT< 5 min>95%A solvent-free method showing high efficiency. However, tin waste is a major issue.[12]
Allylborane (Ipc)₂B(allyl) Diethyl Ether-781.5~85-95%Used for asymmetric synthesis. The reagent is prepared in-situ. High enantioselectivity is the primary benefit.[13]

Analysis: While all reagents can provide high yields, the operational conditions differ dramatically. Allyltrimethylsilane requires a potent Lewis acid and low temperatures, adding to procedural complexity and cost. Grignard reactions are classic but demand rigorous control of moisture. The allyltributyltin method is remarkably fast and efficient but poses significant environmental and health risks.[14] Allylboranes represent a specialized case where the cost is justified by stereochemical control.

Experimental Protocols: A Practical Perspective

The day-to-day reality of working with these reagents underscores their differences.

Protocol 1: Hosomi-Sakurai Allylation using Allyltrimethylsilane

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add the aldehyde (1.0 equiv) and anhydrous dichloromethane (DCM).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add titanium tetrachloride (TiCl₄) (1.0 equiv) dropwise. Stir the resulting mixture for 5 minutes.

  • Add allyltrimethylsilane (1.2-1.5 equiv) dropwise. The reaction is typically monitored by TLC.

  • Allow the mixture to stir at -78 °C for 30-60 minutes.

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Causality: The use of cryogenic temperatures is essential to control the high reactivity of the TiCl₄-aldehyde complex and prevent side reactions. The stoichiometric use of the Lewis acid generates significant waste, a key consideration in process chemistry.

Protocol 2: Grignard Reaction using Allylmagnesium Bromide

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings and a crystal of iodine.

  • Add a small portion of a solution of allyl bromide in anhydrous diethyl ether. Wait for the reaction to initiate (disappearance of iodine color, gentle reflux).

  • Add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, cool the resulting Grignard solution to 0 °C.

  • Add a solution of the aldehyde (1.0 equiv) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly pouring it over an ice-cold saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over MgSO₄, filter, and concentrate. Purify by column chromatography.

Causality: The entire procedure must be scrupulously anhydrous, as Grignard reagents are rapidly destroyed by water. The high reactivity makes it unsuitable for substrates with acidic protons (e.g., alcohols, carboxylic acids) without prior protection.

Beyond the Bench: Industrial & Pharmaceutical Considerations

On a larger scale, factors other than yield dominate the cost-effectiveness calculation.

  • Toxicity & Environmental Impact: This is the single greatest disadvantage of allylstannanes. Organotin compounds are persistent environmental toxins with documented harmful effects on aquatic life and potential immunotoxicity and neurotoxicity in mammals.[3][4][15] Regulatory burdens and waste disposal costs associated with tin are extremely high. In contrast, silanes are considered "green" reagents, as the silicon byproducts (siloxanes) are generally non-toxic.

  • Atom Economy & Purification: The true cost of a reaction includes the cost of purification. Removing tin residues from an active pharmaceutical ingredient (API) to meet regulatory limits (<10 ppm) can be a costly, multi-step process. The byproducts of silane reactions are often more easily removed by standard chromatography or crystallization. Grignard reactions produce magnesium salts, which are typically removed with a simple aqueous wash.

  • Stability & Handling: Allyltrimethylsilane is a stable, easily handled liquid that can be stored for long periods.[9] Grignard reagents are air and moisture-sensitive solutions that require inert atmosphere techniques and have a more limited shelf life. This stability difference impacts logistics, storage costs, and operational safety at an industrial scale.

Conclusion & Senior Scientist's Recommendation

This compound (Allyltrimethylsilane) is the most cost-effective option when:

  • Moderate to high functional group tolerance is required. Its lower reactivity (requiring activation) is an advantage, preventing side reactions with esters, amides, or other sensitive groups that would be incompatible with a Grignard reagent.

  • Toxicity and environmental impact are primary concerns. For pharmaceutical manufacturing, avoiding toxic heavy metals like tin is often a non-negotiable requirement. The "green" profile of silanes is a major economic and regulatory advantage.

  • Large-scale synthesis is planned. The stability, ease of handling, and significant price reduction at bulk quantities make it well-suited for industrial processes where reproducibility and safety are paramount. The higher upfront cost per mole is often offset by simpler purification, higher batch success rates, and lower waste disposal costs.

Alternative reagents are superior when:

  • Allylmagnesium Bromide: The substrate is simple and robust (e.g., a simple ketone or aldehyde), and the absolute lowest upfront reagent cost is the primary driver for a small-scale synthesis.

  • Allyltributyltin: High reactivity is needed under near-neutral conditions and the significant toxicity/purification challenges can be managed (a scenario that is increasingly rare in modern drug development).

  • Allylboranes: High diastereoselectivity or enantioselectivity is the critical goal of the synthesis, and the cost of the chiral auxiliary is justified by the value of the stereochemically pure product.

Ultimately, this compound occupies a critical "sweet spot" in the landscape of allylating agents. It balances stability, reactivity, and environmental responsibility, making it an increasingly strategic choice for complex, multi-step syntheses where overall process efficiency, not just initial reagent price, dictates true cost-effectiveness.

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Safety Operating Guide

Navigating the Safe Disposal of 2-Propenyltrimethylsilane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. 2-Propenyltrimethylsilane, also known as allyltrimethylsilane, is a valuable reagent in organic synthesis, but its hazardous properties necessitate a thorough understanding of proper disposal procedures. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety Considerations: Understanding the Risks

Before initiating any disposal protocol, a comprehensive risk assessment is paramount. This compound is a highly flammable liquid and vapor, posing a significant fire hazard.[1][2][3] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and away from any potential ignition sources.[4]

Appropriate personal protective equipment (PPE) is non-negotiable. This includes, at a minimum:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

  • Respiratory Protection: In situations with inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is essential.

Disposal Strategy: A Two-Pronged Approach

The disposal of this compound requires a two-pronged approach that addresses both the reactive trimethylsilyl group and the unsaturated allyl group. The recommended procedure involves a controlled chemical neutralization process to render the compound non-hazardous before final disposal.

Part 1: Quenching the Reactive Silane

The first step involves quenching the reactive trimethylsilyl group. This is a crucial step to mitigate the reactivity of the compound. A common and effective method for quenching reactive organosilanes is the slow addition of a proton source, such as an alcohol.[5][6][7][8]

Part 2: Oxidation of the Allyl Group

Following the quenching of the silane, the allyl group's double bond must be addressed. Oxidation is an effective method to break this double bond, further reducing the chemical's reactivity and potential environmental impact. A common laboratory oxidizing agent for this purpose is potassium permanganate.[9][10][11]

Detailed Step-by-Step Disposal Protocol

This protocol is designed for the safe disposal of small quantities of this compound typically found in a research laboratory setting.

Materials Required:

  • Waste this compound

  • Isopropanol

  • Potassium permanganate (KMnO₄)

  • Dilute sulfuric acid (H₂SO₄) (e.g., 1 M)

  • Sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) solution

  • Large beaker or flask (at least 10 times the volume of the waste)

  • Stir bar and magnetic stir plate

  • Ice bath

  • Appropriate PPE (as listed above)

  • Hazardous waste container

Procedure:

  • Preparation and Setup:

    • Don all required PPE.

    • Ensure the entire procedure is conducted within a certified chemical fume hood.

    • Place a large beaker or flask containing a stir bar in an ice bath on a magnetic stir plate.

  • Quenching the Silane:

    • For every 1 volume of waste this compound, add at least 3 volumes of isopropanol to the reaction vessel.

    • Begin stirring the isopropanol.

    • Slowly, and in a dropwise manner, add the waste this compound to the stirring isopropanol. This reaction can be exothermic, and the slow addition is critical to control the temperature.

    • Continue stirring the mixture for at least 30 minutes after the addition is complete to ensure the reaction has gone to completion.

  • Oxidation of the Allyl Group:

    • Slowly add dilute sulfuric acid to the mixture until it is acidic (test with pH paper).

    • Prepare a solution of potassium permanganate in water.

    • Slowly add the potassium permanganate solution to the stirred, acidified mixture. The purple color of the permanganate will disappear as it reacts with the allyl group. Continue adding the permanganate solution until a faint, persistent pink or purple color remains, indicating that all the allyl groups have been oxidized.[9][10]

  • Neutralization of Excess Oxidant:

    • To neutralize any excess potassium permanganate, add a solution of sodium bisulfite or sodium sulfite dropwise until the purple color disappears and the solution becomes colorless or a brown precipitate of manganese dioxide (MnO₂) forms.

  • Final Disposal:

    • The resulting mixture should be neutralized with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8.

    • This final, neutralized solution should be collected in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety (EHS) office.[3] Never pour chemical waste down the drain.[12]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps start Start: Waste this compound ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood setup Prepare Ice Bath & Reaction Vessel fume_hood->setup quench Step 1: Quench Silane (Slowly add to Isopropanol) setup->quench oxidize Step 2: Oxidize Allyl Group (Add Acidified KMnO4) quench->oxidize neutralize_oxidant Step 3: Neutralize Excess Oxidant (Add Sodium Bisulfite) oxidize->neutralize_oxidant neutralize_solution Step 4: Neutralize Final Solution (Adjust pH to 6-8) neutralize_oxidant->neutralize_solution collect_waste Step 5: Collect in Hazardous Waste Container neutralize_solution->collect_waste contact_ehs Contact EHS for Pickup collect_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Sources

A Senior Application Scientist's Guide to Handling 2-Propenyltrimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of chemical synthesis and drug development, the confident and safe handling of reactive intermediates is paramount. 2-Propenyltrimethylsilane, also known as Allyltrimethylsilane, is a versatile reagent in organic chemistry, valued for its role in allylation reactions.[1] However, its utility is matched by its hazardous properties, necessitating a robust understanding and implementation of safety protocols. This guide provides essential, field-proven information for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of this compound, ensuring both personal safety and the integrity of your research.

Understanding the Inherent Risks of this compound

Before handling any chemical, a thorough understanding of its hazard profile is critical. This compound is a highly flammable liquid and vapor, posing a significant fire risk. Its vapors are heavier than air and can travel a considerable distance to an ignition source, potentially causing a flashback. Furthermore, it is a known skin and eye irritant and may cause respiratory irritation if inhaled.[2]

Key Hazards:

  • H225: Highly flammable liquid and vapour.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[2]

  • May cause respiratory tract irritation.[2]

This combination of flammability and irritancy demands a multi-faceted approach to personal protective equipment (PPE) to create a reliable barrier against exposure.

Essential Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a critical control measure designed to mitigate the specific risks posed by this compound. Each component of your PPE ensemble serves a distinct and vital purpose.

PPE ComponentSpecificationRationale for Use with this compound
Eye and Face Protection Tightly fitting safety goggles or chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be worn in situations with a higher risk of splashing.Protects against splashes that can cause serious eye irritation.[2] Contact lenses should not be worn as they can trap the chemical against the eye.[2]
Hand Protection Neoprene or nitrile rubber gloves.[2]Provides a chemical-resistant barrier to prevent skin contact, which can cause irritation.
Body Protection Flame-retardant and antistatic protective clothing. A standard lab coat may be sufficient for small-scale operations in a fume hood.Protects the skin from accidental splashes and minimizes the risk of ignition from static discharge due to the chemical's high flammability.
Respiratory Protection Required when vapors or aerosols are generated, or when working outside of a well-ventilated area.[2] A respirator with a suitable filter (e.g., type ABEK EN14387) should be used.Prevents inhalation of vapors, which can cause respiratory tract irritation.[2]

Procedural Workflow for Handling this compound

Adherence to a systematic and well-understood workflow is crucial for minimizing risk. The following diagram and procedural steps outline a self-validating system for the safe handling of this compound.

prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 prep3 Ground Equipment prep2->prep3 prep4 Assemble Glassware prep3->prep4 handle1 Transfer Reagent in Hood prep4->handle1 Proceed to Handling handle2 Keep Container Tightly Closed handle1->handle2 handle3 Use Non-Sparking Tools handle1->handle3 handle4 Monitor Reaction handle2->handle4 clean1 Quench Reaction (if necessary) handle4->clean1 Reaction Complete clean2 Segregate Waste clean1->clean2 clean3 Clean Glassware in Hood clean2->clean3 clean4 Dispose of Waste via EH&S clean2->clean4

Caption: Safe Handling Workflow for this compound

Step-by-Step Handling Protocol

Preparation:

  • Ventilation is Key: Always handle this compound in a certified chemical fume hood to ensure adequate ventilation and to contain any potential vapor release.[3]

  • Don PPE: Before entering the work area, put on all required personal protective equipment as detailed in the table above. This is your primary line of defense.

  • Prevent Static Discharge: This compound is highly flammable. Ensure that all containers and transfer equipment are properly grounded and bonded to prevent the buildup of static electricity, which could ignite the vapors.[4]

  • Use Appropriate Tools: Employ non-sparking tools for all operations, including opening and closing containers.[3]

  • Emergency Preparedness: Confirm that an emergency eyewash station and safety shower are readily accessible and unobstructed.[2]

Handling and Use:

  • Controlled Dispensing: When transferring the liquid, do so slowly and carefully to minimize splashing and the generation of vapors.

  • Maintain Container Integrity: Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[3]

  • Inert Atmosphere: For reactions sensitive to air or moisture, or for long-term storage, consider working under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid Incompatibles: Keep this compound away from strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and potentially hazardous reactions.[4]

Disposal Plan: A Commitment to Safety and Compliance

Proper chemical waste management is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection:

  • Designated Waste Container: All waste containing this compound, including unused reagent, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves), must be collected in a designated, properly labeled, and sealed waste container.

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.

  • Contaminated PPE: Contaminated gloves and disposable lab coats should be collected in a separate, sealed bag for disposal.

Disposal Procedure:

  • Follow Institutional Protocols: Adhere strictly to your institution's Environmental Health & Safety (EH&S) guidelines for hazardous waste disposal.

  • Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable Liquid, Irritant).

  • Scheduled Pickup: Arrange for the collection of the waste container by your institution's certified hazardous waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.[4]

By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently and safely utilize this compound in your research endeavors, fostering a culture of safety and scientific excellence.

References

  • Co-Formula. (n.d.). Allyltrimethylsilane Cas 762-72-1 SDS. Retrieved from [Link]

  • Gelest, Inc. (2015). Safety Data Sheet: ALLYLTRIMETHYLSILANE. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.